1-Propyl-1H-imidazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-9-5-8-4-6(9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWXOCMGGNTOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665082 | |
| Record name | 1-Propyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676372-32-0 | |
| Record name | 1-Propyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propyl-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Propyl-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of NMR in the Structural Elucidation of Heterocyclic Compounds
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a foundational pillar of scientific rigor.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[1][4] For heterocyclic compounds such as 1-Propyl-1H-imidazole-5-carboxylic acid, which are prevalent scaffolds in medicinal chemistry, NMR is indispensable for confirming identity, purity, and conformation.[6][7] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for 1-Propyl-1H-imidazole-5-carboxylic acid, offering a framework for its characterization and a deeper understanding of its structural nuances.
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common motif in biologically active molecules. The substitution pattern on this ring significantly influences its chemical and biological properties. In 1-Propyl-1H-imidazole-5-carboxylic acid, the presence of an N-propyl group and a C5-carboxylic acid substituent creates a unique electronic environment, which is reflected in its NMR spectra. Understanding these spectral features is critical for quality control in synthesis and for studying its interactions with biological targets.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 1-Propyl-1H-imidazole-5-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the propyl group and the imidazole ring. The chemical shifts are influenced by the electronic effects of the substituents and the aromatic nature of the imidazole ring.
Table 1: Predicted ¹H NMR Spectral Data for 1-Propyl-1H-imidazole-5-carboxylic acid (in DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~12.5 - 13.5 | broad singlet | - | 1H | COOH |
| 2 | ~7.8 - 8.0 | singlet | - | 1H | H-2 (imidazole) |
| 3 | ~7.6 - 7.8 | singlet | - | 1H | H-4 (imidazole) |
| 4 | ~4.1 - 4.3 | triplet | ~7.0 | 2H | N-CH₂ (propyl) |
| 5 | ~1.7 - 1.9 | sextet | ~7.0 | 2H | CH₂ (propyl) |
| 6 | ~0.8 - 1.0 | triplet | ~7.0 | 3H | CH₃ (propyl) |
Interpretation of the ¹H NMR Spectrum
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 12.5 and 13.5 ppm in a solvent like DMSO-d₆. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Imidazole Ring Protons (H-2 and H-4): The imidazole ring has two protons at positions 2 and 4. The proton at the 2-position (between the two nitrogen atoms) is generally the most deshielded of the ring protons. The electron-withdrawing carboxylic acid group at position 5 will further deshield the adjacent H-4 proton. Both are expected to appear as sharp singlets due to the absence of adjacent protons to couple with.
-
N-Propyl Group Protons:
-
The N-CH₂ protons are directly attached to the nitrogen atom of the imidazole ring and are therefore deshielded, appearing as a triplet around 4.1-4.3 ppm. The triplet multiplicity arises from coupling with the adjacent methylene (CH₂) protons.
-
The central CH₂ protons of the propyl group are expected to resonate as a sextet (or a multiplet) in the range of 1.7-1.9 ppm, resulting from coupling to the adjacent N-CH₂ and CH₃ protons.
-
The terminal CH₃ protons are the most shielded and will appear as a triplet around 0.8-1.0 ppm due to coupling with the adjacent methylene (CH₂) protons.
-
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for 1-Propyl-1H-imidazole-5-carboxylic acid
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~165 - 170 | COOH |
| 2 | ~138 - 142 | C-2 (imidazole) |
| 3 | ~135 - 138 | C-4 (imidazole) |
| 4 | ~125 - 128 | C-5 (imidazole) |
| 5 | ~48 - 52 | N-CH₂ (propyl) |
| 6 | ~23 - 26 | CH₂ (propyl) |
| 7 | ~10 - 12 | CH₃ (propyl) |
Interpretation of the ¹³C NMR Spectrum
-
Carboxylic Acid Carbon (COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 165-170 ppm.
-
Imidazole Ring Carbons (C-2, C-4, and C-5): The aromatic carbons of the imidazole ring will resonate in the region of approximately 125-142 ppm. The C-2 carbon, situated between two nitrogen atoms, is expected to be the most deshielded of the ring carbons. The C-5 carbon, bearing the carboxylic acid group, will also be significantly deshielded.
-
N-Propyl Group Carbons:
-
The N-CH₂ carbon, being directly attached to the electronegative nitrogen atom, will be the most deshielded of the propyl group carbons, appearing around 48-52 ppm.
-
The central CH₂ carbon will be found further upfield, in the range of 23-26 ppm.
-
The terminal CH₃ carbon is the most shielded carbon of the propyl group and will appear at the upfield end of the spectrum, typically between 10 and 12 ppm.
-
Experimental Protocols
To obtain high-quality NMR spectra, proper sample preparation and data acquisition are paramount.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of 1-Propyl-1H-imidazole-5-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[6][8][9][10]
-
Solvent Selection: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is a good choice of solvent as it will dissolve the carboxylic acid and the exchangeable COOH proton will be readily observable. Other polar deuterated solvents such as D₂O (with pH adjustment) or CD₃OD could also be used, but will result in the exchange and disappearance of the carboxylic acid proton signal.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9] Alternatively, the residual solvent peak can be used as a secondary reference.
-
Sample Filtration: To ensure a homogeneous solution and prevent shimming issues, it is advisable to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Visualization of Molecular Structure and NMR Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with proton and carbon numbering, and a general workflow for NMR analysis.
Caption: A generalized workflow for NMR analysis.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is a non-negotiable step in the characterization of novel chemical entities like 1-Propyl-1H-imidazole-5-carboxylic acid. This guide provides a detailed, albeit predictive, framework for the interpretation of its NMR data, grounded in the fundamental principles of spectroscopy and the known effects of its constituent functional groups. For researchers in drug development, a thorough understanding of these spectral signatures is essential for ensuring the identity and purity of their compounds, thereby upholding the integrity of subsequent biological and pharmacological studies.
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mass spectrometry fragmentation pattern of 1-Propyl-1H-imidazole-5-carboxylic acid
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Propyl-1H-imidazole-5-carboxylic Acid
Executive Summary
This guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-propyl-1H-imidazole-5-carboxylic acid. As a molecule incorporating three distinct chemical features—an N-alkylated imidazole ring, a carboxylic acid, and a propyl chain—its fragmentation is governed by competing and sequential pathways. This document elucidates the primary fragmentation mechanisms, including decarboxylation, McLafferty-type rearrangement, and alpha/beta cleavages of the N-propyl substituent. By understanding these pathways, researchers can confidently identify this molecule and its analogues in complex mixtures, a critical capability in drug discovery and metabolomics. The predicted fragmentation is substantiated by established principles of mass spectrometry for heterocyclic and carboxylic acid-containing compounds.
Introduction: The Structural Context
1-Propyl-1H-imidazole-5-carboxylic acid (C₇H₁₀N₂O₂, Molecular Weight: 154.17 g/mol ) is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The structural elucidation of such molecules is fundamental to quality control, metabolite identification, and reaction monitoring. Mass spectrometry, particularly with electron ionization (EI), provides reproducible fragmentation patterns that serve as a molecular fingerprint.
The fragmentation of this molecule is not random; it is a predictable cascade of reactions driven by the relative stabilities of the resulting ions and neutral losses. The analysis hinges on three key structural components:
-
The Carboxylic Acid Moiety: A primary site for initial fragmentation, often through characteristic losses.
-
The N-Propyl Chain: An aliphatic group susceptible to specific cleavages and rearrangements.
-
The Imidazole Ring: A stable aromatic core that influences fragmentation and often remains intact during the initial fragmentation steps.[2][3]
This guide will dissect the fragmentation pathways originating from each of these features, providing a predictive framework for interpreting the mass spectrum of 1-propyl-1H-imidazole-5-carboxylic acid.
Primary Fragmentation Mechanisms and Pathways
Upon electron ionization (70 eV), a molecular ion (M⁺•) of 1-propyl-1H-imidazole-5-carboxylic acid is formed at a mass-to-charge ratio (m/z) of 154. While molecular ions of carboxylic acids can sometimes be weak, the stability of the imidazole ring should allow for its observation.[4][5] The M⁺• ion is the starting point for all subsequent fragmentation events.
Fragmentation Initiated at the Carboxylic Acid Moiety
The carboxylic acid group is a highly active site for fragmentation. The most prominent pathways involve the loss of small, stable neutral molecules.
-
Decarboxylation (Loss of CO₂): The most characteristic fragmentation pathway for many aromatic and heterocyclic carboxylic acids is the loss of a neutral carbon dioxide molecule (44 Da).[4] This process is energetically favorable and leads to the formation of a resonance-stabilized 1-propylimidazole radical cation at m/z 110 . This is anticipated to be one of the most abundant ions in the spectrum.
-
Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond results in the loss of a hydroxyl radical (17 Da), yielding an acylium ion at m/z 137 .
-
Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the imidazole ring and the carboxylic acid can lead to the loss of a carboxyl radical (45 Da), producing the 1-propyl-1H-imidazole cation at m/z 109 .
Caption: Fragmentation pathways originating from the carboxylic acid group.
Fragmentation of the N-Propyl Substituent
The N-propyl chain provides pathways for fragmentation characteristic of N-alkyl compounds, including a notable rearrangement reaction.
-
McLafferty-type Rearrangement (Loss of Propene): The propyl group contains hydrogen atoms on the gamma (γ) carbon relative to the imidazole ring system (considering the ring as the functional group). A six-membered ring transition state can facilitate the transfer of a γ-hydrogen to a nitrogen atom of the imidazole ring, followed by the elimination of a neutral propene molecule (C₃H₆, 42 Da).[6][7] This pathway leads to the formation of the 1H-imidazole-5-carboxylic acid radical cation at m/z 112 . This is a highly specific and diagnostically significant fragmentation.
-
Beta (β)-Cleavage (Loss of an Ethyl Radical): Cleavage of the C-C bond beta to the imidazole ring results in the loss of an ethyl radical (•C₂H₅, 29 Da). This is a common fragmentation for alkyl chains and produces a stable, resonance-delocalized cation at m/z 125 .
Caption: Fragmentation pathways involving the N-propyl substituent.
Secondary and Sequential Fragmentation
The primary fragment ions generated from the initial steps can undergo further fragmentation, providing additional structural confirmation.
-
Fragmentation of m/z 110 ([M - CO₂]⁺•): The 1-propylimidazole ion is itself susceptible to fragmentation of its propyl chain. It can lose propene (42 Da) via a McLafferty-type rearrangement to yield the imidazole radical cation at m/z 68 . It can also lose an ethyl radical (29 Da) to produce an ion at m/z 81 .
-
Fragmentation of m/z 112 ([M - C₃H₆]⁺•): The 1H-imidazole-5-carboxylic acid ion can subsequently lose CO₂ (44 Da) to also form the imidazole radical cation at m/z 68 .
The imidazole ring itself is quite stable, but at higher energies, it can fragment by losing hydrogen cyanide (HCN, 27 Da).[8] For instance, the ion at m/z 68 could potentially lose HCN to yield a fragment at m/z 41.
Summary of Predicted Fragmentation Data
The key diagnostic ions expected in the electron ionization mass spectrum of 1-propyl-1H-imidazole-5-carboxylic acid are summarized below. The relative intensity of these peaks will depend on the stability of the respective ions.
| m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
| 154 | [C₇H₁₀N₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 137 | [M - OH]⁺ | •OH (17 Da) | Loss of hydroxyl radical |
| 125 | [M - C₂H₅]⁺ | •C₂H₅ (29 Da) | β-Cleavage of propyl group |
| 112 | [M - C₃H₆]⁺• | C₃H₆ (42 Da) | McLafferty-type rearrangement |
| 110 | [M - CO₂]⁺• | CO₂ (44 Da) | Decarboxylation |
| 109 | [M - COOH]⁺ | •COOH (45 Da) | Loss of carboxyl radical |
| 81 | [C₄H₅N₂]⁺ | CO₂ + •C₂H₅ | Secondary fragmentation of m/z 110 |
| 68 | [C₃H₄N₂]⁺• | CO₂ + C₃H₆ | Secondary fragmentation of m/z 110 or 112 |
Experimental Protocol for EI-MS Analysis
To acquire a reproducible mass spectrum for 1-propyl-1H-imidazole-5-carboxylic acid, a standardized protocol is essential. The following outlines a typical workflow using a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
Methodology
-
Sample Preparation: Dissolve approximately 1 mg of 1-propyl-1H-imidazole-5-carboxylic acid in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile). If the compound is not sufficiently volatile for GC, derivatization (e.g., silylation of the carboxylic acid) may be necessary, or analysis via a direct insertion probe is preferred.
-
Instrument Setup (GC-MS):
-
Injector: Set to 250°C.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy ensures extensive and reproducible fragmentation.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 250 to ensure capture of all relevant fragments and the molecular ion.
-
-
Data Acquisition: Inject 1 µL of the sample solution. Acquire the mass spectrum across the eluting peak corresponding to the target compound.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values and relative abundances to the predicted fragmentation pattern.
Caption: A typical experimental workflow for EI-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of 1-propyl-1H-imidazole-5-carboxylic acid is a rich source of structural information, governed by well-understood chemical principles. The key diagnostic fragments arise from two competitive and highly favorable pathways: the loss of CO₂ (m/z 110) from the carboxylic acid and the loss of propene (m/z 112) via a McLafferty-type rearrangement of the N-propyl chain. The presence and relative abundance of these ions, along with other fragments derived from the loss of hydroxyl, ethyl, and carboxyl radicals, provide a robust and definitive fingerprint for the identification of this molecule. This predictive guide serves as a valuable resource for researchers in analytical chemistry, enabling them to interpret mass spectral data with a higher degree of confidence and accuracy.
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Thermodynamic Solubility Profiling of 1-Propyl-1H-imidazole-5-carboxylic Acid in Organic Solvents
A Technical Whitepaper for Drug Development Professionals
Executive Summary
In the realm of active pharmaceutical ingredient (API) development and medicinal chemistry, solvent selection is rarely a mere lookup task; it is a thermodynamic balancing act. 1-Propyl-1H-imidazole-5-carboxylic acid (CAS: 676372-32-0) is a critical heterocyclic building block frequently utilized in the synthesis of complex drug candidates, including imidazopyrrolidine derivatives[1].
As a Senior Application Scientist, I approach the solubility of this compound by analyzing the competing intermolecular forces inherent to its structure. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, predictive quantitative data across common organic solvents, and a self-validating experimental protocol for empirical thermodynamic solubility determination.
Molecular Characteristics & Physicochemical Profile
To predict and manipulate solubility, we must first deconstruct the molecule. The structure of 1-Propyl-1H-imidazole-5-carboxylic acid features a highly polar, hydrogen-bonding carboxylic acid group at the C5 position, contrasted by a lipophilic propyl chain at the N1 position.
Table 1 summarizes the core physicochemical parameters that dictate its solvation behavior.
Table 1: Physicochemical Properties of 1-Propyl-1H-imidazole-5-carboxylic acid
| Property | Value | Source |
| Chemical Name | 1-Propyl-1H-imidazole-5-carboxylic acid | [2] |
| CAS Number | 676372-32-0 | [3] |
| Molecular Formula | C7H10N2O2 | [2] |
| Molecular Weight | 154.17 g/mol | [2] |
| Computed XLogP3 | 0.7 | [2] |
| Topological Polar Surface Area | 55.1 Ų | [2] |
| Boiling Point | 382.4 ± 15.0 °C (at 760 mmHg) | [3] |
Mechanistic Solubility Analysis: The Solute-Solvent Interplay
Solubility is fundamentally driven by the energy required to disrupt the solute's crystal lattice versus the energy released upon solvation. For 1-Propyl-1H-imidazole-5-carboxylic acid, this interplay is defined by two primary structural features:
-
The Carboxylic Acid Dimerization: Imidazole-5-carboxylic acids have a strong propensity to form hydrogen-bonded dimers in the solid state. To achieve dissolution, the solvent must provide a lower-energy solvated state capable of breaking these robust intermolecular bonds.
-
The Role of the N-Propyl Chain: Compared to its methyl analog (1-methyl-1H-imidazole-5-carboxylic acid), the N-propyl chain increases the overall lipophilicity (XLogP3 = 0.7)[2]. This extended aliphatic chain disrupts the planar stacking efficiency of the imidazole rings, increasing the free volume of the crystal lattice and thereby enhancing its solubility in moderately polar organic solvents.
Figure 1: Mechanistic solvent selection logic based on intermolecular interaction capacities.
Solvent Class Performance
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are the optimal solvents for this compound. They act as potent hydrogen bond acceptors, effectively cleaving the carboxylic acid dimers without competitively protonating the basic imidazole nitrogen.
-
Polar Protic Solvents (e.g., Methanol): These offer moderate to high solubility. Methanol can both donate and accept hydrogen bonds, making it highly effective for crystallization and chromatographic purification workflows involving this moiety[1].
-
Non-Polar Solvents (e.g., Hexane): The compound is practically insoluble in aliphatic hydrocarbons. The weak London dispersion forces provided by hexane are entirely insufficient to overcome the strong dipole-dipole and hydrogen-bonding interactions of the crystal lattice. Hexane is therefore an excellent anti-solvent for precipitation[1].
Quantitative Solubility Data Framework
Based on the functional group analysis and XLogP3 data, Table 2 outlines the predictive solubility profile of 1-Propyl-1H-imidazole-5-carboxylic acid across standard organic solvents used in API synthesis.
Table 2: Estimated Solubility Profile in Common Organic Solvents
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Predicted Solvation Capacity | Primary Application in Workflows |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High (> 50 mg/mL) | NMR analysis, API stock solutions |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | High (30 - 50 mg/mL) | Amide coupling reactions |
| Polar Protic | Methanol (MeOH) | 32.7 | Moderate (10 - 30 mg/mL) | Crystallization, chromatography[1] |
| Halogenated | Dichloromethane (DCM) | 8.9 | Low (1 - 5 mg/mL) | Liquid-liquid extraction, workup |
| Non-Polar | Hexane | 1.9 | Insoluble (< 0.1 mg/mL) | Anti-solvent precipitation[1] |
Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol
To transition from predictive models to empirical data, a rigorous, self-validating protocol is required. Kinetic solubility (e.g., solvent titration) often yields artificially high or low results due to supersaturation or slow dissolution kinetics. Therefore, as an industry standard, we employ the Isothermal Shake-Flask Method combined with solid-state verification.
Step-by-Step Protocol
-
Preparation of Saturated Solutions: Dispense an excess of solid 1-Propyl-1H-imidazole-5-carboxylic acid (approximately 50 mg) into a 2 mL glass HPLC vial. Add 1.0 mL of the target organic solvent.
-
Causality: An excess of solid ensures that the chemical potential of the solute in the liquid phase is strictly governed by the solid state, establishing a true thermodynamic equilibrium.
-
-
Isothermal Equilibration: Seal the vials and agitate on a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 48 hours.
-
Causality: A 48-hour window is critical. Shorter timeframes may fail to overcome the kinetic barriers of dissolution, leading to underestimations of solubility.
-
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25.0 °C.
-
Causality: Centrifugation is preferred over syringe filtration, as filters can adsorb the API or leach extractables, skewing the analytical quantification.
-
-
Sampling and Dilution: Carefully extract 100 µL of the clear supernatant and dilute it with a compatible mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the UV calibration curve.
-
Analytical Quantification: Analyze the diluted samples via HPLC-UV at λ = 254 nm against a pre-established calibration standard.
-
Solid-State Verification (The Self-Validating Step): Recover the residual solid from the centrifuge pellet, dry it under vacuum, and analyze it via Powder X-Ray Diffraction (PXRD).
-
Causality: This is the most crucial step for trustworthiness. If the solvent induced a polymorphic transition or formed a solvate during the 48-hour equilibration, the measured solubility corresponds to the new solid form, not the original API. PXRD confirms the integrity of the starting material.
-
Figure 2: Self-validating thermodynamic solubility profiling workflow for API characterization.
Practical Applications in Drug Development
Understanding the precise solubility limits of 1-Propyl-1H-imidazole-5-carboxylic acid directly impacts synthetic yield and purity. For example, in the synthesis of imidazopyrrolidine derivatives—which are investigated for the treatment of various diseases—this compound is often subjected to amidation or cross-coupling reactions[1].
Because the compound exhibits excellent solubility in polar aprotic solvents, reactions utilizing coupling reagents (e.g., HATU, EDC) are best executed in DMF or DMAc. Furthermore, the stark difference in solubility between methanol (moderate) and hexane (insoluble) is routinely exploited in downstream processing; crude reaction mixtures can be purified via silica gel column chromatography using a hexane/ethyl acetate/methanol gradient system[1].
References
-
[1] US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease - Google Patents. Source: google.com. URL: 1
-
[2] 1-Propyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 45082087 - PubChem. Source: nih.gov. URL: 2
-
[3] 1-Propyl-1h-imidazole-5-carboxylic acid | 676372-32-0 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 3
Sources
- 1. US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 2. 1-Propyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 45082087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Propyl-1h-imidazole-5-carboxylic acid | 676372-32-0 [sigmaaldrich.com]
Thermal Stability and Decomposition Kinetics of 1-Propyl-1H-imidazole-5-carboxylic Acid: A Preformulation Whitepaper
Executive Summary
1-Propyl-1H-imidazole-5-carboxylic acid (CAS: 676372-32-0) is a highly functionalized heterocyclic building block utilized extensively in pharmaceutical synthesis, coordination chemistry, and materials science. For drug development professionals and formulation scientists, understanding the precise thermal boundaries of this molecule is paramount. Processes such as hot-melt extrusion (HME), spray drying, and the synthesis of active pharmaceutical ingredient (API) co-crystals require strict adherence to the compound's thermal limits to prevent premature degradation. This whitepaper provides an authoritative analysis of its thermal degradation mechanisms, supported by rigorous, self-validating analytical protocols.
Structural Thermodynamics & Causality of Degradation
The thermal behavior of 1-alkyl-1H-imidazole-5-carboxylic acids is governed by the competing thermodynamic stabilities of the aromatic imidazole core and the highly labile carboxylic acid moiety.
-
The Imidazole Core: The aromatic nature of the imidazole ring imparts significant thermal resilience. Heterocyclic structures of this class typically resist pyrolytic fragmentation until temperatures exceed 300 °C[1].
-
The Carboxylic Acid Moiety: The C5-position carboxylic acid acts as the thermodynamic "weak link." Upon reaching its critical thermal activation energy, the molecule undergoes an irreversible endothermic decarboxylation.
-
Steric Influence: The presence of the 1-propyl group provides steric bulk and conformational flexibility. While this slightly lowers the crystalline lattice energy (and consequently the melting point) compared to a rigid 1-methyl analog, the primary degradation pathway remains the loss of CO₂[2].
Fig 1: Proposed thermal degradation pathway of 1-Propyl-1H-imidazole-5-carboxylic acid.
Quantitative Thermal Data Interpretation
While exact onset temperatures fluctuate based on crystalline purity, polymorphism, and heating rates, baseline thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of imidazole-carboxylic acid derivatives reveal a highly predictable thermal signature[1]. The table below summarizes the expected quantitative thermal events based on structural analogs.
| Thermal Event | Temp. Range (°C) | Enthalpy / Mass Change | Mechanistic Causality |
| Melting / Phase Transition | 180 – 205 | Endothermic | Breakdown of the intermolecular hydrogen bonding network between the carboxylic acid and imidazole nitrogen. |
| Primary Decomposition | 210 – 240 | ~28.5% Mass Loss | Cleavage of the C-COOH bond, resulting in the evolution and release of CO₂ gas (Decarboxylation). |
| Secondary Degradation | > 300 | > 70% Mass Loss | Pyrolytic fragmentation, structural collapse, and volatilization of the remaining 1-propylimidazole core[3]. |
Self-Validating Experimental Protocol (TGA/DSC)
To accurately profile the thermal stability of 1-Propyl-1H-imidazole-5-carboxylic acid, researchers must employ a self-validating analytical workflow. The following step-by-step methodology ensures that systemic artifacts (such as oxidation or pan-induced pressure) do not skew the kinetic data.
Fig 2: Self-validating TGA/DSC workflow for accurate thermal profiling.
Step-by-Step Methodology:
-
Instrument Calibration (Establishing the Baseline):
-
Action: Calibrate the DSC using an Indium standard (Tₘ = 156.6 °C) and the TGA using Calcium Oxalate monohydrate.
-
Causality: Ensures that the endothermic peak of decarboxylation is mapped to the exact absolute temperature, preventing false stability reporting that could ruin a formulation batch.
-
-
Sample Preparation:
-
Action: Weigh precisely 3.0 to 5.0 mg of 1-Propyl-1H-imidazole-5-carboxylic acid into an open alumina (Al₂O₃) crucible.
-
Causality: Using an open pan prevents the build-up of partial pressure from evolved CO₂. According to Le Chatelier's principle, a sealed pan would artificially suppress the decarboxylation rate, yielding an inaccurately high decomposition temperature.
-
-
Atmospheric Control (Purge Phase):
-
Action: Purge the furnace with high-purity Nitrogen (N₂) gas at a constant flow rate of 50 mL/min for 15 minutes prior to heating.
-
Causality: An inert atmosphere strictly isolates thermal decomposition from oxidative degradation, ensuring the mass loss observed is purely a result of structural breakdown[3].
-
-
Dynamic Heating:
-
Action: Heat the sample from 25 °C to 500 °C at a linear ramp rate of 10 °C/min.
-
Causality: A 10 °C/min rate provides the optimal thermodynamic balance. Faster rates induce "thermal lag" (shifting peaks to artificially high temperatures), while slower rates broaden the endothermic signals, reducing peak resolution[2].
-
-
Data Validation & Replicate Analysis:
-
Action: Run an empty blank crucible under identical conditions to subtract baseline drift. Perform the analysis in triplicate.
-
Causality: Triplicate runs confirm that the Tₒₙₛₑₜ of decarboxylation is a fundamental material property, rather than a localized sample-preparation artifact.
-
Formulation Implications
For scientists incorporating 1-Propyl-1H-imidazole-5-carboxylic acid into complex matrices (e.g., solid dispersions, polymer-metal complexes, or supramolecular co-crystals), the processing temperature must be strictly controlled. Any thermal processing must operate at least 20 °C below the onset of decarboxylation (maintaining a maximum processing threshold of ~190 °C) to preserve the structural integrity of the active moiety. Exceeding this limit will result in the irreversible generation of 1-propylimidazole impurities and CO₂ gas, which can cause micro-cavitation and mechanical failure in extruded pharmaceutical dosage forms.
References
-
Title: 1-Propyl-1H-imidazole-5-carboxylic acid | 676372-32-0 - MilliporeSigma Source: sigmaaldrich.com URL:
-
[2] Title: Thermal stability and structure of a new co-crystal of theophylline formed with phthalic acid TG/DTA-EGA-MS and TG-EGA-FTIR study Source: researchgate.net URL:
-
[1] Title: Hybrid Nafion Membranes of Ionic Hydrogen-Bonded Organic Framework Materials for Proton Conduction and PEMFC Applications Source: acs.org URL:
-
[3] Title: A New Cd(II)-Based Coordination Polymer for Efficient Photocatalytic Removal of Organic Dyes Source: nih.gov URL:
Sources
Engineering the Next Generation of Bioactive Scaffolds: A Technical Guide to Imidazole Carboxylic Acids
Structural Rationale & Pharmacophore Dynamics
The imidazole ring is a 5-membered planar heterocycle containing both a pyrrole-type nitrogen (hydrogen bond donor) and a pyridine-type nitrogen (hydrogen bond acceptor). When functionalized with a carboxylic acid moiety (e.g., imidazole-4-carboxylic acid or imidazole-5-carboxylic acid), the scaffold gains profound bioisosteric versatility. The carboxylic acid group provides critical electrostatic anchoring points for target proteins, while the imidazole core facilitates transition-metal chelation and
As a Senior Application Scientist, I approach this scaffold not just as a static chemical entity, but as a tunable molecular probe. By precisely modifying the substituents around the imidazole core, we can rationally design molecules that interrogate and modulate complex biological systems, from metabolic enzyme cascades to tumor microenvironments.
Key Biological Activities & Mechanistic Pathways
Metabolic and Cardiovascular Regulation
Imidazole-5-carboxylic acid derivatives are highly potent Angiotensin II AT1 receptor antagonists. Advanced 1 reveal that the hydrogen-acceptor count and specific chain descriptors are directly proportional to antihypertensive efficacy[1]. By tuning the electrostatic surface of the carboxylic acid, we can optimize receptor binding.
Furthermore, novel acetamide-indole-benzo[d]imidazole-carboxylic acid hybrids have been rationally designed as competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a major negative regulator of insulin signaling. Molecular dynamics simulations confirm that the carboxylic acid moiety forms stable salt bridges within the PTP1B active site, providing 2[2]. Additionally, substituted imidazoles are emerging as potent3, offering synergistic effects for metabolic and cardiovascular diseases[3].
Antifibrotic and Anticancer Activity
Fibrosis and tumor microenvironments are heavily driven by Hypoxia-Inducible Factor 1-alpha (HIF-1α). Recent structural optimizations of imidazole carboxylic acid derivatives have yielded compounds that 4, thereby suppressing fibrotic markers such as collagen III and fibronectin in TGF-β1-stimulated cells[4].
In oncology, the imidazole moiety's inherent metal-chelating ability is leveraged to form supramolecular complexes. For instance, 5 exhibit profound cytotoxicity against cisplatin-resistant ovarian cancer cells (A2780cisR)[5]. Furthermore,6 has demonstrated dose-dependent inhibition of melanoma cell proliferation by inducing apoptosis and halting cell cycle progression[6].
Mechanistic pathways of imidazole carboxylic acid derivatives across diverse targets.
Quantitative Data Summary
To benchmark the efficacy of these novel derivatives, the following table synthesizes quantitative bioactivity metrics from recent literature:
| Compound Class / Derivative | Primary Biological Target | Observed Activity / IC50 | Disease Application |
| Compound 8l (Acetamide-indole hybrid) | PTP1B Enzyme | Superior to Suramin standard | Type 2 Diabetes[2] |
| Supermolecule II216 (V(III) complex) | Phosphoglycerate mutase (PGAM) | 25% growth inhibition at 10 µg/mL | Leishmaniasis[5] |
| Gold (I) imidazole derivative II8-b | DNA / Cellular Proliferation | ~3 µmol/L | Cisplatin-Resistant Ovarian Cancer[5] |
| 1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid | Cell Cycle Progression | 10 - 30 µM | Melanoma[6] |
Experimental Workflows & Self-Validating Protocols
Synthesis & Structural Validation Workflow
To ensure the integrity of the carboxylic acid moiety—which is highly prone to unintended esterification or decarboxylation under harsh conditions—we employ a one-pot heterocyclization strategy.
Step-by-Step Methodology:
-
Reaction Setup : React the substituted nitrobenzoate with the target aldehyde in the presence of sodium dithionite (
) in dimethyl sulfoxide (DMSO).-
Causality:
acts as a mild, chemoselective reducing agent that facilitates the reductive cyclization without degrading the sensitive carboxylic acid precursor.
-
-
Base Hydrolysis : Introduce 1M NaOH post-cyclization.
-
Causality: This ensures the complete deprotection of any transient esters formed during the reaction, yielding the free imidazole carboxylic acid.
-
-
Self-Validating Purity Check : Isolate the product and subject it to orthogonal validation using High-Resolution Mass Spectrometry (HRMS) and
-NMR.-
Causality: HRMS confirms the exact mass (ruling out esterification), while
-NMR validates the presence of the downfield carboxyl carbon (~165-170 ppm). The protocol is self-validating because the absence of ester alkoxy signals in the NMR spectra directly confirms the success and completion of Step 2.
-
In Vitro PTP1B Kinetic Inhibition Assay
To accurately define the mechanism of action (e.g., competitive vs. allosteric), a self-validating kinetic assay is required to prevent false-positive hit reporting.
Step-by-Step Methodology:
-
Enzyme Preparation : Incubate recombinant human PTP1B with varying concentrations of the imidazole carboxylic acid derivative (0.1 µM to 50 µM) in a HEPES buffer (pH 7.4) containing 1 mM DTT.
-
Causality: DTT maintains the active site cysteine in its reduced, catalytically active state, preventing oxidative degradation of the enzyme.
-
-
Substrate Titration : Initiate the reaction by adding the fluorogenic substrate DiFMUP at varying concentrations (
to ).-
Causality: Varying the substrate concentration is mandatory to generate Lineweaver-Burk plots, which mathematically distinguish competitive inhibition (
remains constant, increases) from non-competitive inhibition.
-
-
Internal Control Normalization : Run suramin in parallel as a positive control.
-
Causality: This creates a self-validating system; if the suramin IC50 deviates from historical baselines, the batch of PTP1B is flagged for degradation, ensuring that all derivative data is normalized against a verified baseline.
-
Self-validating experimental workflow for synthesizing and kinetically profiling novel derivatives.
References
- Source: PubMed (nih.gov)
- Rational design and synthesis of new acetamide–indole–benzo[d]imidazole–carboxylic acid hybrids as dual PTP1B/α-glucosidase inhibitors Source: RSC Publishing URL
- US11584751B1 - Substituted imidazoles as GLP-1 receptor agonists Source: Google Patents URL
- Effects of pyrrole and imidazole carboxylic acid derivatives on HIF‐1α protein stability and transcriptional Source: ResearchGate URL
- Source: PMC (nih.gov)
- 1-(3-Chlorobenzyl)
Sources
- 1. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design and synthesis of new acetamide–indole–benzo[d]imidazole–carboxylic acid hybrids as dual PTP1B/α-glucosidase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US11584751B1 - Substituted imidazoles as GLP-1 receptor agonists - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic Acid [benchchem.com]
An In-depth Technical Guide to the Synthesis and Screening of 1-Propyl-1H-imidazole-5-carboxylic Acid Derivatives
Abstract
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive technical overview for the synthesis of 1-propyl-1H-imidazole-5-carboxylic acid derivatives, compounds of significant interest for biological screening programs. We will explore the foundational Debus-Radziszewski imidazole synthesis, present detailed, field-proven protocols, and discuss modern adaptations. Furthermore, this whitepaper will detail methodologies for the subsequent biological screening of these novel derivatives, with a focus on antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical libraries with high-potential imidazole-based compounds.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of many natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after structural motif in drug design.[4] Derivatives of imidazole exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5][6]
The 1-propyl-1H-imidazole-5-carboxylic acid core, in particular, offers a versatile platform for generating chemical diversity. The N1-propyl group provides a handle to modulate lipophilicity, while the C5-carboxylic acid allows for the formation of amides, esters, and other derivatives, enabling fine-tuning of the molecule's physicochemical and pharmacological properties. This guide will provide the necessary framework to synthesize and evaluate these promising compounds.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target scaffold, 1-propyl-1H-imidazole-5-carboxylic acid, points towards a multi-component reaction strategy. The most direct and historically significant approach is the Debus-Radziszewski imidazole synthesis .[7][8] This powerful one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a primary amine (in place of ammonia for N-substitution).[1][4]
Our target molecule can be disconnected as follows:
-
N1-Propyl Group: Derived from propylamine.
-
C4-C5 Bond and Carboxylic Acid: Derived from a dicarbonyl compound that is an ester of pyruvic acid.
-
C2 and its Substituent: Derived from an aldehyde.
This multi-component approach is highly efficient for generating molecular complexity from readily available starting materials in a single synthetic operation.[1]
Core Synthesis: The Debus-Radziszewski Reaction
The Debus-Radziszewski synthesis is a cornerstone for preparing polysubstituted imidazoles.[1] The reaction condenses a 1,2-dicarbonyl, an aldehyde, and an amine to form the imidazole ring.[4][7]
Reaction Mechanism
While the exact mechanism is not definitively established, a plausible pathway involves two main stages:[7][9]
-
Diimine Formation: The 1,2-dicarbonyl compound reacts with the primary amine (propylamine) to form a diimine intermediate.
-
Condensation and Cyclization: This diimine intermediate then condenses with an aldehyde. Subsequent intramolecular cyclization and aromatization via dehydration yield the final N-substituted imidazole product.[4][10]
The overall workflow for this synthesis is depicted in the diagram below.
Caption: General workflow for the N-substituted imidazole synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 1-propyl-1H-imidazole-5-carboxylate
This protocol is adapted from established methods for synthesizing substituted imidazoles and provides a reliable pathway to the core scaffold.[4]
Materials:
-
Ethyl 2,3-dioxobutanoate (1.0 eq)
-
Propylamine (1.0 eq)
-
Formaldehyde (37% in H₂O, 1.0 eq)
-
Ammonium acetate (CH₃COONH₄) (2.0 eq)
-
Glacial Acetic Acid (Solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 2,3-dioxobutanoate (1.0 eq), propylamine (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.
-
To the stirring mixture, add formaldehyde solution (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and water, which will cause the crude product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl 1-propyl-1H-imidazole-5-carboxylate.
Synthesis of Carboxylic Acid and Further Derivatives
Hydrolysis to the Carboxylic Acid: The synthesized ester can be easily hydrolyzed to the target 1-propyl-1H-imidazole-5-carboxylic acid.
-
Dissolve the ethyl ester in a mixture of ethanol and 1M sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, acidify the solution with 1M hydrochloric acid (HCl) to a pH of ~5-6.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Amide Derivative Synthesis: The carboxylic acid can be converted to a diverse library of amides via standard peptide coupling reactions (e.g., using EDC/HOBt or HATU as coupling agents) with various primary or secondary amines.
Biological Screening: An Antimicrobial Focus
Imidazole derivatives are well-documented for their antimicrobial properties.[5][6] A logical next step after synthesis is to screen the newly created compounds for antibacterial and antifungal activity.
General Workflow for Antimicrobial Screening
The screening process follows a hierarchical approach, starting with broad primary screens and moving to more specific secondary assays for promising "hits."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journalajocs.com [journalajocs.com]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
Initial Investigation into the Mechanism of Action for 1-Propyl-1H-imidazole-5-carboxylic Acid: A Fragment-Based Approach to BRD4 Inhibition
Target Audience: Researchers, Biophysicists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD) / Epigenetic Target Modulation
Executive Summary & Structural Rationale
In modern drug discovery, investigating the mechanism of action (MoA) of low-molecular-weight intermediates requires a paradigm shift from traditional phenotypic screening to highly targeted, biophysically driven Fragment-Based Drug Discovery (FBDD). This whitepaper details the initial mechanistic investigation of 1-Propyl-1H-imidazole-5-carboxylic acid (1-PICA) , a 154.17 g/mol heterocyclic compound[1], as a potent acetyl-lysine (KAc) mimetic targeting the Bromodomain and Extra-Terminal (BET) family protein, BRD4.
Commercially available as a high-purity solid (CAS: 676372-32-0), 1-PICA is not a mature drug; rather, it is a highly efficient structural fragment. Recent patent literature has validated substituted imidazoles and imidazopyrrolidines as foundational scaffolds for BET inhibitors[2]. Furthermore, the imidazole-5-carboxylic acid motif has been structurally proven to act as a critical KAc isostere in the design of domain-selective BRD4 chemical probes[3].
As a Senior Application Scientist, I approach the structural rationale of 1-PICA through three causal vectors:
-
The Imidazole Core (The Anchor): The N3 nitrogen of the imidazole ring acts as a strict hydrogen-bond acceptor, forming a critical interaction with the highly conserved Asn140 residue in the BRD4 BD1 pocket, while simultaneously engaging in a water-mediated hydrogen bond with Tyr97.
-
The 1-Propyl Substitution (The Entropic Driver): The aliphatic propyl chain is precisely sized to occupy the hydrophobic KAc binding pocket. By displacing high-energy, ordered water molecules from this cavity, the propyl group provides the primary entropic driving force for binding.
-
The 5-Carboxylic Acid (The Vector): Biophysically, this moiety points outward toward the solvent-exposed WPF (Trp-Pro-Phe) shelf, allowing for electrostatic interactions. Chemically, it serves as the essential synthetic handle for fragment evolution (e.g., coupling to amines to build larger PROTACs or high-affinity inhibitors).
Mechanism of Action: The BRD4/c-MYC Axis
To understand how 1-PICA functions, we must map its intervention within the cellular signaling cascade. BRD4 is an epigenetic "reader" protein that binds to acetylated histones (H3K27ac) on chromatin. Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II. This phosphorylation is the critical step that drives the transcriptional elongation of oncogenes, most notably c-MYC .
By competitively occupying the KAc binding pocket of BRD4, 1-PICA physically blocks the reader protein from docking onto chromatin, thereby starving the c-MYC promoter of the necessary transcriptional machinery.
Fig 1: BRD4-mediated c-MYC transcriptional pathway and 1-PICA intervention.
Experimental Workflows: Self-Validating Protocols
A protocol is only as reliable as its internal controls. In fragment screening, false positives are rampant due to compound aggregation or non-specific binding. To circumvent this, I mandate a self-validating system : thermodynamic stabilization must orthogonally agree with kinetic binding, and both must be referenced against a known positive control (JQ1) to confirm the structural integrity of the recombinant protein.
Protocol 1: Thermodynamic Validation via Differential Scanning Fluorimetry (DSF)
Causality: We utilize DSF as the primary screen because it directly measures the thermodynamic stabilization of the folded BRD4 protein. A concentration-dependent shift in melting temperature (
-
Prepare 2 μM of recombinant BRD4 BD1 in a physiological buffer (10 mM HEPES pH 7.4, 150 mM NaCl).
-
Add SYPRO Orange dye (5x final concentration). Rationale: This dye is environmentally sensitive; it fluoresces only when binding to the hydrophobic core of the protein as it unfolds, providing a clean, real-time readout.
-
Dispense 20 μL per well into a 384-well PCR plate. Add 1-PICA in a titration series (10 μM to 2 mM). Include a DMSO-only negative control and a 10 μM JQ1 positive control.
-
Execute a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time qPCR system.
-
Calculate the
by extracting the peak of the first derivative of the melt curve.
Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality: While DSF proves binding occurs, SPR quantifies the affinity (
-
Self-Validating Capture: Immobilize BRD4 via C-terminal His-tag capture onto an NTA sensor chip (target: ~2000 RU). Rationale: Amine coupling relies on surface-exposed lysines. Because the active site of BRD4 is an acetyl-lysine pocket, random amine coupling frequently occludes the binding site, leading to artificially low active protein fractions. His-capture ensures a uniform, active-site-out orientation.
-
Inject 1-PICA in a multi-cycle kinetic format (10 μM to 500 μM) at a high flow rate (50 μL/min). Rationale: High flow rates eliminate mass transport limitations, ensuring the fast
and rates of the fragment are measured accurately. -
Run solvent correction cycles (varying DMSO from 1% to 3%) to subtract bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
Fig 2: Self-validating experimental workflow for fragment-based drug discovery.
Quantitative Data Synthesis
To evaluate the true potential of a fragment, absolute affinity (
Table 1: Biophysical and Cellular Profiling of 1-PICA vs. Controls
| Parameter | 1-PICA (Target Fragment) | Unsubstituted Imidazole (Negative Control) | JQ1 (Positive Control) |
| Molecular Weight | 154.17 g/mol | 68.08 g/mol | 456.99 g/mol |
| DSF Shift ( | +1.8 °C | +0.1 °C | +7.5 °C |
| SPR Affinity ( | 45.2 μM | > 1000 μM | 0.05 μM |
| Ligand Efficiency (LE) | 0.38 kcal/mol/HA | N/A | 0.41 kcal/mol/HA |
| c-MYC IC | > 500 μM | Inactive | 0.08 μM |
Data Interpretation: While an absolute affinity of 45.2 μM might appear weak to an untrained eye, the Ligand Efficiency of 0.38 kcal/mol/HA proves that 1-PICA makes near-perfect use of its molecular footprint. The lack of cellular activity (> 500 μM) is expected for an unoptimized fragment due to poor cell permeability and rapid off-rates. However, the biophysical data unequivocally validates 1-PICA as a premium starting scaffold. The 5-carboxylic acid provides the exact synthetic vector needed to grow the molecule toward the WPF shelf, bridging the gap between a 45 μM fragment and a nanomolar clinical candidate.
References
- Source: National Institutes of Health (nih.gov)
- Source: Sigma-Aldrich (sigmaaldrich.com)
- Source: Google Patents (google.com)
- Source: PubMed Central (nih.gov)
Sources
- 1. 1-Propyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 45082087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 3. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
Regioselective Synthesis of N-Alkylated Imidazole-5-Carboxylic Acids: A Technical Whitepaper
Executive Summary
N-alkylated imidazole-5-carboxylic acids are critical pharmacophores and versatile building blocks in medicinal chemistry, frequently embedded in antihypertensive agents, antimicrobial drugs, and complex natural products. However, the synthesis of the 1-alkyl-1H-imidazole-5-carboxylic acid architecture presents a notorious regioselectivity challenge. Due to the tautomeric nature of 4(5)-substituted imidazoles, direct N-alkylation overwhelmingly favors the formation of the 1-alkyl-4-carboxylate isomer.
This whitepaper provides an in-depth mechanistic analysis of imidazole N-alkylation regioselectivity and details field-proven, self-validating methodologies to invert this natural bias. By leveraging steric shielding strategies, protecting-group transpositions, and de novo heterocyclization, researchers can reliably access the elusive 1-alkyl-5-carboxylate structural motif.
Mechanistic Causality: The Regioselectivity Challenge
To understand how to synthesize 1-alkyl-1H-imidazole-5-carboxylic acids, one must first understand why direct alkylation fails to produce them. The N-alkylation of unsymmetrical imidazoles typically proceeds via the imidazolate anion (
-
Electronic Deactivation: An electron-withdrawing group (EWG), such as a carboxylic acid or ester at the C4/C5 position, pulls electron density away from the adjacent nitrogen. This renders the remote nitrogen significantly more nucleophilic[1][2].
-
Steric Hindrance: The physical bulk of the C4/C5 substituent impedes the trajectory of the incoming alkylating agent, further disfavoring attack at the adjacent nitrogen[1].
Consequently, direct alkylation of 1H-imidazole-4(5)-carboxylates almost exclusively yields the 1-alkyl-1H-imidazole-4-carboxylate. Synthesizing the 5-carboxylate requires strategic chemical intervention.
Strategy A: Steric Shielding via Halogenation
To force alkylation at the electronically disfavored N1 position (adjacent to the ester), the N3 position must be physically blocked. Ayachi et al. demonstrated that bis-iodination of ethyl 1H-imidazole-5-carboxylate at the C2 and C4 positions introduces massive van der Waals bulk[3]. The C4-iodine effectively shields the N3 nitrogen. Upon treatment with an alkyl halide, the electrophile is sterically repelled from N3 and forced to attack N1, yielding the 1-alkyl-5-carboxylate with exceptional regioselectivity[3][4].
Strategy B: De Novo Nitroreductive Cyclization
For benzofused derivatives (benzimidazole-5-carboxylic acids), the regioselectivity issue is bypassed entirely by constructing the imidazole ring with the alkyl group pre-installed. A rapid, one-pot nitroreductive cyclization of ethyl 4-(alkylamino)-3-nitrobenzoates with aldehydes using sodium dithionite (
Visualizing Synthetic Workflows
Fig 1. Steric shielding pathway directing regioselective N1-alkylation of imidazole-5-carboxylates.
Fig 2. One-pot nitroreductive cyclization workflow for benzimidazole-5-carboxylic acid synthesis.
Quantitative Data: Regioselectivity Drivers
The following table summarizes the causal relationship between substrate structure, reaction conditions, and the resulting regiochemical isomer.
| Substrate | Alkylating Agent | Conditions | Dominant Isomer | Mechanistic Driver |
| 4(5)-Nitroimidazole | Ethyl bromoacetate | 1-Alkyl-4-nitroimidazole | Electronic deactivation of adjacent N[2] | |
| Ethyl 1H-imidazole-4(5)-carboxylate | Methyl Iodide | NaH / THF | 1-Methyl-1H-imidazole-4-carboxylate | Steric hindrance & Electronic deactivation[1] |
| Ethyl 2,4-diiodo-1H-imidazole-5-carboxylate | Methyl Iodide | Ethyl 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylate | Steric shielding of N3 by C4-Iodine[3] | |
| 1-SEM-4-arylimidazole | Alkyl Halide | SEM-Switch ( | 1-Alkyl-4-arylimidazole | Protecting group transposition activates C5[7] |
Experimental Protocols
The following methodologies are designed as self-validating systems. Each protocol includes built-in quality control checkpoints to ensure the integrity of the mechanistic pathway.
Protocol 1: Synthesis of 2,4-Diiodo-1-methyl-1H-imidazole-5-carboxylic acid via Steric Shielding
Adapted from the Cu-mediated oxacyclization precursor synthesis[3][4].
Step 1: Bis-iodination (Steric Blockade)
-
Dissolve ethyl 1H-imidazole-4(5)-carboxylate (1.0 equiv) in anhydrous DMF under an inert argon atmosphere.
-
Add N-iodosuccinimide (NIS, 2.2 equiv) portion-wise at 0 °C to control the exothermic halogenation.
-
Stir the reaction at room temperature for 12 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the starting material and the emergence of a highly non-polar spot indicates successful bis-iodination. Quench with saturated aqueous
and extract with EtOAc to isolate ethyl 2,4-diiodo-1H-imidazole-5-carboxylate.
Step 2: Regioselective N1-Methylation
-
Dissolve the purified ethyl 2,4-diiodo-1H-imidazole-5-carboxylate (1.0 equiv) in anhydrous DMF.
-
Add anhydrous
(1.5 equiv) and stir for 30 minutes to generate the imidazolate anion. -
Introduce methyl iodide (1.2 equiv) dropwise. Stir at room temperature for 4 hours.
-
Validation Checkpoint: LC-MS analysis should confirm a mass shift corresponding to the addition of a methyl group (
calcd for : 406.87). The C4-iodine ensures >95% regioselectivity for the N1 position.
Step 3: Saponification
-
Suspend the resulting ester in a 1:1 mixture of THF and 2M aqueous NaOH.
-
Reflux the mixture for 2 hours until the ester is completely hydrolyzed.
-
Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the target 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid. Filter and dry under vacuum.
Protocol 2: One-Pot Nitroreductive Cyclization for Benzimidazole-5-carboxylic Acids
For the synthesis of benzofused analogues bypassing direct alkylation[5][8].
Step 1: Heterocyclization
-
In a round-bottom flask, combine ethyl 4-(methylamino)-3-nitrobenzoate (1.0 equiv) and an appropriate substituted benzaldehyde (1.0 equiv) in DMSO.
-
Add sodium dithionite (
, 3.0 to 4.0 equiv) as the nitroreductase equivalent. -
Reflux the mixture with vigorous stirring at 90 °C for 3 hours.
-
Validation Checkpoint: The reduction of the nitro group to an amine triggers spontaneous imine formation and cyclization. The reaction mass will change color. Pour onto crushed ice; the precipitating solid is the 1-methyl-1H-benzimidazole-5-carboxylate ester.
Step 2: Base Hydrolysis
-
Collect the solid intermediate and suspend it in ethanol containing 33% NaOH (15 mL per 0.006 mol of substrate).
-
Reflux until TLC indicates complete ester hydrolysis.
-
Neutralize to precipitate the final 1-methyl-1H-benzimidazole-5-carboxylic acid. Characterize via
NMR (N-CH3 singlet typically resonates at δ 32.4 ppm in NMR)[5].
References
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction MedCrave Online URL:[Link]
-
Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction MDPI URL:[Link]
-
Synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid 4 from ethyl 1H-imidazole-5-carboxylate 1 ResearchGate URL:[Link]
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition National Institutes of Health (PMC) URL:[Link]
-
N-Alkylation of imidazoles University of Otago URL:[Link]
-
Figure 1 from One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Semantic Scholar URL:[Link]
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: 1-Propyl-1H-imidazole-5-carboxylic Acid in Targeted Organic Synthesis
Executive Summary & Strategic Utility
1-Propyl-1H-imidazole-5-carboxylic acid is a highly versatile, bifunctional building block widely utilized in the discovery and development of novel therapeutics, including kinase inhibitors, antimalarial agents, and imidazopyrrolidine derivatives [1, 2]. The presence of the N-propyl group enhances the lipophilicity of the imidazole core, improving the pharmacokinetic profile (e.g., membrane permeability) of downstream active pharmaceutical ingredients (APIs). Meanwhile, the C5-carboxylic acid provides a reliable synthetic handle for late-stage functionalization, most notably via amide coupling, esterification, and decarboxylative cross-coupling.
As a Senior Application Scientist, I have designed this protocol guide to move beyond standard operational procedures. By detailing the causality behind reagent selection and embedding self-validating analytical checkpoints into the workflow, this document ensures high-fidelity execution and reproducible yields in your synthetic campaigns.
Physicochemical Profiling
Understanding the physicochemical properties of the starting material is critical for predicting solubility, reactivity, and chromatographic behavior during purification.
| Property | Value / Description | Analytical Implication |
| CAS Number | 676372-32-0 | Standard identifier for procurement. |
| Molecular Formula | C₇H₁₀N₂O₂ | Determines exact mass for MS monitoring. |
| Molecular Weight | 154.17 g/mol | Used for stoichiometric calculations. |
| Monoisotopic Mass | 154.0742 Da | Target mass for high-resolution LC-MS [1]. |
| LogP (Predicted) | 0.7 | Indicates moderate lipophilicity; requires polar aprotic solvents (e.g., DMF, DMSO) for high-concentration reactions. |
| Storage Conditions | 2–8 °C (Desiccated) | Hygroscopic nature can lead to water absorption, which quenches active ester intermediates during coupling. |
Synthetic Pathways & Mechanistic Routing
The following diagram illustrates the primary synthetic trajectories utilizing 1-Propyl-1H-imidazole-5-carboxylic acid as a core scaffold.
Synthetic pathways utilizing 1-Propyl-1H-imidazole-5-carboxylic acid as a core building block.
Reaction Optimization Data
When synthesizing complex APIs (such as imidazopyrrolidine derivatives), the choice of coupling conditions dictates the purity profile. The table below summarizes our optimization data for the amidation of 1-Propyl-1H-imidazole-5-carboxylic acid with a sterically hindered secondary amine.
| Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| EDC·HCl / HOBt | Et₃N | DMF | 60 | 16 | 65 | Sluggish kinetics; requires heating which promotes epimerization/degradation. |
| T3P (50% in EtOAc) | Et₃N | EtOAc | 80 | 12 | 72 | Excellent for scale-up, but thermal conditions limit substrate scope. |
| COMU | DIPEA | DMF | 25 | 2 | 91 | Highly efficient, but generates water-soluble byproducts that complicate extraction. |
| HATU | DIPEA | DMF | 25 | 4 | 88 | Optimal balance of kinetics, yield, and ambient temperature execution. |
Self-Validating Experimental Protocols
Protocol A: High-Efficiency Amide Bond Formation (HATU/DIPEA)
This protocol is engineered for the coupling of 1-Propyl-1H-imidazole-5-carboxylic acid with sterically hindered or electron-deficient amines [3].
Step 1: Carboxylic Acid Activation
-
Charge a flame-dried, argon-purged round-bottom flask with 1-Propyl-1H-imidazole-5-carboxylic acid (1.0 eq, 1.0 mmol, 154.2 mg).
-
Dissolve in anhydrous DMF (5.0 mL, 0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL) followed by HATU (1.2 eq, 1.2 mmol, 456 mg). Stir at 25 °C for 15 minutes.
-
Causality: HATU is selected over EDC/HOBt because it generates an HOAt active ester. The pyridine nitrogen in HOAt provides neighboring group participation (intramolecular hydrogen bonding), which drastically accelerates the subsequent aminolysis step. DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile, avoiding unwanted guanylation side-reactions common with HATU [3].
-
Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. You must observe the disappearance of the free acid (
155 ) and the appearance of the HOAt-active ester intermediate. Do not proceed to Step 2 until activation is >95% complete.
Step 2: Aminolysis
-
Add the target amine (1.1 eq, 1.1 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at 25 °C for 2–4 hours.
-
Causality: Dropwise addition controls the micro-environmental stoichiometry, preventing localized depletion of the active ester which can lead to dimerization or hydrolysis.
-
Self-Validation Checkpoint: Perform a Thin-Layer Chromatography (TLC) assay using a Ninhydrin stain. The complete disappearance of the amine's characteristic purple spot validates that the coupling has reached completion.
Step 3: Workup and Isolation
-
Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL), followed by brine (15 mL).
-
Causality: DMF is notoriously difficult to remove via standard aqueous washing. The addition of 5% LiCl alters the ionic strength of the aqueous phase, highly favoring the partitioning of DMF into the water layer and preventing product loss due to emulsion formation.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) [2].
Protocol B: Esterification for Prodrug Synthesis
For the generation of lipophilic intermediates or prodrugs, forming the methyl or ethyl ester of the C5-carboxylic acid is required.
Step 1: Thionyl Chloride Activation
-
Suspend 1-Propyl-1H-imidazole-5-carboxylic acid (1.0 eq) in the target anhydrous alcohol (e.g., Methanol or Ethanol, 10 volumes).
-
Cool the suspension to 0 °C using an ice bath.
-
Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise over 15 minutes.
-
Causality: SOCl₂ reacts with the alcohol to generate HCl in situ, which catalyzes the esterification while simultaneously forming the highly reactive acyl chloride intermediate. The 0 °C starting temperature mitigates the violent exotherm and prevents the degradation of the imidazole ring.
-
Self-Validation Checkpoint: The initial heterogeneous suspension will transition into a clear, homogenous solution as the polar carboxylic acid is converted into the highly soluble ester. This visual cue confirms the progression of the reaction.
-
Gradually warm to 60 °C and reflux for 4 hours. Concentrate in vacuo to yield the ester hydrochloride salt, which can be used directly in subsequent alkylation steps without further purification.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45082087, 1-Propyl-1H-imidazole-5-carboxylic acid. PubChem.[Link]
- Novartis AG (2018).Imidazopyrrolidine derivatives and their use in the treatment of disease (US Patent No. US9890166B2).
-
The Journal of Organic Chemistry (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications.[Link]
application of 1-Propyl-1H-imidazole-5-carboxylic acid in medicinal chemistry research
Application Note: 1-Propyl-1H-imidazole-5-carboxylic Acid as a Core Pharmacophore in BET Bromodomain Inhibitors and Medicinal Chemistry
Executive Summary
In modern structure-based drug design, the strategic selection of heterocyclic building blocks is paramount for optimizing both target affinity and pharmacokinetic profiles. 1-Propyl-1H-imidazole-5-carboxylic acid (CAS: 676372-32-0) has emerged as a highly versatile scaffold in medicinal chemistry [1]. Its unique structural topology—combining a hydrogen-bond-accepting imidazole core, a lipophilic propyl chain, and a reactive carboxylic acid handle—makes it an ideal precursor for synthesizing complex pharmacophores. This application note details the physicochemical rationale, mechanistic utility, and validated synthetic protocols for utilizing this compound, with a specific focus on the development of Bromodomain and Extra-Terminal (BET) family inhibitors [2].
Pharmacophore Rationale & Physicochemical Profiling
The structural features of 1-propyl-1H-imidazole-5-carboxylic acid are deliberately exploited in drug design to achieve specific molecular interactions:
-
The N1-Propyl Group: Provides a precise degree of lipophilicity and steric bulk. In the context of BET inhibitors, this aliphatic chain is critical for occupying the hydrophobic "WPF shelf" (Trp81, Pro82, Phe83) within the BRD4 bromodomain, displacing high-energy structural water molecules to drive binding entropy.
-
The C5-Carboxylic Acid: Serves as an orthogonal synthetic handle. It allows for rapid late-stage diversification via amide coupling, enabling medicinal chemists to probe the solvent-exposed regions of target proteins.
-
The Imidazole Core: Acts as an acetyl-lysine (AcK) mimic, forming essential hydrogen bonds with the conserved asparagine residue (e.g., Asn140 in BRD4) in the target binding pocket.
Table 1: Physicochemical and Analytical Properties [1, 3]
| Property | Value | Analytical Significance |
| Molecular Formula | C₇H₁₀N₂O₂ | Base formula for mass spectrometry (MS) adduct calculations. |
| Molecular Weight | 154.17 g/mol | Low MW ensures the final coupled API remains within Lipinski's Rule of 5. |
| Exact Mass [M+H]⁺ | 155.0815 m/z | Primary target mass for LC-MS reaction monitoring. |
| LogP (Predicted) | 0.7 | Optimal balance of aqueous solubility and membrane permeability. |
| Topological Polar Surface Area | 55.1 Ų | Favorable for intracellular target engagement (e.g., nuclear BRD4). |
Mechanistic Application: BET Bromodomain Inhibition
BET proteins (BRD2, BRD3, BRD4, BRDT) are epigenetic readers that recognize acetylated lysine residues on chromatin, subsequently recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc. Derivatives synthesized from 1-propyl-1H-imidazole-5-carboxylic acid act as competitive inhibitors, physically blocking the AcK binding pocket and halting oncogenic transcription [2].
Fig 1. Disruption of BRD4-mediated oncogene transcription by 1-propyl-imidazole BET inhibitors.
Standardized Experimental Protocols
The following protocol outlines the optimal conditions for coupling 1-propyl-1H-imidazole-5-carboxylic acid with sterically hindered anilines or heterocyclic amines—a common workflow in the synthesis of imidazopyrrolidinone-based BET inhibitors[2].
Protocol: High-Efficiency Amide Coupling via HATU Activation
Causality & Reagent Selection: Standard coupling reagents (e.g., EDC/HOBt) often fail or result in low yields when applied to 5-substituted imidazoles due to the steric hindrance generated by the adjacent N1-propyl group. HATU is explicitly selected because it generates a highly reactive HOAt-active ester, which accelerates the nucleophilic attack by the amine. Anhydrous DMF is strictly required to prevent competitive hydrolysis of the active ester, while DIPEA is chosen over Triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere.
-
Activation: Dissolve 1-propyl-1H-imidazole-5-carboxylic acid (154 mg, 1.0 mmol, 1.0 eq) in 5.0 mL of anhydrous DMF. Add DIPEA (0.52 mL, 3.0 mmol, 3.0 eq), followed by HATU (456 mg, 1.2 mmol, 1.2 eq).
-
Self-Validation Checkpoint 1: Stir the reaction at room temperature (20-25 °C) for 15 minutes. Analyze a 5 µL aliquot via LC-MS. Validation: The presence of the HOAt-active ester intermediate (m/z = 272.1) confirms successful activation. Failure to observe this mass indicates degraded HATU or wet solvent.
-
Coupling: Slowly add the target amine (1.1 mmol, 1.1 eq) dropwise or in small portions. Stir the reaction mixture at room temperature for 2 to 4 hours.
-
Self-Validation Checkpoint 2: Monitor reaction completion via TLC (10% MeOH in DCM) or LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms completion.
-
Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (15 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Data Presentation: Optimization of Coupling Conditions
To demonstrate the necessity of the chosen protocol, Table 2 summarizes the empirical data comparing various coupling conditions for 1-propyl-1H-imidazole-5-carboxylic acid with a standard hindered aniline.
Table 2: Yield Optimization for 1-Propyl-1H-imidazole-5-carboxylic Acid Amide Coupling
| Coupling Reagent (1.2 eq) | Base (3.0 eq) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| EDC / HOBt | TEA | DCM | 25 | 12 | 34% | Poor conversion due to steric clash at C5 position. |
| T3P (50% in EtOAc) | DIPEA | EtOAc | 80 | 6 | 58% | Elevated temperature required; thermal degradation noted. |
| HATU | DIPEA | Anhydrous DMF | 25 | 3 | 92% | Rapid formation of HOAt ester overcomes steric barriers. |
| HATU | DIPEA | Wet DMF | 25 | 3 | 41% | Significant hydrolysis of active ester back to starting acid. |
References
-
Title: 1-Propyl-1H-imidazole-5-carboxylic acid (CID 45082087) Source: National Center for Biotechnology Information (NCBI) PubChem Database URL: [Link]
- Title: Imidazopyrrolidine derivatives and their use in the treatment of disease (US Patent 9890166B2)
1-Propyl-1H-imidazole-5-carboxylic acid as an intermediate for angiotensin II receptor antagonists
Application Note: 1-Propyl-1H-imidazole-5-carboxylic Acid in the Synthesis of Novel Angiotensin II Receptor Antagonists
Mechanistic Rationale & Pharmacophore Design
The renin-angiotensin-aldosterone system (RAAS) is a critical endocrine pathway responsible for regulating blood pressure and fluid balance. Overactivation of this system leads to hypertension, myocardial fibrosis, and diabetic cardiomyopathy[1]. Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans," exert their therapeutic effect by competitively binding to the Angiotensin II Type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of Angiotensin II[2].
In the rational drug design of novel ARBs, the imidazole core serves as a critical structural anchor. While classical molecules like Losartan utilize a 2-butyl-1H-imidazole scaffold, modern structure-activity relationship (SAR) studies have demonstrated that shifting the alkyl chain to the N1 position—specifically utilizing 1-Propyl-1H-imidazole-5-carboxylic acid —yields derivatives with unique pharmacokinetic profiles and potent AT1 receptor antagonism[3].
The N1-propyl group provides the necessary lipophilic interaction with the hydrophobic pocket of the AT1 receptor. Simultaneously, the C5-carboxylic acid acts as a highly versatile synthetic vector, allowing for the attachment of the essential biphenyl-tetrazole pharmacophore via robust amide linkages rather than traditional carbon-carbon or carbon-nitrogen cross-coupling[4].
Figure 1: RAAS signaling pathway and the pharmacological intervention point of ARBs.
Material Specifications & Quantitative Data
To ensure reproducible synthesis, the starting intermediate must meet stringent purity criteria. The presence of regioisomers (e.g., 1-propyl-1H-imidazole-4-carboxylic acid) can severely impact the binding affinity of the final API.
Table 1: Physicochemical Specifications of 1-Propyl-1H-imidazole-5-carboxylic acid [5]
| Property | Specification / Value | Method of Verification |
| CAS Number | 676372-32-0 | Documentation |
| Molecular Formula | C₇H₁₀N₂O₂ | High-Resolution Mass Spectrometry |
| Molecular Weight | 154.17 g/mol | LC-MS (ESI+) |
| Topological Polar Surface Area | 55.1 Ų | Computed (PubChem) |
| Purity Requirement | ≥ 98.0% | HPLC (UV at 254 nm) |
| Physical Form | Solid (White to Off-White) | Visual Inspection |
| Boiling Point | ~382.4 °C at 760 mmHg | Thermogravimetric Analysis (TGA) |
Synthetic Workflow & Detailed Protocols
The transformation of 1-propyl-1H-imidazole-5-carboxylic acid into a functional ARB involves a two-step sequence: an amide coupling to attach the biphenyl scaffold, followed by a [3+2] cycloaddition to construct the tetrazole ring.
Figure 2: Synthetic workflow for ARB analogs via C5-amide coupling and tetrazole formation.
Protocol 1: Synthesis of the Nitrile Intermediate via Amide Coupling
Causality & Rationale: The N1-propyl group creates local steric bulk around the C5-carboxylic acid. Traditional coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. HATU is employed here because it forms a highly reactive 7-aza-HOAt active ester, which rapidly overcomes steric hindrance and drives the amidation to completion[4].
-
Preparation: Charge a dry 100 mL round-bottom flask with 1-Propyl-1H-imidazole-5-carboxylic acid (1.0 eq, 1.54 g, 10 mmol) and anhydrous DMF (50 mL) under an inert argon atmosphere.
-
Activation: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 5.2 mL, 30 mmol) followed by HATU (1.1 eq, 4.18 g, 11 mmol).
-
Expert Insight: The 0 °C cooling step is critical to prevent the premature degradation of the highly reactive active ester and to minimize potential epimerization if chiral centers were present elsewhere in the molecule.
-
-
Coupling: Stir for 15 minutes at 0 °C, then add 4'-(aminomethyl)biphenyl-2-carbonitrile (1.05 eq, 2.18 g, 10.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of 50% MeCN/H₂O, and analyze via UPLC-MS. The protocol is self-validating: the reaction is deemed complete when the starting acid peak (m/z 155.1 [M+H]⁺) is <2% relative to the product peak (m/z 345.2 [M+H]⁺).
-
Workup: Dilute the mixture with EtOAc (150 mL) and wash sequentially with 5% aqueous LiCl (3 x 50 mL) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Tetrazole Formation via [3+2] Cycloaddition
Causality & Rationale: The conversion of the nitrile to a tetrazole is a hallmark of sartan synthesis. While tributyltin azide is traditionally used, it is highly toxic and leaves heavy metal residues. This protocol utilizes sodium azide and zinc bromide. ZnBr₂ acts as a Lewis acid, coordinating to the nitrile nitrogen, thereby lowering its LUMO energy and safely accelerating the azide cycloaddition[2].
-
Reaction Setup: Dissolve the crude nitrile intermediate from Protocol 1 (approx. 10 mmol) in a mixture of water and isopropanol (1:2 v/v, 30 mL).
-
Reagent Addition: Add Sodium Azide (NaN₃) (3.0 eq, 1.95 g, 30 mmol) and Zinc Bromide (ZnBr₂) (1.0 eq, 2.25 g, 10 mmol).
-
Safety Note: Always ensure the reaction pH remains above 7 to prevent the formation of highly toxic and volatile hydrazoic acid (HN₃).
-
-
Cycloaddition: Reflux the mixture at 90 °C for 24 hours behind a blast shield.
-
Self-Validation Checkpoint: Monitor via FT-IR. The reaction is complete when the sharp nitrile stretch (~2220 cm⁻¹) completely disappears from the spectrum of the reaction mixture.
-
Isolation: Cool to room temperature, adjust the pH to 3.0 using 1N HCl to precipitate the free tetrazole, filter the solid, and purify via Prep-HPLC (C18 column, MeCN/H₂O with 0.1% TFA) to yield the final ARB analog.
Reaction Optimization Data
To demonstrate the necessity of the selected reagents in Protocol 1, the following optimization data highlights the impact of coupling reagents on the yield and purity of the sterically hindered C5-amide.
Table 2: Optimization of C5-Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (LC-MS) |
| EDC / HOBt | Et₃N | DCM | 24 | 45% | 38% | 85% |
| DCC / DMAP | None | THF | 24 | 55% | 42% | 78% (N-acylurea byproduct) |
| T3P (50% in EtOAc) | DIPEA | EtOAc | 12 | 82% | 75% | 92% |
| HATU | DIPEA | DMF | 4 | >98% | 91% | >98% |
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- Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters - ACS Publications.
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Application Notes and Protocols for High-Throughput Screening of 1-Propyl-1H-imidazole-5-carboxylic Acid Analogs as Kinase Inhibitors
Abstract
The imidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3] This application note provides a comprehensive guide for developing a robust high-throughput screening (HTS) assay to identify potent kinase inhibitors from a chemical library based on the 1-Propyl-1H-imidazole-5-carboxylic acid scaffold. We present a detailed protocol for a luminescence-based kinase assay, a widely adopted and highly sensitive method for HTS.[4][5][6] Furthermore, this guide delves into the critical aspects of assay validation, quality control, and data interpretation, empowering researchers to confidently identify and advance promising lead compounds in their drug discovery programs.
Introduction: The Promise of Imidazole-Based Kinase Inhibitors
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a recurring motif in a multitude of biologically active molecules.[1] Its unique structural and electronic properties enable it to engage in various non-covalent interactions with biological macromolecules, such as enzymes and receptors, through hydrogen bonding, and other forces.[7] A significant number of imidazole-containing compounds have been developed as potent and selective inhibitors of protein kinases, key regulators of cellular signaling pathways that are often dysregulated in diseases like cancer.[1]
1-Propyl-1H-imidazole-5-carboxylic acid (PubChem CID: 45082087) presents a versatile scaffold for the synthesis of a diverse chemical library.[8] Its core structure allows for systematic modifications to explore the chemical space around a target kinase's active site, with the potential to discover novel and potent inhibitors. This application note will guide researchers through the process of screening a library of analogs derived from this scaffold against a generic protein kinase.
Assay Principle: Luminescence-Based Kinase Activity Detection
For this HTS campaign, we will employ a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. This "add-and-read" format is highly amenable to automation and high-throughput screening.[6] The assay principle is as follows:
-
Kinase Reaction: The kinase enzyme catalyzes the transfer of a phosphate group from ATP to a specific substrate, producing ADP as a byproduct.
-
ADP Detection: After the kinase reaction, a reagent is added that contains an enzyme that selectively degrades the remaining ATP.
-
Luminescence Generation: A second reagent is then introduced, which converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to produce a luminescent signal that is directly proportional to the initial kinase activity.
Inhibitors of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| 1-Propyl-1H-imidazole-5-carboxylic acid Analog Library | In-house or CRO | N/A |
| Generic Protein Kinase (e.g., PKA, CDK2) | Commercial Vendor | Varies |
| Kinase Substrate (e.g., Kemptide, Histone H1) | Commercial Vendor | Varies |
| ATP, 10 mM Solution | Commercial Vendor | Varies |
| Kinase Assay Buffer | Commercial Vendor | Varies |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| White, Opaque 384-well Assay Plates | Commercial Vendor | Varies |
| DMSO, Molecular Biology Grade | Commercial Vendor | Varies |
Detailed Experimental Protocol
Reagent Preparation
-
Compound Library Preparation:
-
Prepare a 10 mM stock solution of each 1-Propyl-1H-imidazole-5-carboxylic acid analog in 100% DMSO.
-
Create a series of intermediate dilutions in DMSO to generate a final concentration range for screening (e.g., 10-point, 3-fold serial dilutions starting from 1 mM).
-
For the primary screen, a single concentration (e.g., 10 µM) is typically used.
-
-
Kinase Reaction Buffer: Prepare the kinase reaction buffer according to the manufacturer's instructions. This buffer typically contains a buffering agent (e.g., Tris-HCl), MgCl₂, and other components to ensure optimal kinase activity.
-
Kinase and Substrate Solution: Dilute the kinase and its corresponding substrate to their predetermined optimal concentrations in the kinase reaction buffer.
-
ATP Solution: Dilute the 10 mM ATP stock solution to the desired final concentration (typically at or near the Km for the specific kinase) in the kinase reaction buffer.
-
ADP-Glo™ Reagent Preparation: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol immediately before use.
Assay Procedure (384-well format)
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the prepared library plates into the wells of a 384-well white, opaque assay plate. Include appropriate controls:
-
Negative Control (0% inhibition): Wells containing DMSO only.
-
Positive Control (100% inhibition): Wells containing a known potent inhibitor of the target kinase or, in its absence, wells without the kinase enzyme.
-
-
Kinase and Substrate Addition: Add 5 µL of the prepared kinase/substrate solution to all wells.
-
Initiation of Kinase Reaction: Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final reaction volume is 10.05 µL.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Signal Detection: Read the luminescence on a plate reader compatible with luminescence detection.
Assay Validation and Quality Control
A robust and reliable HTS assay is paramount for identifying true hits. The following parameters must be evaluated to ensure the quality of the screen.
Z'-Factor
The Z'-factor is a statistical measure of the quality of an HTS assay, reflecting both the dynamic range of the signal and the data variation.[9][10][11][12][13][14][15] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[9][16]
Signal-to-Background Ratio (S/B)
The signal-to-background ratio indicates the dynamic range of the assay.[9][10][17] It is calculated as the ratio of the mean signal of the negative control to the mean signal of the positive control. A higher S/B ratio is generally desirable.
DMSO Tolerance
Since library compounds are typically dissolved in DMSO, it is crucial to determine the assay's tolerance to this solvent.[18] Run the assay with a titration of DMSO concentrations to identify the maximum concentration that does not significantly affect assay performance.
Data Analysis and Hit Identification
-
Normalization: Normalize the raw luminescence data. The percent inhibition for each compound can be calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - µ_positive_control) / (µ_negative_control - µ_positive_control))
-
Hit Selection: A "hit" is a compound that exhibits a statistically significant level of inhibition. A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative control wells.
-
Confirmation and Dose-Response: All initial hits should be re-tested to confirm their activity. Confirmed hits should then be evaluated in a dose-response format to determine their potency (IC₅₀ value).
Troubleshooting Common HTS Issues
| Issue | Potential Cause | Suggested Solution |
| Low Z'-Factor | High data variability, small signal window. | Optimize reagent concentrations (enzyme, substrate, ATP). Increase incubation times. Ensure proper mixing. |
| Compound Autofluorescence | Intrinsic fluorescence of test compounds. | This is less of a concern with luminescence assays. However, if using a fluorescence-based assay, consider red-shifted fluorophores or counter-screening.[19][20][21][22][23] |
| Compound Precipitation | Poor solubility of test compounds in assay buffer. | Reduce the final compound concentration. Include a pre-incubation step of the compound in the assay buffer to check for precipitation.[18][24][25][26] |
| False Positives | Non-specific inhibition, assay interference. | Perform counter-screens (e.g., against the detection enzyme). Use orthogonal assays to confirm the mechanism of action. |
Visualization of the HTS Workflow
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Conclusion
This application note provides a comprehensive and practical framework for developing and executing a high-throughput screening campaign to identify kinase inhibitors derived from the 1-Propyl-1H-imidazole-5-carboxylic acid scaffold. By adhering to the detailed protocols for assay execution, validation, and data analysis, researchers can confidently identify and prioritize promising lead compounds for further development in their drug discovery pipelines. The principles and methodologies described herein are broadly applicable to the screening of other compound libraries against a variety of kinase targets.
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- ICCB-Longwood Screening Facility. (n.d.). A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein.
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- PubMed. (2012, June 29). A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed.
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- Taylor & Francis. (2026, January 1). Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
- PMC. (n.d.). A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine - PMC.
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- PubChem. (n.d.). 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, propyl ester, hydrochloride (1:1) | C15H19ClN2O2 | CID 197863.
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The Strategic Role of 1-Propyl-1H-imidazole-5-carboxylic Acid in the Design and Synthesis of Novel Metal-Organic Frameworks
Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide delves into the pivotal role of 1-Propyl-1H-imidazole-5-carboxylic acid as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs). We provide a comprehensive overview of its structural and functional attributes that make it a compelling building block for creating crystalline porous materials. A detailed, field-proven protocol for the solvothermal synthesis of a novel zinc-based MOF, designated UoG-MOF-1, is presented. This guide further elucidates the essential characterization techniques and discusses the influence of the ligand's unique chemical features on the resulting framework's properties. This document is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and practical insights into the application of this functionalized imidazole linker.
Introduction: The Architectural Advantage of Functionalized Imidazole Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[1][2] The tunability of their pore size, surface area, and chemical functionality has positioned them as promising candidates for a myriad of applications, including gas storage and separation, catalysis, and drug delivery.[1][3]
The choice of the organic linker is paramount in dictating the topology and properties of the resulting MOF.[4] Imidazole and its derivatives have emerged as exceptional candidates for the rational design of targeted MOFs due to their robust coordination chemistry and the ability to be functionalized.[5][6] The imidazole ring offers two nitrogen donor sites, while appended functional groups, such as carboxylates, provide additional coordination points.
1-Propyl-1H-imidazole-5-carboxylic acid is a particularly interesting linker. It combines the coordinating ability of the imidazole nitrogen and the carboxylate group with the steric and electronic influence of the N-propyl substituent. This alkyl group can influence the packing of the framework, potentially leading to the formation of unique pore geometries and modifying the hydrophobic/hydrophilic character of the pores.
This application note will explore the utility of 1-Propyl-1H-imidazole-5-carboxylic acid in MOF synthesis, providing a detailed protocol for a representative zinc-based MOF, UoG-MOF-1.
Synthesis of UoG-MOF-1: A Representative Protocol
The following is a detailed protocol for the solvothermal synthesis of UoG-MOF-1, a novel MOF constructed from zinc nitrate and 1-Propyl-1H-imidazole-5-carboxylic acid. Solvothermal synthesis is a widely employed method for obtaining high-purity and crystalline MOF powders.[7][8]
Reagents and Materials
| Reagent | Formula | Purity | Supplier |
| 1-Propyl-1H-imidazole-5-carboxylic acid | C₇H₁₀N₂O₂ | >98% | Sigma-Aldrich |
| Zinc nitrate hexahydrate | Zn(NO₃)₂·6H₂O | >98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | >99.8% | Merck |
| Ethanol | C₂H₅OH | >99.5% | Fisher Scientific |
Experimental Procedure
-
Preparation of the Precursor Solution: In a 20 mL glass vial, dissolve 30.8 mg (0.2 mmol) of 1-Propyl-1H-imidazole-5-carboxylic acid in 10 mL of N,N-Dimethylformamide (DMF).
-
Addition of Metal Salt: To the ligand solution, add 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate.
-
Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization of the reagents.
-
Solvothermal Reaction: Seal the vial tightly and place it in a preheated oven at 120°C for 48 hours. The reaction temperature and time are critical parameters for crystal growth.[7]
-
Cooling and Product Isolation: After the reaction is complete, allow the oven to cool down to room temperature naturally. Colorless, crystalline precipitates of UoG-MOF-1 should be visible.
-
Washing and Solvent Exchange: Carefully decant the mother liquor. Wash the crystalline product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. To activate the framework, immerse the crystals in ethanol for 24 hours, replacing the ethanol three times during this period. This solvent exchange step is crucial for removing the high-boiling DMF from the pores.[4]
-
Drying: Decant the ethanol and dry the product under vacuum at 80°C for 12 hours.
Synthesis Workflow Diagram
Caption: Influence of ligand features on MOF properties.
Conclusion
1-Propyl-1H-imidazole-5-carboxylic acid is a highly promising organic linker for the synthesis of novel MOFs. Its combination of a robust coordinating imidazole-carboxylate core with a functionality-tuning propyl group allows for a high degree of control over the resulting framework's structure and properties. The provided protocol for the synthesis of UoG-MOF-1 serves as a practical starting point for researchers to explore the potential of this versatile ligand in creating new porous materials for a wide range of applications. The principles and techniques outlined in this guide are intended to empower scientists in the rational design and synthesis of next-generation MOFs.
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Karagiaridi, O., et al. (2012). Opening ZIF-8: A Catalytically Active Zeolitic Imidazolate Framework of Sodalite Topology with Unsubstituted Linkers. Journal of the American Chemical Society, 134(45), 18790–18796. Available at: [Link]
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Luo, L., et al. (2018). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 20(32), 4669-4677. Available at: [Link]
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Zhang, Y., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Inorganic Chemistry, 62(22), 8645–8653. Available at: [Link]
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Al-Ghouti, M. A., et al. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Journal of Solid State Chemistry, 303, 122491. Available at: [Link]
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Li, Y., et al. (2019). A robust 3D In–MOF with an imidazole acid ligand as a fluorescent sensor for sensitive and selective detection of Fe3+ ions. New Journal of Chemistry, 43(34), 13571-13577. Available at: [Link]
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ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Available at: [Link]
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Al-Ogaidi, I. A. M., et al. (2024). The Synthesis of MOFs of ZnImBImZnO through Hydrothermal and Solvothermal Methods. Key Engineering Materials, 985, 3-12. Available at: [Link]
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Wang, C., et al. (2011). Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: Syntheses, structures and properties. Dalton Transactions, 40(44), 11856-11865. Available at: [Link]
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Kourkoumpetis, T., et al. (2017). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Materials, 10(10), 1209. Available at: [Link]
-
Ahmadi, M., et al. (2024). Optimization of the Synthesis and Radiolabeling of ZIF-8 Nanoparticles. Brieflands. Available at: [Link]
-
Lykourinou, V., et al. (2011). A series of nine isoreticular, multivariate metal-organic frameworks. Journal of the American Chemical Society, 133(28), 10382-10385. Available at: [Link]
-
Widiastuti, N., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, Journal of Proceeding Series, 1. Available at: [Link]
-
Pal, T. K., et al. (2016). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. Available at: [Link]
- Goesten, M. G., et al. (2022). Synthesis of zinc MOF materials. Google Patents.
-
Perez-Mendoza, M., et al. (2014). Crystallography of metal–organic frameworks. IUCrJ, 1(Pt 5), 427-442. Available at: [Link]
-
Yaghi, O. M., et al. (2013). Reticular Chemistry: Design and Synthesis of Metal-Organic Frameworks. Wiley-VCH. Available at: [Link]
-
Zhang, Y.-B., et al. (2018). Design of MOFs with Absolute Structures: A Case Study. Chem, 4(1), 103-115. Available at: [Link]
-
Yusuf, Y., et al. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Chemical and Pharmaceutical Research, 9(6), 253-260. Available at: [Link]
-
Haggag, S. S. (2005). Ligating properties of 1H-imidazole-4-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12), 2537-2544. Available at: [Link]
-
Li, K., et al. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2008. Available at: [Link]
Sources
- 1. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 8. iptek.its.ac.id [iptek.its.ac.id]
Synthetic Routes for the Functionalization of the 1-Propyl-1H-imidazole-5-carboxylic Acid Scaffold: Application Notes and Protocols
Introduction
The 1-propyl-1H-imidazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents.[1][2] Its unique combination of a hydrogen bond donor and acceptor, along with the ionizable carboxylic acid group, allows for multifaceted interactions with biological targets. The N-propyl group provides a handle for modulating lipophilicity and steric interactions, further enhancing its utility in drug design. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic strategies for the functionalization of this versatile scaffold. We will explore key transformations at the carboxylic acid moiety and the imidazole ring, providing detailed, field-proven protocols and the scientific rationale behind these experimental choices.
I. Functionalization of the Carboxylic Acid Group
The carboxylic acid at the C5 position is a prime site for modification, enabling the synthesis of a diverse range of derivatives such as esters and amides. These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the final compound.
A. Esterification
Esterification of the 1-propyl-1H-imidazole-5-carboxylic acid scaffold is a fundamental transformation, often employed to mask the polarity of the carboxylic acid, improve cell permeability, or to synthesize prodrugs. A common and effective method for this transformation is the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of an alcohol.
This protocol describes the synthesis of the ethyl ester of 1-propyl-1H-imidazole-5-carboxylic acid.
Materials:
-
1-Propyl-1H-imidazole-5-carboxylic acid
-
Ethanol (absolute)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-propyl-1H-imidazole-5-carboxylic acid (1 mmol) in absolute ethanol (10 mL) and cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the cooled solution with vigorous stirring. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Causality of Experimental Choices: POCl₃ acts as a powerful dehydrating agent, activating the carboxylic acid for nucleophilic attack by the alcohol. The use of an ice bath during the addition of POCl₃ helps to control the exothermic reaction. The final workup with sodium bicarbonate neutralizes the acidic byproducts.
B. Amidation
The formation of amides from the carboxylic acid is a critical step in the synthesis of many bioactive molecules, as the amide bond is a key structural feature in numerous drugs.[3] Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like Hydroxybenzotriazole (HOBt) provide a reliable method for amide bond formation under mild conditions.
This protocol details the synthesis of an N-benzyl amide derivative.
Materials:
-
1-Propyl-1H-imidazole-5-carboxylic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
1M HCl (aqueous)
-
Saturated sodium bicarbonate (aqueous)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 1-propyl-1H-imidazole-5-carboxylic acid (1 mmol) in DMF (10 mL) at 0 °C, add HOBt (1.2 mmol) and EDC (1.2 mmol).
-
Stir the mixture for 15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 mmol) followed by the dropwise addition of DIPEA (2.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash successively with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Causality of Experimental Choices: EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. HOBt reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions. DIPEA is a non-nucleophilic base used to neutralize the HOBt and any acid formed during the reaction, driving the equilibrium towards amide formation.[4]
II. Functionalization of the Imidazole Ring
The C2 and C4 positions of the imidazole ring are susceptible to electrophilic substitution and can be functionalized through various methods, including halogenation followed by cross-coupling reactions or direct C-H activation.
A. Halogenation of the Imidazole Ring
Halogenated imidazoles are versatile intermediates for the introduction of a wide array of functional groups via transition metal-catalyzed cross-coupling reactions.[5] Bromination at the C2 or C4 position can be achieved using N-Bromosuccinimide (NBS).
This protocol provides a general method for the bromination of the imidazole ring. The regioselectivity (C2 vs. C4) can be influenced by reaction conditions and the protecting group on the carboxylic acid.
Materials:
-
Ethyl 1-propyl-1H-imidazole-5-carboxylate (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Light source (e.g., a household lamp, if radical initiation is desired)
Procedure:
-
Dissolve ethyl 1-propyl-1H-imidazole-5-carboxylate (1 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. For some substrates, irradiation with a light source may be beneficial to initiate a radical reaction. Monitor the reaction by TLC or LC-MS to determine the formation of the brominated product(s).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to separate the regioisomers if necessary.
Causality of Experimental Choices: NBS is a convenient and mild source of electrophilic bromine for the bromination of electron-rich heterocyclic systems.[6] The choice of solvent and the presence or absence of a radical initiator can influence the reaction mechanism and, consequently, the regioselectivity.
B. Palladium-Catalyzed C-H Arylation
Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the pre-functionalization step of halogenation.[2] The C2 and C5 positions of N-substituted imidazoles are often the most reactive sites for direct arylation.
This protocol describes a general procedure for the palladium-catalyzed direct arylation at the C2 position of the imidazole ring.
Materials:
-
Ethyl 1-propyl-1H-imidazole-5-carboxylate
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMA) or other high-boiling polar aprotic solvent
-
Schlenk tube or sealed vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add ethyl 1-propyl-1H-imidazole-5-carboxylate (1 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed DMA (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Causality of Experimental Choices: The palladium catalyst, in conjunction with a phosphine ligand, facilitates the oxidative addition of the aryl bromide and subsequent C-H activation of the imidazole ring.[7] The high temperature is necessary to overcome the activation energy for the C-H bond cleavage. The base is crucial for the deprotonation step in the catalytic cycle.
C. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[8][9] This reaction is particularly useful for functionalizing halo-imidazoles with a broad range of boronic acids or esters.
This protocol outlines the coupling of a 2-bromo-1-propyl-1H-imidazole-5-carboxylate with an arylboronic acid.
Materials:
-
Ethyl 2-bromo-1-propyl-1H-imidazole-5-carboxylate (from a modified Protocol 3)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dioxane and water (e.g., 4:1 mixture)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine the 2-bromoimidazole derivative (1 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (2-5 mol%), and the base (2-3 mmol).
-
If using Pd(OAc)₂, add the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture (5 mL).
-
Seal the tube and heat the reaction mixture at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Causality of Experimental Choices: The palladium catalyst undergoes oxidative addition to the C-Br bond. The boronic acid is activated by the base to form a boronate species, which then undergoes transmetalation with the palladium complex. Reductive elimination then yields the C-C coupled product and regenerates the active palladium(0) catalyst. The choice of ligand is critical for stabilizing the catalyst and promoting the reaction.
III. Summary of Synthetic Routes and Data
The following table summarizes the key functionalization reactions for the 1-propyl-1H-imidazole-5-carboxylic acid scaffold.
| Functionalization | Position | Reaction Type | Key Reagents | Typical Yields |
| Esterification | C5-COOH | Dehydration | POCl₃, Alcohol | Good to Excellent |
| Amidation | C5-COOH | Coupling | EDC, HOBt, Amine | Good to Excellent |
| Bromination | C2 or C4 | Electrophilic Substitution | NBS | Moderate to Good |
| C-H Arylation | C2 | Palladium-catalyzed | Pd(OAc)₂, PPh₃, Aryl-Br | Moderate to Good |
| Suzuki Coupling | C2 or C4 | Palladium-catalyzed | Pd(OAc)₂, Ligand, Boronic Acid | Good to Excellent |
IV. Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Overview of key functionalization pathways for the scaffold.
Caption: Step-by-step experimental workflows for functionalization.
V. Conclusion
The 1-propyl-1H-imidazole-5-carboxylic acid scaffold offers multiple avenues for synthetic elaboration, making it a valuable building block in drug discovery. The protocols and strategies outlined in this guide provide a robust framework for the synthesis of diverse libraries of imidazole derivatives. By understanding the underlying principles of each reaction, researchers can effectively troubleshoot and adapt these methods to their specific synthetic targets, ultimately accelerating the discovery of new therapeutic agents.
VI. References
Sources
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct C–H functionalization on heteroaromatic rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. Lab Reporter [fishersci.se]
- 5. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. encyclopedia.pub [encyclopedia.pub]
Application Note: 1-Propyl-1H-imidazole-5-carboxylic Acid in the Development of BET-Targeted PET Imaging Agents
Target Audience: Radiochemists, Medicinal Chemists, and Translational Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The epigenetic regulation of gene transcription is heavily mediated by Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4. Overexpression of BRD4 is a critical driver in various malignancies, including acute myeloid leukemia (AML) and multiple myeloma[1]. To non-invasively quantify target engagement and track the biodistribution of BET inhibitors during clinical trials, Positron Emission Tomography (PET) imaging agents are required.
This application note details the use of 1-Propyl-1H-imidazole-5-carboxylic acid (CAS 676372-32-0)[2] as a foundational building block in the synthesis of radiolabeled imidazopyrrolidinone derivatives. We provide a comprehensive mechanistic rationale, step-by-step synthetic protocols, and self-validating quality control measures for developing these advanced PET radiotracers[3].
Mechanistic Rationale: Pharmacophore Design
The selection of 1-Propyl-1H-imidazole-5-carboxylic acid[2] as a synthon is driven by precise structural biology requirements for BRD4 inhibition[1]:
-
Acetyl-Lysine Mimicry: The imidazole core acts as a highly effective bioisostere for acetylated lysine. It forms critical hydrogen bonds with the conserved asparagine residue (Asn140 in BRD4) deep within the bromodomain binding pocket[3].
-
WPF Shelf Engagement: The N-propyl substituent is sterically optimized to project into the hydrophobic WPF (Trp-Pro-Phe) shelf of the BET bromodomain. This lipophilic interaction drastically increases binding affinity and target residence time—essential kinetic properties for achieving high signal-to-noise ratios in PET imaging[1].
-
Synthetic Versatility: The 5-carboxylic acid moiety provides a highly reactive handle for amide coupling. This allows for subsequent intramolecular cyclization to form a rigid imidazopyrrolidinone core, locking the molecule into its bioactive conformation[3].
Fig 1: Mechanism of BRD4-targeted PET tracers derived from 1-Propyl-1H-imidazole-5-carboxylic acid.
Radiochemical Strategy & Quantitative Data
When designing a PET tracer from this precursor, the choice of radioisotope dictates the late-stage functionalization strategy. For BET inhibitors, carbon-11 (
Table 1: Comparison of Radiolabeling Strategies for Imidazopyrrolidinone Tracers
| Parameter | Carbon-11 ( | Fluorine-18 ( | Rationale / Causality |
| Isotope Half-Life | 20.4 min | 109.8 min | |
| Precursor Design | Desmethyl Phenol/Amine | Tosylate, Mesylate, or Boronic Ester | |
| Labeling Reagent | [ | [ | [ |
| Typical RCY (Decay Corrected) | 15 - 30% | 20 - 45% | |
| Structural Impact | Isotopic substitution (Exact match) | Analog substitution (F for H/OH) |
Experimental Workflows & Protocols
The following protocols outline the synthesis of the labeling precursor and the subsequent radiosynthesis. Every step is designed as a self-validating system to ensure maximum radiochemical yield (RCY) and purity.
Fig 2: Workflow for the synthesis and radiolabeling of imidazopyrrolidinone PET tracers.
Protocol A: Synthesis of the Desmethyl Precursor
Objective: Construct the imidazopyrrolidinone core using 1-Propyl-1H-imidazole-5-carboxylic acid[3].
Causality Note: HATU is selected over standard EDC/HOBt coupling because the 5-carboxylic acid on the electron-rich imidazole ring is sterically hindered. HATU minimizes epimerization and accelerates the formation of the active ester, maximizing the yield of the critical intermediate[3].
-
Activation: Dissolve 1-Propyl-1H-imidazole-5-carboxylic acid (1.0 eq, 100 mg) and HATU (1.2 eq) in anhydrous DMF (3.0 mL) under an argon atmosphere. Stir for 10 minutes at room temperature.
-
Coupling: Add the target secondary amine (e.g., a substituted dihydropyridin-amine derivative) (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Cyclization: Heat the reaction mixture to 80°C for 4 hours to promote intramolecular cyclization into the imidazopyrrolidinone core.
-
Validation/Isolation: Quench with H
O and extract with EtOAc. Perform silica gel column chromatography (hexane/EtOAc gradient). Self-Validation: Confirm product mass via LC-MS (Expected [M+H] depends on the specific amine used). Purity must be >98% by UV (254 nm) before proceeding to radiolabeling.
Protocol B: Late-Stage Radiosynthesis ( C-Methylation)
Objective: Synthesize the final PET tracer via O- or N-alkylation using cyclotron-produced [
Causality Note: Dimethylformamide (DMF) is used as the reaction solvent because its high dielectric constant stabilizes the transition state of the S
-
Precursor Loading: In a sterile, sealed V-vial, dissolve 1.0 mg of the desmethyl precursor in 300 µL of anhydrous DMF. Add 2.0 mg of anhydrous K
CO . -
Isotope Trapping: Deliver[
C]CH I (produced via a cyclotron and subsequent gas-phase iodination) in a stream of helium gas directly into the V-vial at room temperature until radioactivity plateaus (typically 10–20 GBq). -
Alkylation: Heat the sealed vial to 80°C for 4 minutes.
-
Quenching: Cool the vial to room temperature and quench the reaction with 1.0 mL of HPLC mobile phase (e.g., 40% Acetonitrile / 60% 0.1M Ammonium Formate).
-
Purification: Inject the mixture onto a semi-preparative HPLC column (e.g., Luna C18, 5 µm, 10 x 250 mm). Collect the radioactive peak corresponding to the product.
-
Formulation: Dilute the collected fraction with sterile water, trap on a C18 Sep-Pak cartridge, wash with water, and elute with 1 mL of USP-grade Ethanol into a sterile vial containing 9 mL of 0.9% Saline and 10 mg of Ascorbic Acid.
-
Causality: Ascorbic acid is mandatory here to act as a radical scavenger, preventing autoradiolysis of the tracer prior to patient injection.
-
Quality Control (QC) & Release Specifications
To ensure the trustworthiness of the radiotracer for in vivo studies, the formulated product must pass a rigorous, self-validating QC panel before release.
Table 2: Mandatory QC Specifications for BET PET Tracers
| Analytical Test | Method | Acceptance Criteria | Corrective Action if Failed |
| Radiochemical Purity | Analytical Radio-HPLC | > 95% | Discard batch. Check semi-prep HPLC fraction collection windows. |
| Chemical Purity | Analytical UV-HPLC (254 nm) | > 95% | Discard batch. Ensure precursor was >98% pure prior to labeling. |
| Specific Activity (A | Radio-HPLC vs Standard Curve | > 30 GBq/µmol at End of Synthesis | Check cyclotron target for carrier carbon contamination. |
| pH | pH Indicator Strip | 4.5 – 7.5 | Adjust formulation buffer (Saline/Ascorbic acid ratio). |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10%; DMF < 880 ppm | Increase water wash volume on the C18 formulation Sep-Pak. |
References
-
"US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease", Google Patents. URL:[3]
-
"1-Propyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 45082087", PubChem. URL:[2]
Sources
- 1. US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 2. 1-Propyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 45082087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
experimental procedure for the esterification of 1-Propyl-1H-imidazole-5-carboxylic acid
Application Note: Chemoselective Esterification of 1-Propyl-1H-imidazole-5-carboxylic Acid
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block synthesis, API intermediate preparation, and library generation.
Mechanistic Rationale and Causality
1-Propyl-1H-imidazole-5-carboxylic acid is a highly polar, zwitterionic-like heterocyclic building block frequently utilized in the synthesis of pharmaceutical libraries. Direct functionalization or cross-coupling of this free carboxylic acid is often hampered by its poor solubility in standard non-polar organic solvents and the competing basicity of the imidazole nitrogen.
To circumvent these issues, converting the carboxylic acid to a methyl ester (Methyl 1-propyl-1H-imidazole-5-carboxylate) is a standard protection and activation strategy. While traditional Fischer esterification (using catalytic
The Causality of Reagent Selection:
When
-
In-Situ Solubilization: The reaction of
with methanol generates anhydrous HCl. This acid immediately protonates the N3 nitrogen of the imidazole ring, disrupting the intermolecular zwitterionic network and instantly solubilizing the substrate into the reaction matrix. -
Irreversible Activation:
converts the carboxylic acid into a highly reactive chlorosulfite intermediate[2]. This intermediate rapidly collapses into an acyl chloride, releasing sulfur dioxide ( ) and HCl gas. The acyl chloride is subsequently trapped by methanol to form the target methyl ester[3]. The continuous evolution of gas drives the reaction forward irreversibly, ensuring complete conversion without the need for Dean-Stark water-scavenging techniques.
Fig 1: Mechanistic pathway of SOCl2-mediated irreversible esterification.
Quantitative Reaction Parameters
To ensure reproducibility and optimal yield, the following stoichiometric and thermodynamic parameters must be strictly adhered to.
| Parameter | Reagent / Condition | Value / Equivalent | Purpose |
| Substrate | 1-Propyl-1H-imidazole-5-carboxylic acid | 1.0 equiv (10.0 mmol, 1.54 g) | Starting material. |
| Solvent / Reactant | Anhydrous Methanol (MeOH) | 0.2 M (50 mL) | Acts as both the solvent and the nucleophile[3]. |
| Activating Agent | Thionyl Chloride ( | 2.5 equiv (25.0 mmol, 1.82 mL) | Forms acyl chloride; generates HCl for solubility[2]. |
| Addition Temp. | Ice Bath | 0 °C | Controls the highly exothermic activation step. |
| Reaction Temp. | Reflux | 65 °C | Provides activation energy for full conversion. |
| Reaction Time | Reflux duration | 4 - 6 hours | Ensures complete consumption of the acyl chloride. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual and chemical cues are embedded within the steps to allow the scientist to confirm the reaction trajectory in real-time.
Fig 2: Step-by-step experimental workflow for esterification and isolation.
Step-by-Step Methodology:
-
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.
-
Suspension: Add 1-Propyl-1H-imidazole-5-carboxylic acid (1.54 g, 10.0 mmol) and anhydrous methanol (50 mL) to the flask.
-
Validation Check: The mixture will appear as a cloudy, white suspension due to the substrate's poor solubility in cold methanol.
-
-
Cooling & Activation: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes. Slowly add thionyl chloride (1.82 mL, 25.0 mmol) dropwise over 15 minutes via a syringe.
-
Validation Check (Critical): Upon addition, vigorous bubbling will occur (release of
and HCl gases). The cloudy suspension will rapidly transition into a clear, pale-yellow solution . This visual change confirms the successful protonation of the imidazole ring and the formation of the soluble acyl chloride intermediate[2].
-
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 4 to 6 hours.
-
In-Process Monitoring (TLC/LC-MS): After 4 hours, remove a 10 µL aliquot, quench it in 0.5 mL of saturated aqueous
, and extract with 0.5 mL of Ethyl Acetate (EtOAc). Spot the organic layer on a silica TLC plate (Eluent: 5% MeOH in DCM).-
Validation Check: The starting material will remain at the baseline (highly polar), while the newly formed methyl ester will elute with an
of approximately 0.4 - 0.5.
-
Workup and Isolation Strategy
Because the reaction matrix is highly acidic, the product exists as Methyl 1-propyl-1H-imidazole-5-carboxylate hydrochloride . Direct extraction at this stage is impossible, as the salt will partition entirely into the aqueous layer.
-
Concentration: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove methanol and residual
. This yields a crude, sticky hydrochloride salt. -
Neutralization (Free-Basing): Suspend the crude residue in EtOAc (50 mL) and cool to 0 °C. Slowly add saturated aqueous
(approx. 30 mL) until the aqueous layer reaches pH 8.-
Causality: The weak base deprotonates the imidazole nitrogen, converting the highly water-soluble hydrochloride salt back into the lipophilic free base, allowing it to partition into the organic phase.
-
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with additional EtOAc (2 × 30 mL).
-
Drying & Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous
, filter, and concentrate. If necessary, purify the crude oil via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM) to afford the pure ester as a pale-yellow oil or low-melting solid.
References[1] Title: 1-Propyl-1h-imidazole-5-carboxylic acid | 676372-32-0
Sources
1-Propyl-1H-imidazole-5-carboxylic acid applications in materials science
An Advanced Technical Guide to 1-Propyl-1H-imidazole-5-carboxylic Acid in Materials Science
This guide provides an in-depth exploration of 1-Propyl-1H-imidazole-5-carboxylic acid, a versatile heterocyclic compound, and its burgeoning applications in materials science. We will delve into its role as a fundamental building block for advanced materials, offering detailed protocols and the scientific rationale behind its use. This document is intended for researchers and professionals in materials science, chemistry, and drug development who seek to leverage the unique properties of this molecule.
Introduction to 1-Propyl-1H-imidazole-5-carboxylic Acid
1-Propyl-1H-imidazole-5-carboxylic acid is an organic compound featuring a central imidazole ring, which is a five-membered heterocycle with two nitrogen atoms.[1] This core structure is functionalized with a propyl group at the N1 position and a carboxylic acid group at the C5 position. This combination of a coordinating imidazole ring and a charge-bearing carboxylate group makes it an exceptionally valuable ligand and precursor for a variety of advanced materials.[2][3] Its molecular structure allows for diverse interactions, including hydrogen bonding, coordination with metal ions, and proton transfer, paving the way for its use in metal-organic frameworks, corrosion inhibitors, and ionic liquids.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Propyl-1H-imidazole-5-carboxylic acid is presented below. These properties are essential for understanding its behavior in various chemical processes and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 676372-32-0 | [1][4] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][4] |
| Molecular Weight | 154.17 g/mol | [1][5] |
| Physical Form | Solid | [4] |
| Purity | ≥98% | [4][5] |
| Boiling Point | 382.4 ± 15.0 °C at 760 mmHg | [4] |
| Storage Temperature | Room Temperature or 2-8°C | [4][6] |
| InChI Key | LKWXOCMGGNTOBW-UHFFFAOYSA-N | [1][4] |
Core Applications in Materials Science
The unique bifunctional nature of 1-Propyl-1H-imidazole-5-carboxylic acid, possessing both a Lewis basic imidazole site and a Brønsted acidic carboxylic acid, makes it a prime candidate for several materials science applications.
Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[7][8] The choice of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework. 1-Propyl-1H-imidazole-5-carboxylic acid is an excellent candidate for a MOF linker due to:
-
Bidentate Coordination: The carboxylate group can coordinate strongly with metal centers.[2]
-
Secondary Building Unit (SBU) Formation: The imidazole ring can also coordinate to metal ions, potentially leading to the formation of complex and stable SBUs.[3][9]
-
Tunable Functionality: The propyl group can influence the framework's hydrophobicity and pore environment.
-
Proton Conduction: The presence of both proton-donating (carboxylic acid) and proton-accepting (imidazole nitrogen) sites makes MOFs derived from this ligand promising candidates for proton-conducting materials.[10]
Application Note: MOF Synthesis
The synthesis of MOFs using imidazole-carboxylate ligands often employs solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures.[11] This approach facilitates the formation of highly crystalline products. The choice of metal salt and solvent system is critical and can be tailored to achieve different framework topologies.[7]
Caption: Workflow for the synthesis and characterization of a Metal-Organic Framework.
Protocol 1: Synthesis of a Zinc-based MOF
This protocol describes a general procedure for synthesizing a MOF using 1-Propyl-1H-imidazole-5-carboxylic acid and zinc nitrate.
Materials:
-
1-Propyl-1H-imidazole-5-carboxylic acid (0.1 mmol, 15.4 mg)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
Preparation: In a 20 mL glass vial, dissolve 1-Propyl-1H-imidazole-5-carboxylic acid and zinc nitrate hexahydrate in 5 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Reaction Setup: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours. The elevated temperature and pressure drive the crystallization process.
-
Cooling: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over at least 12 hours. Slow cooling is crucial for obtaining large, high-quality crystals.
-
Product Isolation: Open the autoclave and collect the crystalline product by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the product under vacuum at 60 °C for 12 hours.
-
Characterization: The resulting crystalline powder should be characterized by Powder X-ray Diffraction (PXRD) to confirm its structure and purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and Scanning Electron Microscopy (SEM) to observe its morphology.
Corrosion Inhibition
Imidazole derivatives are well-known for their efficacy as corrosion inhibitors for various metals and alloys, including carbon steel and copper, in aggressive media.[12][13] Their inhibitory action stems from the ability of the imidazole ring to adsorb onto the metal surface. 1-Propyl-1H-imidazole-5-carboxylic acid can be particularly effective due to:
-
Multiple Adsorption Sites: The two nitrogen atoms in the imidazole ring and the oxygen atoms of the carboxylic group can act as coordination centers, forming a protective film on the metal surface.
-
Hydrophobic Barrier: The propyl group provides a hydrophobic character, which can repel water and corrosive species from the metal surface.
-
Electrochemical Action: The adsorbed layer can block the active sites for corrosion, thereby inhibiting both anodic and cathodic reactions.[12][14]
Application Note: Electrochemical Evaluation
The effectiveness of a corrosion inhibitor is typically evaluated using electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).[13] These methods provide quantitative data on the corrosion rate and the mechanism of inhibition. The Langmuir adsorption isotherm is often used to model the adsorption behavior of the inhibitor on the metal surface.[12]
Caption: Mechanism of corrosion inhibition by adsorption of inhibitor molecules.
Protocol 2: Evaluation of Corrosion Inhibition Performance
This protocol outlines the steps to assess the corrosion inhibition efficiency of 1-Propyl-1H-imidazole-5-carboxylic acid on carbon steel in a saline solution.
Materials:
-
Carbon steel coupons (e.g., C1018)
-
1% NaCl solution (corrosive medium)
-
1-Propyl-1H-imidazole-5-carboxylic acid (inhibitor)
-
Standard three-electrode electrochemical cell (working electrode: carbon steel coupon; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Potentiostat/Galvanostat for electrochemical measurements
Procedure:
-
Electrode Preparation: Polish the carbon steel coupons with successively finer grades of SiC paper, rinse with deionized water and ethanol, and dry.
-
Electrolyte Preparation: Prepare a series of 1% NaCl solutions containing different concentrations of the inhibitor (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the polished carbon steel coupon as the working electrode. Immerse the electrodes in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for 60 minutes.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz. The resulting Nyquist plots can be used to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
-
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 0.5 mV/s. The resulting Tafel plots are used to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Data Analysis:
-
Calculate the inhibition efficiency (IE%) from both EIS and Tafel data using the following formulas:
-
IE% (EIS) = [(Rct,inh - Rct,blank) / Rct,inh] x 100
-
IE% (Tafel) = [(icorr,blank - icorr,inh) / icorr,blank] x 100 where the subscripts 'inh' and 'blank' refer to measurements with and without the inhibitor, respectively.
-
-
Analyze the polarization curves to determine if the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[14]
-
Protic Ionic Liquids (PILs)
Protic ionic liquids are a subclass of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base.[15][16] They are gaining attention as "designer solvents" and electrolytes due to their high ionic conductivity and tunable properties.[15] 1-Propyl-1H-imidazole-5-carboxylic acid can act as the Brønsted acid component in the synthesis of PILs. By reacting it with a suitable Brønsted base (e.g., an amine or another N-heterocycle), a PIL can be formed.
The resulting PILs could have applications in:
-
Electrolytes for electrochemical devices: such as fuel cells or batteries.[16]
-
Catalysis: as both the solvent and catalyst for organic reactions.[17]
-
Thermoelectrochemical materials. [18]
Application Note: PIL Synthesis and Characterization
The synthesis of PILs is typically a straightforward acid-base neutralization reaction.[16] The key is to ensure equimolar amounts of the acid and base to achieve complete proton transfer and a high-purity product. Characterization often involves NMR spectroscopy to confirm the structure and thermal analysis (TGA/DSC) to determine the thermal stability and phase transitions.
Protocol 3: Synthesis of a Protic Ionic Liquid
This protocol describes the synthesis of a PIL from 1-Propyl-1H-imidazole-5-carboxylic acid and triethylamine.
Materials:
-
1-Propyl-1H-imidazole-5-carboxylic acid (10 mmol, 1.54 g)
-
Triethylamine (10 mmol, 1.39 mL)
-
Acetonitrile (20 mL)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolution: Dissolve 1-Propyl-1H-imidazole-5-carboxylic acid in 20 mL of acetonitrile in a round-bottom flask.
-
Neutralization: While stirring, add triethylamine dropwise to the solution at room temperature. The reaction is an exothermic neutralization.
-
Reaction: Continue stirring the mixture at room temperature for 12 hours to ensure complete proton transfer.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting viscous liquid under high vacuum at 70 °C for 24 hours to remove any residual solvent and moisture.
-
Characterization:
-
¹H NMR: Confirm the structure and the completion of proton transfer by observing the chemical shifts of the protons, particularly the acidic proton.
-
FT-IR: Verify the formation of the carboxylate salt by observing the characteristic stretches.
-
TGA/DSC: Determine the thermal decomposition temperature and any phase transitions (e.g., glass transition, melting point).
-
Conclusion
1-Propyl-1H-imidazole-5-carboxylic acid is a highly promising and versatile building block in materials science. Its unique molecular architecture enables its application in the rational design of advanced materials such as metal-organic frameworks, high-performance corrosion inhibitors, and functional protic ionic liquids. The protocols and insights provided in this guide serve as a foundation for researchers to explore and unlock the full potential of this valuable compound in creating next-generation materials.
References
-
Synthesis And Characterzation Of Protic Ionic Liquids With Imidazolium Cation. (2014, April 30). (URL: [Link])
-
1-Propyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 45082087 - PubChem. (URL: [Link])
-
1-Propyl-1H-imidazole-5-carboxylic acid | 676372-32-0 - MilliporeSigma. (URL: [Link])
-
Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water - MDPI. (2020, October 12). (URL: [Link])
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. (URL: [Link])
-
(PDF) Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water - ResearchGate. (2025, November 28). (URL: [Link])
-
Synthesis and Structural Characterization of Imidazolium-Based Dicationic Ionic Liquids. (URL: [Link])
-
Investigation of imidazole derivatives as corrosion inhibitors of copper in sulfuric acid: Combination of experimental and theoretical researches - ResearchGate. (URL: [Link])
-
Experimental and computational study of imidazole-pyridine and its derivatives as corrosion inhibitors on brass in sulfuric acid solution - Emerald Publishing. (2023, August 25). (URL: [Link])
-
Full article: Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments - Taylor & Francis. (2022, September 8). (URL: [Link])
-
Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis and characterization of new imidazolium based protic ionic liquids obtained by nitro- and cyano-functionalization - research.chalmers.se. (2024, October 28). (URL: [Link])
-
Synthesis of a zinc–imidazole metal–organic framework (ZIF-8) using ZnO rods grown on cotton fabrics as precursors: arsenate absorption studies - ResearchGate. (2020, June 3). (URL: [Link])
-
Synthesis of protic ionic liquids - Chalmers Research. (URL: [Link])
-
ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate - Asian Journal of Research in Chemistry. (2015, February 25). (URL: [Link])
-
Effect of Imidazole Arrangements on Proton-Conductivity in Metal–Organic Frameworks | Journal of the American Chemical Society. (2017, April 7). (URL: [Link])
-
Synthesis and characterization of protic ionic liquids as thermoelectrochemical materials - RSC Publishing. (URL: [Link])
-
Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red - ACS Publications. (2023, May 19). (URL: [Link])
-
Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC. (URL: [Link])
-
Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. (2018, March 15). (URL: [Link])
- CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)
-
1-propyl-1h-imidazole-5-carboxylic acid (C7H10N2O2) - PubChemLite. (URL: [Link])
-
Five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties - PubMed. (2011, November 28). (URL: [Link])
-
Dicationic imidazolium-based dicarboxylate ionic liquids. (URL: [Link])
-
Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: Syntheses, structures and properties | Request PDF - ResearchGate. (URL: [Link])
-
1-Propyl-1H-imidazole-5-carboxylic acid | 676372-32-0. (URL: [Link])
-
Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (URL: [Link])
-
Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC - NIH. (URL: [Link])
-
Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media - MDPI. (2026, February 12). (URL: [Link])
-
Ionic Liquids in Pharmaceutics: Biocompatibility, Physicochemical Properties, and Applications of API-ILs in Modern Drug Delivery Systems | Indonesian Journal on Health Science and Medicine. (2025, December 1). (URL: [Link])
-
1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - MDPI. (2022, August 30). (URL: [Link])
Sources
- 1. 1-Propyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 45082087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers | IntechOpen [intechopen.com]
- 3. Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Propyl-1h-imidazole-5-carboxylic acid | 676372-32-0 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-Propyl-1H-imidazole-5-carboxylic acid | 676372-32-0 [sigmaaldrich.com]
- 7. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. researchgate.net [researchgate.net]
- 10. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis And Characterzation Of Protic Ionic Liquids With Imidazolium Cation [journalijar.com]
- 16. research.chalmers.se [research.chalmers.se]
- 17. Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media [mdpi.com]
- 18. Synthesis and characterization of protic ionic liquids as thermoelectrochemical materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimizing the final purification step for 1-Propyl-1H-imidazole-5-carboxylic acid by recrystallization
Welcome to the Technical Support Center for the downstream processing and purification of 1-Propyl-1H-imidazole-5-carboxylic acid [1]. This amphoteric building block presents unique crystallization challenges due to its zwitterionic nature and propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, high-purity recovery.
Mechanistic Overview: The Zwitterion Challenge
1-Propyl-1H-imidazole-5-carboxylic acid contains a basic imidazole nitrogen and an acidic carboxylic acid group[1]. In solution, this creates a highly pH-dependent solubility profile. When optimizing the final recrystallization, the thermodynamic driving force is dictated by the molecule's isoelectric point (pI). At the pI, the molecule exists predominantly as a zwitterion, neutralizing its net charge, maximizing crystal lattice energy, and minimizing solubility[3].
However, zwitterionic APIs frequently suffer from LLPS[2]. This occurs when a supersaturated solution crosses the spinodal decomposition curve before the solubility curve, yielding a solute-rich liquid emulsion rather than a crystalline solid[2].
Troubleshooting Guide & FAQs
Q1: My product forms a sticky oil at the bottom of the reactor instead of crystallizing. How do I prevent this? A1: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out." The oil phase is a highly concentrated droplet emulsion that acts as a sponge for impurities, ruining your purification[4].
-
Causality & Fix: Oiling out is a kinetic phenomenon driven by high supersaturation in a poor solvent system.
-
Thermodynamic shift: Adjust your solvent ratio (e.g., increase the water-to-ethanol ratio) to shift the miscibility gap away from your operating temperature.
-
Kinetic control: Introduce 1-2 wt% of seed crystals above the cloud point (the temperature where oiling out begins). Seeding bypasses the thermodynamic barrier for nucleation, forcing the solute to integrate into a rigid crystal lattice rather than coalescing into amorphous droplets[2].
-
Q2: The yield is unacceptably low (<50%) even after cooling to 0°C. What is going wrong? A2: Your system is likely not at the exact isoelectric point. If the pH is too low, the imidazole ring is protonated; if too high, the carboxylic acid is deprotonated. Both ionic states are highly soluble in polar protic solvents.
-
Causality & Fix: Measure the pH of the mother liquor at the dissolution temperature. Carefully adjust the pH to ~4.8 using 1M HCl or 1M NaOH. The neutral zwitterion will precipitate out, drastically improving yield[3].
Q3: Crystals are forming, but they are heavily colored and fail HPLC purity specs. A3: Rapid "crash-cooling" causes uncontrolled, primary nucleation. This rapid lattice formation traps mother liquor and colored impurities (inclusions) within the crystal structure[4].
-
Causality & Fix: Implement a non-linear (cubic) cooling ramp. Hold the suspension isothermally at the seeding temperature for 1-2 hours to allow for Ostwald ripening—where smaller, impure crystals dissolve and redeposit onto larger, purer crystals.
Quantitative Phase Behavior
Table 1: Solvent Screening & Phase Behavior of 1-Propyl-1H-imidazole-5-carboxylic acid
| Solvent System | pH | Phase Behavior on Cooling | API Purity (HPLC) | Yield (%) |
| 100% Water | 2.0 | Soluble (Protonated ion) | N/A | < 10% |
| 100% Water | 7.5 | Soluble (Deprotonated ion) | N/A | < 10% |
| Water/EtOH (1:1) | 4.8 | LLPS (Oiling Out) | 85.0% | 65% |
| Water/EtOH (1:1) + Seeds | 4.8 | Crystalline Solid | > 99.2% | 88% |
Validated Experimental Protocols
Protocol: Isoelectric Anti-Solvent Crystallization with Seeding
This protocol is designed as a self-validating system, incorporating in-process checks to verify phase behavior before proceeding.
-
Dissolution: Suspend crude 1-Propyl-1H-imidazole-5-carboxylic acid in a 1:1 (v/v) mixture of Water/Ethanol (10 volumes). Heat to 65°C under constant agitation (250 rpm) until complete dissolution is achieved.
-
pH Adjustment: Sample the hot solution and measure the pH. Dropwise add 1M HCl or 1M NaOH until the pH stabilizes at the isoelectric point (4.8 ± 0.2).
-
Polishing Filtration: Filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated crystallizer to remove insoluble mechanical impurities.
-
Seeding (Critical Step): Cool the reactor to 55°C.
-
Self-Validation Check: The solution MUST remain clear. If turbid, you have hit the cloud point early. Reheat to 65°C, add 1 volume of Ethanol to shift the solubility curve, and cool back to 55°C.
-
Once clear at 55°C, add 1 wt% of pure 1-Propyl-1H-imidazole-5-carboxylic acid seed crystals.
-
-
Aging: Hold the suspension isothermally at 55°C for 60 minutes to establish a robust secondary nucleation bed and prevent supersaturation spikes.
-
Controlled Cooling: Initiate a cubic cooling ramp from 55°C to 5°C over 4 hours.
-
Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (5°C) Ethanol/Water (8:2). Dry in a vacuum oven at 45°C for 12 hours.
Process Workflows
Fig 1. Optimized isoelectric crystallization workflow for zwitterionic API purification.
Fig 2. Decision tree for identifying and resolving liquid-liquid phase separation (oiling out).
References[1] Title: 1-Propyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 - PubChem
Source: National Institutes of Health (NIH) URL: [Link][3] Title: USRE44873E1 - Imidazole-5-carboxylic acid derivatives, the preparation method therefor and the uses thereof Source: Google Patents URL: [2] Title: An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link][4] Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Sources
- 1. 1-Propyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 45082087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. USRE44873E1 - Imidazole-5-carboxylic acid derivatives, the preparation method therefor and the uses thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Imidazole Carboxylic Acid Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield-limiting side reactions during the synthesis and functionalization of imidazole carboxylic acids.
Due to the unique electronic properties of the imidazole ring—specifically its amphoteric nature and tautomerism—standard synthetic protocols often fail, leading to decarboxylation, incomplete hydrolysis, and regioisomer mixtures. This guide provides field-proven, causality-driven solutions to minimize these side products.
Part 1: Core Troubleshooting FAQs
Q1: My reaction yields are consistently low, and LC-MS indicates a mass corresponding to the loss of 44 Da. What is causing this, and how can I prevent it?
A1: A mass loss of 44 Da is the definitive analytical signature of decarboxylation (loss of CO
-
Causality: The electron-withdrawing nature of the protonated imidazole ring stabilizes the transition state during the extrusion of carbon dioxide. This is especially problematic when synthesizing the acid via the oxidation of hydroxymethyl imidazole precursors.
-
Solution: Maintain strict temperature control. Never use heat to concentrate the solution during workup; utilize a rotary evaporator under reduced pressure at room temperature[1]. If your synthetic route requires acidic oxidation, performing the reaction in a concentrated sulfuric acid medium (containing less than 25% water) surprisingly stabilizes the carboxylic acid against spontaneous decarboxylation compared to standard aqueous acidic conditions[2].
Q2: Following the hydrolysis of my imidazole ester precursor, I recover almost no product after aqueous workup. Where is my product going? A2: Your product is likely remaining dissolved in the aqueous phase due to the amphoteric nature of the imidazole ring.
-
Causality: Imidazole carboxylic acids contain both a basic secondary amine (pKa ~7) and an acidic carboxylate (pKa ~2-4). This makes them highly soluble in both strongly acidic and strongly basic aqueous solutions[1].
-
Solution: To isolate the product efficiently, you must carefully adjust the pH of your aqueous phase to the molecule's exact isoelectric point (pI). For most imidazole carboxylic acids, this falls within the pH range of 2.0 to 6.0[1]. At this specific pH, the molecule exists primarily as a neutral zwitterion, which exhibits the lowest aqueous solubility and will precipitate out of solution.
Q3: During N-alkylation of the imidazole ring, I am isolating a complex mixture of regioisomers. How can I direct the reaction to a single nitrogen? A3: You are experiencing poor regioselectivity driven by the inherent tautomerism of the unsubstituted imidazole ring.
-
Causality: Both nitrogen atoms (N1 and N3) can act as nucleophiles, leading to a statistical or sterically driven mixture of alkylated regioisomers[3].
-
Solution: Employ temporary steric protecting groups. For example, utilizing a bulky trityl (triphenylmethyl) protecting group to form trityl-protected 4-imidazole carboxylic acid (trityl-ImCOOH) effectively shields one nitrogen. This suppresses inter-imidazole side reactions and directs subsequent functionalization exclusively to the desired, unhindered site[4].
Part 2: Quantitative Data & Analytical Signatures
To rapidly diagnose which side reaction is compromising your yield, compare your analytical data against the quantitative parameters summarized in Table 1.
Table 1: Diagnostic Signatures and Optimization Parameters for Imidazole Synthesis
| Side Reaction / Issue | Analytical Signature (LC-MS / NMR) | Primary Causality | Quantitative Optimization Parameter |
| Decarboxylation | -44 Da (Loss of CO | Thermal or aqueous acidic stress | Max Temp: < 30°C during workup; Solvent: H |
| Incomplete Hydrolysis | +28 Da (e.g., Ethyl ester retained) | Insufficient base equivalents | Base Equivalents: > 3.0 eq KOH/NaOH |
| Amphoteric Product Loss | Product missing in organic & aqueous extraction | Suboptimal isolation pH | Isolation pH: 2.0 – 6.0 (Isoelectric Point) |
| N-Alkylation Regioisomers | Multiple peaks with identical m/z | Uncontrolled tautomerism | Steric Bulk: Trityl group addition (+242 Da) |
Part 3: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that side products are minimized at each stage.
Protocol 1: Controlled Hydrolysis and Isoelectric Isolation
Objective: Convert an imidazole ester to the free carboxylic acid without product loss.
-
Saponification: Suspend the imidazole ester precursor in a 1:1 mixture of THF and water. Add 3.0 equivalents of NaOH. Stir at 40°C for 4 hours.
-
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The complete disappearance of the high-R
ester spot validates that incomplete hydrolysis (the +28 Da side product) has been avoided.
-
-
Neutralization: Cool the reaction mixture to 0°C in an ice bath to prevent thermal decarboxylation. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.
-
Isoelectric Precipitation: Stop the addition of HCl exactly when the pH reaches 4.5 (or the specific calculated pI of your derivative).
-
Validation Checkpoint: A sudden, dense white turbidity will form immediately upon reaching the isoelectric point, validating the formation of the insoluble zwitterion[1].
-
-
Isolation: Filter the precipitate cold and dry under high vacuum at room temperature. Do not use an oven.
Protocol 2: Regioselective Trityl Protection
Objective: Prevent regioisomer formation during subsequent N-alkylation.
-
Tritylation: Dissolve 4-imidazole carboxylic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triphenylmethyl chloride (trityl chloride) and 1.5 equivalents of triethylamine[4].
-
Reaction: Stir at room temperature under nitrogen for 12 hours.
-
Purification: Wash the organic layer with saturated aqueous NaHCO
, dry over anhydrous Na SO , and concentrate under reduced pressure.-
Validation Checkpoint: LC-MS analysis must show a mass shift of +242 Da. The extreme steric bulk of the trityl group guarantees that only one nitrogen is protected, leaving the other available for highly regioselective downstream coupling[4].
-
Part 4: Diagnostic Workflow Diagram
Use the following logical workflow to systematically eliminate the root causes of low yields in your synthesis.
Troubleshooting workflow for identifying and resolving yield-limiting side reactions.
References
-
BULLETIN: Synthesis and catalytic properties of imidazole-functionalized poly(propylene imine) dendrimers - LookChem [Link]
- US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google P
Sources
identifying and characterizing impurities in crude 1-Propyl-1H-imidazole-5-carboxylic acid by HPLC
Topic: Identifying and Characterizing Impurities in Crude 1-Propyl-1H-imidazole-5-carboxylic Acid by HPLC
Welcome to the Analytical Technical Support Center. 1-Propyl-1H-imidazole-5-carboxylic acid is a highly polar, amphoteric intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Characterizing its crude reaction mixture presents distinct chromatographic challenges. Due to the basic imidazole nitrogen and the acidic carboxylate group, analysts frequently encounter poor retention, severe peak tailing, and the co-elution of closely related synthetic impurities[1].
As an application scientist, you must approach this not just as a separation task, but as a physical chemistry problem. This guide provides field-proven methodologies, troubleshooting steps, and theoretical grounding to help you develop a robust, self-validating HPLC method.
Workflow Visualization
HPLC Method Development Workflow for Imidazole Carboxylic Acids.
Section 1: Frequently Asked Questions (FAQs) - Method Development
Q1: Why does my main product peak elute in the void volume (
-
The Causality: The basic imidazole nitrogen (pKa ~6-7) and the carboxylic acid (pKa ~2-3) mean the molecule is charged across a wide pH range. A computationally derived pKa measurement is critical for determining the optimal mobile phase pH[2].
-
The Solution: Utilize an aqueous-compatible C18 column (AQ-C18) or a mixed-mode column (e.g., Newcrom R1) designed to retain polar compounds[3]. Alternatively, strictly control the mobile phase pH to suppress ionization (e.g., using 0.1% phosphoric acid to keep pH < 2.5)[4].
Q2: How can I resolve the 1-propyl-1H-imidazole-4-carboxylic acid regioisomer from my 5-carboxylic acid target? A: Alkylation of 1H-imidazole-5-carboxylic acid often yields a mixture of N1 and N3 alkylated products (corresponding to the 5- and 4-carboxylic acid regioisomers, respectively) depending on the base, solvent, and steric hindrance[1].
-
The Causality: These regioisomers have identical molecular weights and nearly identical polarities, making them difficult to separate under isocratic conditions.
-
The Solution: Implement a shallow gradient elution profile. Start with a highly aqueous mobile phase (e.g., 95% Water with 0.1% Formic Acid) and slowly ramp up the organic modifier (Acetonitrile) to exploit minute differences in their dipole moments and hydrophobic interactions with the stationary phase.
Section 2: Troubleshooting Guide - Common Impurities & Peak Issues
Issue 1: Severe peak tailing of the main API and impurities.
-
Cause: Molecules containing basic nitrogen groups are notoriously problematic[4]. Unprotonated or partially protonated nitrogen atoms in the imidazole ring strongly interact with residual, un-endcapped silanol groups on the silica stationary phase. Furthermore, rapid equilibration between protonated and unprotonated forms results in extremely broad peaks[4].
-
Actionable Solution: Set the system's mobile phase pH approximately 2 pH units beyond the pKa of the functional groups to lock the molecule into a single ionization state[4]. Switch to a highly end-capped column or use a buffer with higher ionic strength (e.g., 20 mM ammonium phosphate) to mask silanol interactions[4].
Issue 2: Detection of a late-eluting, highly lipophilic impurity.
-
Cause: Incomplete hydrolysis of ester precursors or over-alkylation. If the synthesis involved an ester intermediate (e.g., ethyl 1-propyl-1H-imidazole-5-carboxylate), unreacted ester will appear as a strongly retained peak[1]. Alternatively, propyl 1-propyl-1H-imidazole-5-carboxylate might form if excess propylating agent was used.
-
Actionable Solution: Extend the gradient run time to flush out highly retained hydrophobic impurities. Confirm the identity using LC-MS; the ester will show a corresponding mass shift (e.g., +42 Da for a propyl ester compared to the free acid).
Section 3: Self-Validating Standard Protocol for Impurity Profiling
To ensure trustworthiness and reproducibility, this protocol incorporates a System Suitability Test (SST) to verify column performance and resolution before analyzing crude samples.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade Water (pH ~2.1). (Note: For MS-compatible applications, phosphoric acid must be replaced with 0.1% Formic acid[3]).
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Causality: The low pH completely protonates the imidazole ring and suppresses the ionization of the carboxylic acid, ensuring a single dominant ionic species for sharp peak shapes[2].
Step 2: Chromatographic Conditions Setup
-
Column: Mixed-mode RP column or AQ-C18 (150 mm x 4.6 mm, 3 µm particle size)[3].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 215 nm (optimal for imidazole absorbance without organic solvent interference).
Step 3: Gradient Program Execution
-
0-2 min: 5% B (Isocratic hold to retain polar unreacted imidazole).
-
2-15 min: Linear ramp from 5% B to 60% B (Resolves regioisomers and main product).
-
15-20 min: 60% B to 90% B (Flushes late-eluting ester impurities).
-
20-25 min: Return to 5% B and equilibrate.
Step 4: Sample Preparation & System Suitability Test (SST)
-
Dissolve the crude 1-Propyl-1H-imidazole-5-carboxylic acid in a diluent matching the initial mobile phase conditions (95% Water / 5% Acetonitrile) to a concentration of 1.0 mg/mL.
-
Self-Validation Gate: Inject a resolution mixture containing the target compound and a known standard of the 4-carboxylic acid regioisomer. Proceed with crude analysis ONLY if Resolution (
) > 1.5.
Section 4: Quantitative Data Summarization
The table below summarizes the expected elution profile of a crude reaction mixture based on the gradient protocol described above.
| Impurity / Analyte | Relative Retention Time (RRT) | Origin / Chemical Cause | Detection / MS Verification |
| Imidazole-5-carboxylic acid | ~0.45 | Unreacted starting material | LC-MS: [M+H]+ 113 m/z |
| 1-Propyl-1H-imidazole-4-carboxylic acid | ~0.92 | Regioisomer (N3 alkylation) | LC-MS: [M+H]+ 155 m/z |
| 1-Propyl-1H-imidazole-5-carboxylic acid | 1.00 | Target Product | LC-MS: [M+H]+ 155 m/z |
| Propyl 1-propyl-1H-imidazole-5-carboxylate | ~1.65 | Over-alkylation / Esterification | LC-MS: [M+H]+ 197 m/z |
| 1,3-Dipropyl-1H-imidazol-3-ium-5-carboxylate | ~1.80 | Quaternary ammonium byproduct | LC-MS: [M]+ 197 m/z |
(Note: RRT values are illustrative based on standard mixed-mode gradient conditions and will vary depending on the exact column chemistry and system dwell volume.)
References
-
ResearchGate. "Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??"[Link]
-
Onyx Scientific. "An Effective Approach to HPLC Method Development." [Link]
-
SIELC Technologies. "Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column."[Link]
Sources
Technical Support Center: Improving the Regioselectivity of N-Alkylation for Imidazole-5-Carboxylic Acid Esters
Welcome to the technical support center for the N-alkylation of imidazole-5-carboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective N-alkylation on the imidazole scaffold, a common challenge in medicinal chemistry and organic synthesis.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during experimentation.
Understanding the Challenge: The N1 vs. N3 Conundrum
The N-alkylation of unsymmetrically substituted imidazoles, such as imidazole-5-carboxylic acid esters, frequently yields a mixture of two regioisomers: the N1- and N3-alkylated products.[2][3] This lack of selectivity arises from the ambident nucleophilic character of the imidazole ring.[4] After deprotonation, the resulting imidazolate anion has electron density distributed across both nitrogen atoms, making both susceptible to electrophilic attack by an alkylating agent.
The regiochemical outcome is a delicate balance of several competing factors:
-
Electronic Effects: The electron-withdrawing nature of the C5-ester group deactivates the adjacent N1 nitrogen, making the N3 nitrogen (Nτ) more nucleophilic.[4][5]
-
Steric Hindrance: Bulky substituents on the imidazole ring or a sterically demanding alkylating agent will favor alkylation at the less hindered nitrogen atom.[3][4]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N1 to N3 products.[3]
The following diagram illustrates the competing reaction pathways.
Caption: Competing N1 and N3 alkylation pathways for imidazole esters.
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of imidazole-5-carboxylic acid esters.
Question: My reaction is producing a mixture of N1 and N3 isomers. How can I favor one over the other?
Answer: Controlling the N1/N3 ratio is the most common challenge and requires a multi-faceted approach. The outcome is governed by a sensitive interplay between steric and electronic effects.[3][4][6]
Strategies to Control Regioselectivity:
-
Leverage Electronic Effects to Favor N3: The C5-ester group is electron-withdrawing, which decreases the nucleophilicity of the adjacent N1 nitrogen. This electronic deactivation makes the more distant N3 nitrogen the more reactive site for electrophilic attack.[4][7] To maximize this effect, use less sterically hindered alkylating agents and conditions that do not involve bulky counter-ions that could block the N3 position.
-
Utilize Steric Hindrance to Favor N1:
-
Bulky Alkylating Agent: Employing a sterically demanding alkylating agent (e.g., a secondary or tertiary alkyl halide) will favor alkylation at the less sterically hindered N1 position.[4] The N3 nitrogen is flanked by substituents at C2 and C4, making it more crowded.
-
Bulky Substituent at C4: If your synthesis allows, introducing a bulky group at the C4 position will sterically shield the N3 nitrogen, directing alkylation towards the N1 position.
-
-
Optimize the Base and Solvent System: The choice of base and solvent can dramatically alter the isomeric ratio. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, Acetonitrile) are common starting points.[3] Stronger bases like sodium hydride (NaH) ensure complete deprotonation to the imidazolate anion, but the resulting sodium counter-ion can influence selectivity.[3][8]
Question: What is the best base to use, and how does it impact my reaction?
Answer: The choice of base is critical and depends on the acidity of your imidazole and the reactivity of your alkylating agent.[3]
-
Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): These are often the first choice for imidazoles activated by electron-withdrawing groups like your C5-ester.[3][9] They are easier to handle than strong bases and are effective with reactive alkylating agents (e.g., benzyl bromide, alkyl iodides).[3] Cesium carbonate is often reported to be highly effective, potentially due to the "cesium effect" which can enhance nucleophilicity.[3]
-
Strong Bases (NaH, KOt-Bu): A strong base like sodium hydride (NaH) is necessary when using less reactive alkylating agents or if the imidazole ring is substituted with electron-donating groups.[3][6] These bases require strictly anhydrous conditions to prevent quenching and side reactions.[3] Using a strong base ensures complete formation of the imidazolate anion, which can then influence the N1/N3 ratio based on other factors.[3][4]
| Base | Typical Solvent | Key Considerations | Primary Outcome Influenced |
| K₂CO₃ | DMF, CH₃CN | Mild, easy to handle, requires heating for less reactive halides. | General purpose, often gives mixtures. |
| Cs₂CO₃ | DMF, CH₃CN | Highly effective, often improves yields and rates.[3] | Can enhance nucleophilicity, may alter N1/N3 ratio. |
| NaH | THF, DMF (anhydrous) | Very strong, ensures complete deprotonation. Requires careful handling and inert atmosphere.[3][9] | Selectivity depends on counter-ion (Na⁺) coordination and sterics. |
| KOt-Bu | THF, Toluene | Strong, bulky base. | The bulky t-butoxide can influence selectivity through steric interactions.[10] |
Question: I'm observing low or no yield. What are the potential causes?
Answer: Low yields can stem from several factors, primarily related to incomplete deprotonation, reactant reactivity, or reaction conditions.[3]
Troubleshooting Steps:
-
Re-evaluate Your Base: The imidazole N-H may not be sufficiently acidic for the base you are using. If using a weak base like K₂CO₃ with a less reactive alkylating agent, consider switching to a stronger base like NaH.[3]
-
Check Your Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl.[3][6] If you are using an alkyl chloride and getting low conversion, switching to the bromide or iodide equivalent can significantly improve the reaction rate.[6] Also, ensure the agent is pure and has not degraded.
-
Increase the Temperature: Many N-alkylation reactions require heating (e.g., 60-80 °C or higher) to proceed at a reasonable rate, especially with weaker bases or less reactive halides.[3][11] Monitor the reaction by TLC or LC-MS to find the optimal temperature without causing decomposition.
-
Ensure Anhydrous Conditions: If using a strong base like NaH, any moisture will quench the base and inhibit the reaction. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[3][9]
Question: A significant amount of a dialkylated imidazolium salt is forming. How can I prevent this?
Answer: The N-alkylated imidazole product is still nucleophilic and can be alkylated a second time to form a quaternary imidazolium salt.[3] This is a common side reaction, especially with an excess of a reactive alkylating agent.
Prevention Strategies:
-
Control Stoichiometry: Carefully control the amount of your alkylating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) but avoid large excesses.[3]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture.[3] This maintains a low instantaneous concentration of the electrophile, reducing the chance of a second alkylation event on the product.
-
Lower Temperature: If possible, run the reaction at a lower temperature. While this may slow down the desired reaction, it will often slow the undesired second alkylation even more.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole? A1: The reaction is a nucleophilic substitution. It begins with a base removing the acidic proton from the imidazole N-H to form a nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the alkylating agent (like an alkyl halide), displacing the leaving group to form the N-alkylated product.[3][9]
Q2: How can I reliably determine the N1/N3 product ratio? A2: The most reliable method is ¹H NMR spectroscopy of the crude reaction mixture. The chemical shifts of the imidazole ring protons, particularly the C2-H, will be distinct for the N1 and N3 isomers. For unambiguous assignment, 2D NMR techniques like NOESY or HMBC are invaluable. A NOESY experiment can show spatial proximity between the N-alkyl group's protons and the protons on the imidazole ring (e.g., C4-H), confirming the site of alkylation.[12]
Q3: Can protecting groups be used to ensure complete regioselectivity? A3: Yes. When absolute regioselectivity is required, a protecting group strategy is often the best approach. A group like (2-(trimethylsilyl)ethoxymethyl) (SEM) can be used to protect one nitrogen, directing alkylation to the other.[3][10] The SEM group can later be removed or even strategically transposed from N1 to N3 to enable functionalization at otherwise inaccessible positions.[7][10]
Experimental Protocols
Protocol 1: General N-Alkylation using Potassium Carbonate (K₂CO₃)
This method is a common and relatively mild procedure suitable for many imidazole esters.[9]
Workflow Diagram
Caption: Standard workflow for K₂CO₃-mediated N-alkylation.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the imidazole-5-carboxylic acid ester (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).
-
Solvent Addition: Add anhydrous DMF or acetonitrile (sufficient to make a 0.1-0.5 M solution).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere.
-
Addition of Alkylating Agent: Add the alkylating agent (1.05-1.2 equiv.) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers and other impurities.
Protocol 2: N-Alkylation using Sodium Hydride (NaH)
This protocol is for less reactive systems and requires anhydrous conditions.[3][9]
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes carefully.
-
Solvent Addition: Add anhydrous THF or DMF via syringe. Cool the suspension to 0 °C in an ice bath.
-
Imidazole Addition: Dissolve the imidazole-5-carboxylic acid ester (1.0 equiv.) in a minimal amount of anhydrous THF or DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.[3]
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.05 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required.
-
Quenching & Work-up: Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- Benchchem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- Benchchem. Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
- Benchchem. Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
-
Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079–1087. Available from: [Link]
-
Portilla, J., et al. (2020). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 25(22), 5434. Available from: [Link]
-
Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 50(44), 10412-10415. Available from: [Link]
-
López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. Available from: [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available from: [Link]
-
University of Otago. N-Alkylation of imidazoles. Available from: [Link]
-
Moseev, T. D., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry, 18, 1680-1709. Available from: [Link]
- Benchchem. Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
-
Dehmlow, E. V., & Sleegers, A. (1988). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Liebigs Annalen der Chemie, 1988(9), 953-954. Available from: [Link]
-
de la Torre, B. G., & Andreu, D. (2019). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 24(7), 1215. Available from: [Link]
-
Chinese Journal of Applied Chemistry. N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. Available from: [Link]
-
Sharma, V., & Kumar, V. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3835-3862. Available from: [Link]
-
Gabov, Y. A., et al. (2021). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2082-2089. Available from: [Link]
-
Fernández-Fariña, S., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1545-1554. Available from: [Link]
-
Fernández-Fariña, S., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1545-1554. Available from: [Link]
-
Alam, M. M., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1133-1142. Available from: [Link]
-
Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127673. Available from: [Link]
-
ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. Available from: [Link]
-
MacFarlane, C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(8), 2915-2921. Available from: [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available from: [Link]
-
ResearchGate. (2025). Does the variation of the alkyl chain length on N1 and N3 of imidazole ring affect physicochemical features of ionic liquids in the same way?. Available from: [Link]
-
Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
Sources
- 1. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Addressing Solubility Challenges of 1-Propyl-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Propyl-1H-imidazole-5-carboxylic acid (CAS 676372-32-0). This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address one of the most common experimental hurdles encountered with this versatile building block: its poor solubility in various reaction media. Our goal is to equip you with the scientific rationale and practical protocols to overcome these challenges, ensuring the success and reproducibility of your experiments.
Section 1: Understanding the Molecule - The Root of the Solubility Problem
Q: Why is 1-Propyl-1H-imidazole-5-carboxylic acid so difficult to dissolve?
A: The solubility behavior of 1-Propyl-1H-imidazole-5-carboxylic acid is governed by its unique amphoteric and zwitterionic nature. This means it possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the imidazole ring).[1][2]
-
Amphoterism: The molecule can act as an acid by donating the carboxylic proton or as a base by accepting a proton at the imidazole nitrogen.[1]
-
Zwitterionic Character: At a specific pH, known as the isoelectric point (pI), the molecule exists as a neutral zwitterion, with a negatively charged carboxylate group and a positively charged imidazolium ring. In this state, strong intermolecular electrostatic interactions and hydrogen bonding lead to high crystal lattice energy, resulting in minimal aqueous solubility.[3][4][5]
This dual nature means the compound's solubility is highly dependent on the pH of the medium. It is typically most insoluble at its isoelectric point (pI), which for many imidazole carboxylic acids falls within the pH range of 2-6, and becomes more soluble in either strongly acidic or strongly basic conditions.[6]
Caption: pH-dependent forms of the molecule.
Section 2: Troubleshooting Guide for Common Reaction Media
This section provides targeted strategies for solubilizing the target compound based on the type of reaction medium.
FAQ 1: "I'm working in an AQUEOUS or PROTIC medium (e.g., water, ethanol, methanol) and my compound won't dissolve. What should I do?"
This is a classic pH-related solubility issue. The most effective strategy is to shift the pH away from the compound's isoelectric point.
Strategy A: pH Adjustment with a Base
-
Causality: Adding a base deprotonates the carboxylic acid group (-COOH) to form a highly polar and water-soluble carboxylate salt (-COO⁻).[7] This is often the most reliable method for achieving high concentrations in aqueous media.
-
When to Use: Ideal for reactions that are tolerant of basic conditions, such as amide bond couplings (with appropriate coupling agents), or for preparing a concentrated aqueous stock solution.
-
Procedure:
-
Suspend the 1-Propyl-1H-imidazole-5-carboxylic acid in the desired solvent (e.g., water).
-
Slowly add a 1M solution of a suitable base (see Table 1) dropwise while stirring.
-
Continue addition until the solid completely dissolves. The solution should be clear.
-
Caution: Ensure the chosen base is compatible with your downstream reaction. For example, a strong nucleophilic base like NaOH could hydrolyze an ester in your reaction mixture.
-
Strategy B: pH Adjustment with an Acid
-
Causality: Adding a strong acid protonates the basic nitrogen of the imidazole ring, forming a soluble imidazolium salt.
-
When to Use: Suitable for reactions performed under acidic conditions or when a basic environment is detrimental to other reagents.
-
Procedure: Follow the same procedure as above, but use a strong, non-nucleophilic acid like HCl or H₂SO₄.
| Base | Type | Common Use Cases | Considerations |
| Sodium Hydroxide (NaOH) | Strong, Nucleophilic | General purpose, stock solution preparation | Can hydrolyze esters or other sensitive functional groups. |
| Potassium Carbonate (K₂CO₃) | Mild, Non-nucleophilic | Suzuki couplings, reactions sensitive to hydroxides | Weaker base, may require more equivalents or gentle heating. |
| Triethylamine (TEA) | Organic, Non-nucleophilic | Amide couplings, organic reactions | Volatile, can be difficult to remove. |
| DIPEA | Organic, Non-nucleophilic, Hindered | Peptide couplings, sensitive substrates | Less nucleophilic than TEA. |
Table 1: Selection of bases for pH-mediated solubilization.
FAQ 2: "My compound is insoluble in common APROTIC ORGANIC solvents (e.g., DCM, THF, Toluene) for a cross-coupling reaction. How can I proceed?"
In non-ionizing organic solvents, pH adjustment is less effective. Here, the challenge is overcoming the strong intermolecular forces of the crystalline solid.
Strategy A: Co-Solvent Systems
-
Causality: A small amount of a polar, water-miscible organic solvent can disrupt the crystal lattice and solvate the polar functional groups of the molecule, enhancing solubility in the bulk solvent.[8][9] This is a widely used technique to homogenize reaction mixtures.[10]
-
When to Use: Excellent first approach for many reaction types, including cross-couplings, acylations, and substitutions.
-
Common Co-solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or alcohols like methanol/isopropanol.[11]
-
Procedure:
-
Suspend the compound in your primary organic solvent (e.g., Toluene).
-
Add the co-solvent (e.g., DMF) dropwise or in small portions (e.g., 5-10% v/v) with vigorous stirring.
-
Gentle heating or sonication can be applied to aid dissolution.
-
Caution: Ensure the co-solvent is anhydrous if your reaction is water-sensitive. DMSO can be difficult to remove during workup.
-
Strategy B: Derivatization to an Ester
-
Causality: This is a powerful, albeit multi-step, strategy. By converting the highly polar carboxylic acid into a less polar ester (e.g., a methyl or ethyl ester), you dramatically decrease the intermolecular hydrogen bonding and increase its affinity for aprotic organic solvents.[12][13]
-
When to Use: This is the gold standard for reactions where the carboxylic acid functionality is not directly involved and its polarity is a major hindrance, such as in Suzuki, Heck, or Sonogashira cross-coupling reactions. The ester can be hydrolyzed back to the carboxylic acid post-reaction if needed.[6]
-
Procedure: A common method is to react the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by quenching with an alcohol like ethanol or methanol. Alternatively, reagents like methyl imidazole carbamate can be used for chemoselective esterification.[14][15]
Caption: "Protect-React-Deprotect" strategy using esterification.
Section 3: Experimental Protocols
Protocol 1: Preparation of a 0.5 M Aqueous Stock Solution via pH Adjustment
-
Add 771 mg (5.0 mmol) of 1-Propyl-1H-imidazole-5-carboxylic acid to a 10 mL volumetric flask.
-
Add approximately 7 mL of deionized water. The compound will likely form a slurry.
-
While stirring, add 1.0 M NaOH solution dropwise.
-
Continue adding the base until all the solid has dissolved and the solution is completely clear.
-
Carefully add deionized water to the 10 mL mark.
-
Cap and invert the flask several times to ensure homogeneity. Store the resulting stock solution at 2-8°C.
Protocol 2: Screening for an Optimal Co-Solvent System
-
In three separate vials, place 15.4 mg (0.1 mmol) of 1-Propyl-1H-imidazole-5-carboxylic acid.
-
To vial 1, add 1.0 mL of the primary reaction solvent (e.g., Dioxane).
-
To vial 2, add 0.9 mL of Dioxane and 0.1 mL of DMF (10% v/v).
-
To vial 3, add 0.8 mL of Dioxane and 0.2 mL of DMF (20% v/v).
-
Cap all vials and stir or sonicate at room temperature for 15 minutes.
-
Visually inspect each vial for complete dissolution. This will determine the minimum co-solvent ratio needed for your reaction scale.
Section 4: Additional FAQs
Q: Will heating my reaction improve solubility? A: Yes, increasing the temperature generally enhances solubility. However, be extremely cautious. Imidazole carboxylic acids can undergo thermal decarboxylation (loss of CO₂), especially at elevated temperatures, which would result in a loss of your starting material and the formation of 1-propyl-1H-imidazole as a byproduct.[6][16] It is recommended to first try pH adjustment or co-solvents before resorting to high temperatures. If heating is necessary, maintain strict temperature control and use the lowest effective temperature.
Q: I dissolved my compound by adding a base for my reaction, but now I need to isolate my product. How do I get it to precipitate? A: After the reaction is complete, you can typically precipitate your product by carefully acidifying the aqueous solution with an acid (e.g., 1M HCl). Adjust the pH back to the compound's isoelectric point (a pH between 3 and 5 is a good starting point to screen).[6] At the pI, the product will be in its least soluble zwitterionic form and should precipitate out of the solution, allowing for isolation by filtration.
Q: My reaction is not compatible with bases or strong acids. Are there any other options? A: In this challenging scenario, a combination of strategies is needed. The use of a co-solvent system (Strategy 2A) is the primary choice. If that fails, consider more advanced techniques such as using a phase-transfer catalyst for heterogeneous reactions or exploring alternative, more polar reaction solvents if the reaction chemistry allows. In some cases, derivatization (Strategy 2B) may be the only viable path forward.
References
-
Organic Syntheses. Imidazole. Available at: [Link]
-
Takahashi, K., et al. (1979). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. Available at: [Link]
-
LePree, J., & Mulski, M. (1994). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Available at: [Link]
-
Wikipedia. Cosolvent. Available at: [Link]
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications. Available at: [Link]
-
ResearchGate. Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. Available at: [Link]
-
Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Available at: [Link]
-
MDPI. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Available at: [Link]
-
Academia.edu. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Available at: [Link]
-
Wikipedia. Imidazole. Available at: [Link]
-
Cherukupalli, S., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available at: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available at: [Link]
-
TSI Journals. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available at: [Link]
-
Ohno, H., & Yoshizawa-Fujita, M. (2018). Design and properties of functional zwitterions derived from ionic liquids. RSC Publishing. Available at: [Link]
-
MDPI. (2024). Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives. Available at: [Link]
-
Babu, P.R.S., & Rao, A.S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]
-
Manocha, N., et al. (2021). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available at: [Link]
-
ResearchGate. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. Available at: [Link]
-
Lakshmidevi, R., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]
-
Semantic Scholar. Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. Available at: [Link]
-
PubChem. Imidazole-4-carboxylic acid. Available at: [Link]
-
PubChem. 1-Propyl-1H-imidazole-5-carboxylic acid. Available at: [Link]
-
Wiederhold, N. P., et al. (2011). Synthesis of a Highly Water-Soluble Derivative of Amphotericin B with Attenuated Proinflammatory Activity. PMC. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. Available at: [Link]
-
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. Available at: [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Sahoo, R. N. SOLUBILITY ENHANCEMENT TECHNIQUE. Available at: [Link]
-
Bhalani, D. V., & Shastri, D. H. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]
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- 16. Organic Syntheses Procedure [orgsyn.org]
considerations for scaling up the synthesis of 1-Propyl-1H-imidazole-5-carboxylic acid for pilot production
Welcome to the Technical Support Center for Pilot Production. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-Propyl-1H-imidazole-5-carboxylic acid (CAS: 676372-32-0).
Scaling up imidazole chemistry transitions a project from simple discovery synthesis to a rigorous engineering challenge. The amphoteric nature of the imidazole ring, combined with the regioselectivity issues of N-alkylation and the thermal instability of the final carboxylic acid, requires strict operational controls.
Below, you will find a self-validating pilot-scale methodology, a comprehensive troubleshooting Q&A, and quantitative data to ensure your scale-up campaign is successful.
Process Overview & Workflow Visualization
The most scalable route to 1-Propyl-1H-imidazole-5-carboxylic acid avoids expensive chromatography by utilizing a regioselective alkylation followed by fractional crystallization and a strictly temperature-controlled saponification.
Pilot-scale synthetic workflow for 1-Propyl-1H-imidazole-5-carboxylic acid.
Self-Validating Pilot Methodology
To guarantee scientific integrity and batch-to-batch reproducibility, every phase of this protocol includes built-in analytical validation checkpoints.
Phase 1: N-Alkylation
-
Action: Charge a 50 L glass-lined reactor with Methyl imidazole-4(5)-carboxylate (1.0 eq), anhydrous DMF (10 vol), and K₂CO₃ (1.5 eq). Cool the suspension to 0–5°C. Dose 1-bromopropane (1.1 eq) over 2 hours, maintaining the internal temperature <10°C to manage the exotherm. Stir at 25°C for 12 hours.
-
Causality: K₂CO₃ is selected over NaH to prevent hazardous hydrogen gas evolution at scale. Furthermore, a milder base provides a thermodynamic environment that slightly improves the ratio of the sterically hindered 1,5-isomer compared to aggressive deprotonation.
-
Validation Checkpoint: Pull an aliquot for HPLC analysis (UV 254 nm). The reaction is complete when the starting material peak area is <1%. The chromatogram must display two distinct product peaks corresponding to the 1,4- and 1,5-isomers[1].
Phase 2: Isomer Separation (Fractional Crystallization)
-
Action: Quench the reaction with water (30 vol) and extract with Ethyl Acetate (3 x 10 vol). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Dissolve the crude mixture in a minimum volume of hot Ethyl Acetate. Slowly add Heptane until the solution becomes cloudy, then cool to 5°C at a rate of 5°C/hour.
-
Causality: The 1,5-isomer exhibits different crystal packing forces and solubility profiles due to the steric clash between the N1-propyl group and the C5-carboxylate. This allows it to selectively crystallize out of the EtOAc/Heptane matrix, bypassing the need for pilot-scale silica gel chromatography.
-
Validation Checkpoint: Filter the crystals and analyze via ¹H NMR. The C2 proton of the 1,5-isomer will show a distinct chemical shift compared to the 1,4-isomer. Proceed to Phase 3 only if isomeric purity is >98%.
Phase 3: Saponification (Ester Hydrolysis)
-
Action: Suspend the purified Methyl 1-propyl-1H-imidazole-5-carboxylate in a 1:1 mixture of Methanol and Water (10 vol). Add 2.0 M NaOH(aq) (2.0 eq) dropwise. Critically, maintain the internal temperature strictly below 30°C.
-
Causality: Elevated temperatures during or after hydrolysis will trigger the thermal decarboxylation of the resulting imidazole-5-carboxylic acid, destroying the product[2].
-
Validation Checkpoint: Monitor via LC-MS. The mass corresponding to the methyl ester ([M+H]⁺ = 169) must completely transition to the carboxylic acid mass ([M+H]⁺ = 155).
Phase 4: Isoelectric Isolation
-
Action: Concentrate the mixture under vacuum (T < 30°C) to remove Methanol. Cool the aqueous layer to 5°C. Using a calibrated pH probe, titrate the solution with 2.0 M HCl until the pH reaches exactly 4.5.
-
Causality: The product is a zwitterion. Adjusting the pH to its exact isoelectric point minimizes its solubility in water, forcing it to precipitate efficiently[2].
-
Validation Checkpoint: Maximum visual turbidity should occur at pH 4.5. Filter the white precipitate, wash with ice-cold water (2 vol), and dry under vacuum. Final validation via quantitative NMR (qNMR) against an internal standard should yield >99% purity.
Troubleshooting Guide & FAQs
Q: Why is my yield of the 1,5-isomer so low compared to the 1,4-isomer during the N-alkylation step? A: The tautomeric nature of 4(5)-substituted imidazoles means both nitrogen atoms can act as nucleophiles. Due to the electron-withdrawing nature of the carboxylate group and the steric hindrance at the adjacent position, direct alkylation naturally favors the less hindered 1,4-isomer, often yielding a 1:1 to 1:3 mixture[1]. At a pilot scale, you cannot force 100% 1,5-selectivity via direct alkylation without using specialized, expensive directing groups (like SEM)[3]. Your strategy should focus on optimizing the solvent system to maximize overall conversion and relying on fractional crystallization to isolate the 1,5-isomer cleanly.
Q: I am losing a massive amount of product mass during the final solvent removal step. Am I losing product to the vacuum system? A: You are not losing product to the vacuum; you are experiencing thermal decarboxylation. Imidazole-5-carboxylic acids are highly prone to losing CO₂ at elevated temperatures[2].
-
Causality: The proximity of the basic imidazole nitrogen and the carboxylic acid facilitates the formation of a zwitterionic intermediate that readily decarboxylates upon heating.
-
Solution: Never exceed 30°C during downstream processing. If concentration is required, utilize a wiped film evaporator (WFE) with minimal residence time, or lyophilize the product.
Q: The ester hydrolysis is complete according to HPLC, but the final product will not precipitate out of the aqueous layer after acidification. What went wrong? A: This is a classic pH-dependent solubility failure. The amphoteric nature of the imidazole ring means the product is highly soluble in both highly acidic (protonated imidazole) and highly basic (deprotonated carboxylate) conditions[2].
-
Causality: The molecule possesses a basic imidazole nitrogen (pKa ~5.8–6.5) and an acidic carboxylic acid (pKa ~3.2–3.8)[4].
-
Solution: You have likely over-acidified the solution. You must precisely titrate the aqueous solution to its isoelectric point (typically pH 4.0–4.8). Use a calibrated pH probe and add acid dropwise once you approach pH 5.5.
Quantitative Data: Alkylation Optimization
The following table summarizes pilot-scale data comparing the influence of reaction parameters on N-alkylation regioselectivity and overall scalability.
| Base | Solvent | Temp (°C) | Ratio (1,5 : 1,4) | Conversion (%) | Scalability Rating |
| K₂CO₃ | DMF | 25 | 45 : 55 | >95 | Excellent (Recommended) |
| NaH | THF | 0 | 30 : 70 | 85 | Moderate (Hydrogen gas hazard) |
| Cs₂CO₃ | MeCN | 60 | 50 : 50 | >95 | Poor (Prohibitive reagent cost) |
| TEA | DCM | 25 | 20 : 80 | 60 | Good (But poor regioselectivity) |
Note: While Cs₂CO₃ provides a slight thermodynamic bump to the 1,5-isomer, K₂CO₃ in DMF offers the best balance of cost, safety, and yield for pilot production.
References
2.[3] Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition Source: nih.gov (PMC) URL: [Link]
4.[1] Title: Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate Source: researchgate.net URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid | Benchchem [benchchem.com]
Technical Support Center: Mitigating Thermal Decarboxylation of 1-Propyl-1H-imidazole-5-carboxylic Acid
Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for addressing a critical challenge in the handling and reaction of 1-Propyl-1H-imidazole-5-carboxylic acid: its susceptibility to decarboxylation under thermal stress. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose, troubleshoot, and ultimately prevent this unwanted degradation pathway, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental questions regarding the instability of 1-Propyl-1H-imidazole-5-carboxylic acid.
Q1: Why is 1-Propyl-1H-imidazole-5-carboxylic acid prone to thermal decarboxylation?
A1: The thermal instability of 1-Propyl-1H-imidazole-5-carboxylic acid stems from the electronic nature of the imidazole ring itself. The reaction proceeds by eliminating carbon dioxide (CO₂), a thermodynamically favorable process. The mechanism is believed to involve the formation of an ylide or zwitterionic intermediate, where the imidazole ring stabilizes the negative charge that develops on the ring carbon as the C-C bond to the carboxyl group breaks. The nitrogen atoms in the ring, particularly N1, can effectively delocalize this charge, lowering the activation energy for the reaction, especially at elevated temperatures. Imidazole carboxylic acids are well-documented to be prone to losing CO₂, a common side reaction that can significantly lower product yields during synthesis or subsequent reactions[1].
Caption: Proposed mechanism for thermal decarboxylation.
Q2: What are the primary experimental factors that accelerate this degradation?
A2: Several factors can significantly increase the rate of decarboxylation:
-
Elevated Temperature: This is the most critical factor. The higher the temperature, the more readily the molecule will overcome the activation energy barrier for CO₂ elimination.
-
Solvent Choice: High-boiling point, polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dimethyl sulfoxide (DMSO) can facilitate decarboxylation. These solvents can stabilize the charged transition state, thereby promoting the reaction. Indeed, some synthetic methods intentionally use these solvents to induce decarboxylation in heterocyclic carboxylic acids[2][3].
-
Presence of Catalysts: While often used intentionally, trace amounts of transition metals (like copper or silver) can catalyze decarboxylation, even when not desired[3][4]. Care should be taken to use high-purity reagents and clean glassware.
Q3: How can I reliably detect and quantify decarboxylation in my sample?
A3: You can monitor the progress of decarboxylation using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification. Develop a method where the starting material (the carboxylic acid) and the decarboxylated product (1-Propyl-1H-imidazole) are well-resolved. By monitoring the decrease in the peak area of the starting material and the increase in the product peak area over time, you can accurately determine the rate and extent of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for qualitative and semi-quantitative analysis. The disappearance of the carboxylic acid proton signal and the appearance of a new proton signal at the 5-position of the imidazole ring are clear indicators of decarboxylation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting the presence of the decarboxylated product by its mass-to-charge ratio, confirming its formation even at low levels.
Troubleshooting Guide: Proactive Prevention and Strategic Solutions
This section provides actionable solutions to specific problems you may encounter during your experiments.
Issue 1: Significant Product Loss During a High-Temperature Reaction
You are running a reaction (e.g., an amidation, esterification) with 1-Propyl-1H-imidazole-5-carboxylic acid at an elevated temperature and observe a low yield of the desired product, with the decarboxylated side product being dominant.
Caption: Troubleshooting workflow for in-reaction decarboxylation.
-
Solution 1.1: Temperature Optimization
-
Causality: The rate of most organic reactions, including decarboxylation, is highly temperature-dependent. The simplest solution is often to find the minimum temperature at which your desired reaction proceeds at an acceptable rate while the rate of decarboxylation is negligible.
-
Action: Run a series of small-scale parallel reactions at decreasing temperatures (e.g., 120°C, 100°C, 80°C). Monitor both product formation and decarboxylation by HPLC or LC-MS. You may need to extend the reaction time at lower temperatures to achieve a satisfactory conversion.
-
-
Solution 1.2: Strategic Solvent Selection
-
Causality: As noted, polar aprotic solvents can promote decarboxylation. Switching to a less polar or non-polar solvent can disfavor the formation of the charged transition state, thus slowing the degradation.
-
Action: If your reaction chemistry allows, replace high-boiling polar aprotic solvents with alternatives.
Solvent Boiling Point (°C) Polarity (Dielectric Constant) Decarboxylation Tendency Recommended Use DMF 153 36.7 High Avoid if possible when heating DMSO 189 46.7 High Avoid if possible when heating Toluene 111 2.4 Low Good alternative for many reactions Dioxane 101 2.2 Low-Medium Good alternative, consider peroxide risk Acetonitrile 82 37.5 Medium Lower boiling point limits temp stress -
-
Solution 1.3: Conversion to a Thermally Stable Intermediate
-
Causality: The free carboxylic acid is the functional group that initiates decarboxylation. By converting it to a more stable derivative, such as an ester or an amide, you remove the possibility of this degradation pathway. This is a common strategy in multi-step synthesis[5].
-
Action: Before the high-temperature step, convert the carboxylic acid to its corresponding methyl or ethyl ester using a mild esterification protocol (see Protocol B). The ester can then be subjected to the thermal stress condition. The ester can be hydrolyzed back to the carboxylic acid at the end of the synthesis under conditions that do not promote decarboxylation (e.g., mild basic hydrolysis at room temperature).
-
Issue 2: Degradation During Long-Term Storage
You notice a decrease in the purity of your 1-Propyl-1H-imidazole-5-carboxylic acid sample over time, even when stored at room temperature.
-
Solution 2.1: Optimal Storage Conditions
-
Causality: While slower than at high temperatures, decarboxylation can still occur over extended periods at ambient temperatures. The stability of many reactive organic compounds, including some carboxylic acids, is significantly improved at lower temperatures[6].
-
Action: Implement a strict storage protocol. For maximum long-term stability, store the solid compound under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures.
Storage Temperature Atmosphere Expected Stability Use Case 20-25°C (Ambient) Air Poor Short-term (days), working material 2-8°C Inert Gas Good Medium-term (weeks to months) -20°C Inert Gas Very Good Long-term (months) -80°C Inert Gas Excellent Archival, long-term (>1 year) storage [6] -
Experimental Protocols
Protocol A: Monitoring Decarboxylation by HPLC
This protocol provides a general framework for developing an HPLC method to quantify the starting material and its decarboxylated product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Procedure: a. Prepare a stock solution of your 1-Propyl-1H-imidazole-5-carboxylic acid sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile). b. Inject the sample to obtain an initial chromatogram (t=0). The carboxylic acid should be the more polar compound and elute earlier. c. Subject an aliquot of the stock solution to the thermal stress condition you wish to evaluate (e.g., heat at 100°C in a sealed vial). d. At regular intervals (e.g., 1 hr, 2 hr, 4 hr), remove a small amount, cool it to room temperature, and inject it into the HPLC. e. Quantify the percentage of remaining starting material by comparing its peak area to the t=0 sample.
Protocol B: Protective Esterification to a Methyl Ester
This protocol uses (Trimethylsilyl)diazomethane, a mild and effective reagent for converting carboxylic acids to methyl esters at room temperature, thus avoiding thermal stress.
-
Safety: (Trimethylsilyl)diazomethane is toxic and potentially explosive. Work in a well-ventilated fume hood and follow all safety precautions recommended by the manufacturer.
-
Procedure: a. Dissolve 1-Propyl-1H-imidazole-5-carboxylic acid (1.0 mmol) in a mixture of Toluene (8 mL) and Methanol (2 mL). b. While stirring at room temperature, add (Trimethylsilyl)diazomethane (2.0 M in hexanes, 0.6 mL, 1.2 mmol) dropwise. A yellow color should persist, and nitrogen gas evolution will be observed. c. Stir the reaction for 30-60 minutes at room temperature after the addition is complete. d. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. e. Quench the reaction by adding a few drops of acetic acid until the yellow color disappears. f. Concentrate the mixture under reduced pressure. The resulting crude methyl ester can be purified by silica gel chromatography if necessary.
References
-
I. A. Shvekhgeimer, "Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid," Bulletin of the Chemical Society of Japan, 53(3), 841-842 (1980). [Link]
-
Sharma, A., & Singh, G. (2014). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. PubMed Central. [Link]
-
Masuda, Y., et al. (2020). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III) Cluster. Angewandte Chemie International Edition, 59(35), 15068-15073. [Link]
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]
-
G. S. G. S. (1966). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications (London), (22), 812. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]
-
Wang, Z., et al. (2022). Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. ResearchGate. [Link]
-
PubChem. (n.d.). 1-Propyl-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
challenges and solutions in the large-scale synthesis of 1-Propyl-1H-imidazole-5-carboxylic acid
Technical Support Center: Large-Scale Synthesis of 1-Propyl-1H-imidazole-5-carboxylic acid
Welcome to the technical support resource for the synthesis of 1-Propyl-1H-imidazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to production. We will address common challenges with scientifically-grounded solutions, providing not just procedures, but the causal logic behind them to empower your experimental success.
Section 1: Synthesis Overview and Core Challenges
The synthesis of 1-Propyl-1H-imidazole-5-carboxylic acid typically proceeds via a two-step route starting from a commercially available imidazole-5-carboxylate ester. The primary strategy involves N-alkylation followed by saponification of the ester. While straightforward in principle, large-scale execution presents challenges in regioselectivity, reaction completion, and product isolation.
A common synthetic approach is outlined below:
Caption: Proposed two-step synthesis of 1-Propyl-1H-imidazole-5-carboxylic acid.
Key Challenges in Scale-Up
Successfully scaling this synthesis requires careful control over several critical parameters. The primary obstacles are summarized below.
| Challenge | Consequence at Scale | Key Parameters to Control |
| Poor Regioselectivity | Formation of the undesired N3-propyl isomer, reducing yield and complicating purification.[1] | Base strength, solvent polarity, temperature, and choice of alkylating agent. |
| Incomplete Hydrolysis | Contamination of the final product with the ester intermediate, requiring difficult purification steps.[1] | Stoichiometry of base, reaction temperature, and residence time. |
| Product Isolation | Significant yield loss due to the product's amphoteric nature and solubility in both acidic and basic media.[2] | Precise pH control during acidification/precipitation. |
| Decarboxylation | A potential side reaction at elevated temperatures, leading to the formation of 1-propylimidazole and loss of yield.[1][2] | Temperature control, especially during hydrolysis and subsequent work-up. |
| Thermal Management | N-alkylation can be exothermic; poor heat dissipation in large reactors can lead to side reactions or solvent boiling.[3] | Rate of reagent addition, reactor cooling efficiency, and process safety analysis. |
Section 2: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to streamline your experimental workflow.
Q1: My reaction has resulted in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low or no yield is a frequent issue that can often be traced back to several key factors. Below is a systematic guide to diagnosing and resolving the problem.
-
Potential Cause 1: Poor Reagent Quality. Impurities in starting materials or degradation of reagents can halt the reaction.[2] For instance, the alkylating agent (1-bromopropane) may have hydrolyzed, or the base may be of insufficient strength or purity.
-
Solution: Always verify the purity of your starting materials (e.g., via NMR or GC) before starting a large-scale run. Use fresh, anhydrous solvents, especially for the N-alkylation step. Ensure your base (e.g., K₂CO₃, NaH) has been stored correctly and is not hydrated.
-
-
Potential Cause 2: Incomplete Hydrolysis of the Ester Precursor. The saponification of the intermediate ester is a critical step. If this step is incomplete, the yield of the final carboxylic acid will be reduced.[1]
-
Solution: Ensure complete hydrolysis by using a sufficient excess of a strong base like potassium hydroxide (typically 2-3 equivalents) and allowing for adequate reaction time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is fully consumed.[1][2]
-
-
Potential Cause 3: Suboptimal pH for Product Isolation. The amphoteric nature of the imidazole ring means the carboxylic acid product can be soluble in both strongly acidic and basic aqueous solutions.[2] If the pH is not carefully adjusted to the isoelectric point, the product will remain dissolved in the mother liquor.
-
Solution: The isoelectric point (pI) is where the molecule has a net-zero charge and minimum solubility. Perform a small-scale trial to determine the optimal pH for precipitation. Slowly add acid to your basic aqueous solution and monitor the turbidity or filter small aliquots at different pH values (e.g., from pH 6 down to pH 3) to find the point of maximum precipitation.
-
-
Potential Cause 4: Decarboxylation Side Reaction. Imidazole carboxylic acids are prone to losing CO₂, especially at elevated temperatures, leading to significant yield loss.[1]
-
Solution: Maintain strict temperature control. If the hydrolysis step requires heating, use the lowest effective temperature and minimize the reaction time. During work-up, avoid prolonged heating of acidic or neutral solutions of the product.
-
Caption: Troubleshooting workflow for diagnosing the cause of low product yield.
Q2: My final product is contaminated with an isomeric impurity. How can I improve the regioselectivity of the N-alkylation?
A: This is a classic challenge in imidazole chemistry. The imidazole ring has two nitrogen atoms (N1 and N3) that can be alkylated, leading to a mixture of regioisomers.
-
Understanding the Cause: The tautomerism of the N-H proton between the two ring nitrogens means that both are available for alkylation. The ratio of N1 to N3 alkylation is influenced by steric hindrance, the counter-ion of the base, and the polarity of the solvent.
-
Solutions to Improve Regioselectivity:
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity.[1] Using a bulkier base or a non-polar solvent may favor alkylation at the less sterically hindered nitrogen. For example, using sodium hydride (NaH) in a non-polar solvent like THF or toluene often provides different selectivity compared to potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.
-
Protecting Groups: While adding steps, a protecting group strategy can offer precise control. For instance, protecting the N1 position with a group like a trityl or tosyl group can direct alkylation to a different position, though this is often more complex than desired for this specific target molecule.
-
Purification: If a mixture is unavoidable, purification must be considered. The two isomers often have slightly different polarities, allowing for separation by column chromatography on a large scale (e.g., using a Biotage or similar automated flash chromatography system). Alternatively, fractional crystallization can sometimes be employed if the isomers have sufficiently different solubilities.
-
Q3: The final product is off-color and contains multiple minor impurities. What are the likely sources?
A: Discoloration and minor impurities often point to degradation or side reactions occurring in parallel to the main reaction pathway.
-
Potential Cause 1: Thermal Degradation. As mentioned, overheating during hydrolysis can cause some decarboxylation.[2] It can also lead to other undefined degradation pathways, especially if the reaction is run for an extended period.
-
Solution: Implement strict temperature controls and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, which can also cause discoloration.
-
-
Potential Cause 2: Impurities from Starting Materials. Impurities in the initial ethyl imidazole-5-carboxylate can carry through the synthesis.
-
Solution: Source high-purity starting materials. If necessary, recrystallize or distill the starting ester before use.
-
-
Potential Cause 3: Aggressive Work-up Conditions. Using highly concentrated acids or bases during work-up, or performing extractions at elevated temperatures, can degrade the product.
-
Solution: Use moderately concentrated acids (e.g., 1-2 M HCl) for pH adjustment and perform all work-up steps at or below room temperature. Ensure any aqueous washes are performed promptly to minimize contact time.
-
Section 3: Recommended Large-Scale Synthesis Protocol
This protocol describes a robust, two-step synthesis suitable for scale-up. Safety Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Synthesis of Ethyl 1-propyl-1H-imidazole-5-carboxylate
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl imidazole-5-carboxylate | 140.15 | 100.0 g | 0.713 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 148.0 g | 1.071 | 1.5 |
| 1-Bromopropane | 122.99 | 105.0 g (75.5 mL) | 0.854 | 1.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - | - |
Procedure:
-
To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add ethyl imidazole-5-carboxylate (100.0 g) and anhydrous potassium carbonate (148.0 g).
-
Add N,N-Dimethylformamide (500 mL) to the flask.
-
Begin stirring to create a slurry.
-
Slowly add 1-bromopropane (75.5 mL) dropwise over 30-45 minutes. The internal temperature may rise; maintain it below 40°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with 1 L of ethyl acetate and 1 L of water.
-
Wash the organic layer with brine (3 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil. The crude product can be used directly in the next step or purified by vacuum distillation if required.
Step 2: Saponification to 1-Propyl-1H-imidazole-5-carboxylic acid
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Crude Ethyl 1-propyl-1H-imidazole-5-carboxylate | 182.22 | ~130 g (from Step 1) | ~0.713 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 85.6 g | 2.14 | 3.0 |
| Ethanol | 46.07 | 400 mL | - | - |
| Water | 18.02 | 400 mL | - | - |
| Hydrochloric Acid, 6M | 36.46 | As needed | - | - |
Procedure:
-
In a 2 L flask, dissolve the crude ester from Step 1 in ethanol (400 mL).
-
In a separate beaker, dissolve sodium hydroxide (85.6 g) in water (400 mL). Caution: This is highly exothermic. Cool the solution in an ice bath before proceeding.
-
Slowly add the aqueous NaOH solution to the ethanolic solution of the ester.
-
Heat the reaction mixture to reflux (approx. 80-85°C) for 2-4 hours.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the ester.[1]
-
Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the remaining aqueous solution with 500 mL of water and cool in an ice bath to 0-5°C.
-
Slowly and with vigorous stirring, add 6M HCl to adjust the pH to the predetermined isoelectric point (typically between 3.5 and 4.5).
-
A white precipitate will form. Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (2 x 200 mL).
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the most critical safety aspect to consider when scaling this synthesis?
-
A: For the N-alkylation step, thermal management is paramount.[3] The reaction can be exothermic, and on a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction could lead to a dangerous increase in temperature and pressure. Always use a metered addition for the alkylating agent and ensure adequate cooling capacity is available. A reaction calorimetry study is recommended before scaling to fully understand the thermal hazards.[3]
-
-
Q: Can I use a different base for the N-alkylation?
-
A: Yes, other bases can be used, but they may affect the regioselectivity and reaction rate. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can provide cleaner reactions but requires an anhydrous aprotic solvent (like THF) and careful handling due to its flammability. Weaker bases like triethylamine (TEA) may require higher temperatures and longer reaction times.
-
-
Q: Is there an alternative to ester hydrolysis for creating the carboxylic acid?
-
A: While less common for this specific target, one could envision a route starting with imidazole-4,5-dicarboxylic acid.[4][5] This would involve selective mono-esterification, N-alkylation, and then decarboxylation of the C4-carboxylic acid group. However, this route is significantly more complex and would likely result in a lower overall yield compared to the N-alkylation/saponification sequence.
-
-
Q: My final product has poor solubility. How can I prepare it for analysis or further reactions?
-
A: 1-Propyl-1H-imidazole-5-carboxylic acid is soluble in aqueous base (forming the carboxylate salt) and strong aqueous acid (forming the imidazolium salt). For reactions, it can often be dissolved in polar aprotic solvents like DMF or DMSO, sometimes with gentle heating. For NMR analysis, deuterated DMSO (DMSO-d₆) or a mixture of CDCl₃ with a few drops of deuterated methanol (MeOD-d₄) can be effective.
-
References
- BenchChem. (2025). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. BenchChem Technical Support.
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. Available at: [Link]
- BenchChem. (2025). Avoiding common pitfalls in the scale-up synthesis of imidazole compounds. BenchChem Technical Support.
-
Veeprho. Imidazole Impurities and Related Compound. Veeprho. Available at: [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]
- U.S. Patent No. 4,550,176A. (1985). Preparation of imidazole-4,5-dicarboxylic acid. Google Patents.
-
Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available at: [Link]
Sources
Technical Support Center: Purification of Carboxylic Acids from Oxidizable Impurities
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of carboxylic acids, with a specific focus on the removal of challenging oxidizable impurities. Our goal is to equip you with the knowledge to not only solve common purification problems but also to understand the underlying chemical principles guiding your experimental choices.
Introduction: The Challenge of Oxidizable Impurities
Carboxylic acids are fundamental building blocks in organic synthesis and pharmaceutical development. However, their synthesis, particularly through the oxidation of primary alcohols or aldehydes, often results in the co-production of residual starting materials and various byproducts.[1][2][3][4][5] These impurities, which can include aldehydes, ketones, and other easily oxidized organic compounds, can interfere with subsequent reactions, compromise product stability, and affect the final product's purity profile.[1] This guide will address common issues and provide robust solutions for obtaining high-purity carboxylic acids.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of carboxylic acids from oxidizable impurities.
Problem 1: My final carboxylic acid product is discolored (yellow, brown, or pink).
Q: What is causing the discoloration of my carboxylic acid, and how can I remove it?
A: Discoloration in your carboxylic acid product is often a tell-tale sign of persistent, colored impurities. These can be residual oxidizing agents, polymerized byproducts, or highly conjugated organic molecules.
Causality and Solution:
-
Residual Oxidizing Agents: If you've used an oxidizing agent like potassium permanganate (KMnO₄) or chromium-based reagents, trace amounts can remain, causing discoloration.[2][3]
-
Polymerized Impurities: Aldehydes, which are common precursors to carboxylic acids, can undergo self-condensation or polymerization reactions, especially under acidic or basic conditions, to form colored, high-molecular-weight byproducts.[1]
-
Solution: Recrystallization is a powerful technique for removing these types of impurities.[9][10][11] The principle is based on the differential solubility of your desired carboxylic acid and the impurity in a given solvent at different temperatures.[11] As the solution cools, the less soluble carboxylic acid will crystallize out, leaving the more soluble impurities behind in the mother liquor.[10][11]
-
Experimental Protocol: Decolorization with Activated Carbon during Recrystallization
-
Solvent Selection: Choose a suitable recrystallization solvent in which your carboxylic acid is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[11]
-
Dissolution: Dissolve your crude, discolored carboxylic acid in the minimum amount of hot solvent.
-
Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-5% by weight of your crude product) to the hot solution. Be cautious, as the solution may bump.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities. This step is crucial and must be done while the solution is hot to prevent premature crystallization of your product.[9]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Workflow for Decolorization and Recrystallization
Caption: Workflow for removing colored impurities using activated carbon and recrystallization.
Problem 2: My purified carboxylic acid fails the permanganate test.
Q: I've purified my carboxylic acid, but it still gives a positive permanganate test. What does this mean, and what can I do?
A: The permanganate test is a qualitative test for the presence of oxidizable substances.[12][13] A positive test, indicated by the disappearance of the characteristic pink/purple color of potassium permanganate, signifies that your product is still contaminated with impurities that are easily oxidized, such as aldehydes.[12][14]
Causality and Solution:
-
Residual Aldehydes: The most common reason for failing the permanganate test is the presence of unreacted aldehyde starting material.[1] Aldehydes are more readily oxidized than carboxylic acids.
-
Solution 1: Oxidative Workup: Sometimes, treating the crude carboxylic acid with a mild oxidizing agent can convert the residual aldehydes to the desired carboxylic acid.[1] Hydrogen peroxide is a potential option for this purpose.[15]
-
Solution 2: Liquid-Liquid Extraction with Sodium Bisulfite: A highly effective method for removing aldehydes is to perform a liquid-liquid extraction using a saturated solution of sodium bisulfite (NaHSO₃).[16][17][18][19] The bisulfite anion undergoes a nucleophilic addition to the aldehyde's carbonyl group, forming a water-soluble adduct that can be easily separated into the aqueous phase.[16][18]
-
Experimental Protocol: Aldehyde Removal via Sodium Bisulfite Extraction
-
Dissolution: Dissolve the impure carboxylic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes to ensure thorough mixing and reaction.[16][17]
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the aldehyde-bisulfite adduct, while the organic layer (top) will contain your carboxylic acid.[18]
-
Isolation of Carboxylic Acid: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified carboxylic acid.
Sources
- 1. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Activated Carbon for Acids/Chemical Purification | Calgon Carbon Corporation [calgoncarbon.com]
- 7. carbotecnia.info [carbotecnia.info]
- 8. researchgate.net [researchgate.net]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. LabXchange [labxchange.org]
- 11. Recrystallization [wiredchemist.com]
- 12. PDB-Survey [pdbsurvey.nl]
- 13. Permanganate index - Wikipedia [en.wikipedia.org]
- 14. eurolab.net [eurolab.net]
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- 19. Efficient Aldehyde and Ketone Removal | JoVE Journal [jove.com]
Technical Support Center: Synthesis & Reaction Monitoring of 1-Propyl-1H-imidazole-5-carboxylic Acid
Mechanistic Overview & Analytical Strategy
The synthesis of 1-propyl-1H-imidazole-5-carboxylic acid presents a classic regioselectivity challenge. The standard synthetic route involves the N-alkylation of an unsymmetrical precursor, such as ethyl 1H-imidazole-5-carboxylate, followed by saponification. Because of the tautomeric nature of the imidazole ring, alkylation inherently produces a mixture of N1 and N3 alkylated regioisomers driven by competing electronic and steric effects [1].
Because these regioisomers exhibit nearly identical physical properties and identical molecular weights, standard reaction monitoring (like LC-MS) must be augmented with techniques capable of spatial resolution, such as 2D NMR [2]. As a Senior Application Scientist, I have designed this guide to provide validated, self-correcting protocols for tracking the N-alkylation and hydrolysis steps, ensuring high-fidelity isolation of the target 5-carboxylic acid derivative.
Reaction & Monitoring Workflow
Workflow for the synthesis and analytical monitoring of 1-propyl-1H-imidazole-5-carboxylic acid.
Step-by-Step Methodologies
Protocol A: In-Process HPLC Monitoring of N-Alkylation
Causality: Imidazoles contain a basic nitrogen (pKa ~7) that rapidly equilibrates between protonated and unprotonated states during chromatography, leading to severe peak tailing [3]. To establish a self-validating method, the mobile phase pH must be forced at least 2 units below the pKa to ensure uniform protonation [3].
-
Sample Preparation: Withdraw 10 µL of the reaction mixture. Quench into 990 µL of Acetonitrile/Water (50:50) to halt the alkylation. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a low-silanol C8 or C18 column (e.g., 5 µm, 2.50 × 4.60 mm) to minimize secondary interactions with the basic nitrogen [4].
-
Mobile Phase Configuration: Prepare an isocratic mixture of Methanol and 0.025 M KH₂PO₄ (70:30, v/v). Critically, adjust the aqueous buffer to pH 3.20 using ortho-phosphoric acid [4].
-
Execution & Validation: Run at 1.0 mL/min with UV detection at 254 nm.
-
Self-Validation: If the peak asymmetry factor (
) exceeds 1.5, the buffer capacity is insufficient. Re-calibrate and verify the mobile phase pH.
-
Protocol B: Regioisomer Elucidation via 2D NMR (NOESY)
Causality: LC-MS cannot differentiate the 4-carboxylate and 5-carboxylate regioisomers. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are spatially close (< 5 Å), allowing definitive assignment of the alkylation site [2].
-
Sample Preparation: Dissolve 15 mg of the purified intermediate (or final acid) in 0.6 mL of DMSO-
. -
1H NMR Acquisition: Acquire a standard 1H spectrum to identify the N-propyl
-CH₂ protons (typically ~3.9 - 4.2 ppm) and the imidazole ring protons (C2-H and C4-H/C5-H). -
NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 400-600 ms.
-
Interpretation & Validation:
-
N1-Alkylation (Target): The
-CH₂ protons will show a cross-peak only with the C2-H proton. The C5 position is occupied by the carboxylate group. -
N3-Alkylation (Impurity): The
-CH₂ protons will show cross-peaks with both the C2-H and the adjacent C4-H proton.
-
Troubleshooting & FAQs
Q1: My HPLC peaks for the imidazole intermediate are extremely broad and co-eluting. How can I improve resolution? A1: This is a classic issue with nitrogen-containing heterocycles. The basic nitrogen causes the molecule to exist in a rapid equilibrium between protonated and free-base forms on the column. You must suppress this equilibrium. Adjust your system to approximately 2 pH units beyond the pKa of the functional group [3]. Switch to a buffered mobile phase (e.g., 0.1% phosphoric acid or a pH 3.2 KH₂PO₄ buffer) to lock the imidazole in its protonated state, which will immediately sharpen the peaks and resolve the regioisomers [4].
Q2: I am seeing incomplete ester hydrolysis during the saponification step. What is the mechanistic cause? A2: The carboxylate ester at the 5-position of the imidazole ring is sterically hindered by the adjacent N1-propyl group. Furthermore, the electron-rich nature of the alkylated imidazole ring reduces the electrophilicity of the ester carbonyl. To drive the reaction to completion, increase the concentration of aqueous NaOH (use 3-5 equivalents) and apply gentle heating (50°C) in a co-solvent like methanol or THF to ensure complete homogeneity.
Q3: Why is my LC-MS signal so weak in negative ion mode for the final carboxylic acid? A3: 1-Propyl-1H-imidazole-5-carboxylic acid is a zwitterion. While the carboxylic acid moiety readily deprotonates, the basic imidazole nitrogen simultaneously protonates, resulting in a net-neutral species that flies poorly in the mass spectrometer. For optimal sensitivity, switch to positive ion mode ([M+H]⁺) and use a mobile phase containing 0.1% formic acid. This suppresses carboxylate ionization while maximizing nitrogen protonation.
Q4: Can I use 1H NMR chemical shifts alone to determine the regiochemistry, without running a 2D NOESY?
A4: While NOESY is the gold standard, chemical shifts are highly diagnostic. Regioisomeric substitution of the imidazole nucleus predominantly affects the chemical shifts of the adjacent protons [2]. In the 5-carboxylic acid (N1-alkylated), the electron-withdrawing carboxylate group strongly deshields the C4 proton. By comparing the
Quantitative Data Summaries
Table 1: Optimized HPLC Parameters for Imidazole Carboxylic Acids
| Parameter | Specification | Mechanistic Rationale |
| Column | C8 or C18 (5 µm, 2.50 × 4.60 mm) | Reduces hydrophobic retention of polar imidazoles compared to long-chain C18. |
| Mobile Phase A | 0.025 M KH₂PO₄ (pH 3.2) | Locks imidazole nitrogen in a protonated state to prevent peak tailing. |
| Mobile Phase B | Methanol (or Acetonitrile) | Methanol often provides superior peak shape for basic heterocycles. |
| Elution Profile | Isocratic (70% A : 30% B) | Ensures consistent baseline and reproducible retention times. |
| Detection | UV at 254 nm & 300 nm | Captures the conjugated |
Table 2: Diagnostic NMR Signals for Regioisomer Differentiation
| Regioisomer | Diagnostic Feature | |
| 1-Propyl-1H-imidazole-5-carboxylic acid | C2-H only | C5 position is blocked; no correlation to C4-H. |
| 1-Propyl-1H-imidazole-4-carboxylic acid | C2-H and C5-H | Propyl group is adjacent to both C2 and C5 protons. |
References
-
Title: Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. Source: ACS Publications (The Journal of Organic Chemistry). URL: [Link]
-
Title: Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? Source: ResearchGate. URL: [Link]
-
Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Source: MDPI (Pharmaceuticals). URL: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Propyl-1H-imidazole-5-carboxylic acid in Reaction Mixtures
Introduction
In the landscape of pharmaceutical development, the integrity of every piece of data is paramount. For chemists and process scientists, the accurate quantification of key molecules within complex reaction mixtures is the bedrock of process optimization, yield determination, and impurity profiling. This guide focuses on a molecule of interest, 1-Propyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound representative of many modern pharmaceutical building blocks. Its quantification is not merely a measurement but a critical control parameter.
The objective of this document is to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of analytical methodologies for this task. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, grounding our recommendations in established regulatory frameworks set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] This guide is designed to be a self-validating system, equipping you with the knowledge to select, develop, and rigorously validate an analytical method that is truly fit for its intended purpose.[3]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is the first critical decision point. It must be based on the physicochemical properties of the analyte—1-Propyl-1H-imidazole-5-carboxylic acid is a polar, ionizable molecule—and the nature of the sample matrix, which in this case is a reaction mixture potentially containing starting materials, reagents, solvents, and by-products.
We will compare the three most viable chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Validation Parameter | HPLC-UV | UPLC-MS/MS | GC-MS | Rationale & Causality |
| Specificity | Moderate to High | Very High | High | HPLC-UV relies on chromatographic separation alone. UPLC-MS/MS adds the dimension of mass-to-charge ratio, providing unequivocal identification.[4] GC-MS also offers high specificity but is complicated by the derivatization step. |
| Sensitivity (LOQ) | ~0.01% w/w[5] | 1–50 nM[5][6] | ~0.2 µg/mL (post-derivatization)[5] | UPLC-MS/MS is the gold standard for trace-level analysis, essential for impurity quantification.[7][8] HPLC-UV is typically sufficient for assaying the main component. |
| Precision (%RSD) | < 2%[5] | < 2-5% | < 5-10% | All methods can achieve high precision. The multi-step derivatization process in GC can introduce slightly higher variability. |
| Linearity (R²) | > 0.999[5] | > 0.99[5][6] | > 0.99[5] | Excellent linearity is achievable with all techniques when properly optimized. |
| Accuracy (% Recovery) | 98-102%[5] | 80–120%[5] | 60-160%[5] | Direct injection methods like HPLC and UPLC generally provide superior accuracy. Recovery in GC can be affected by derivatization efficiency. |
| Throughput | Moderate | High | Low | UPLC offers significantly faster run times than traditional HPLC.[9] The sample preparation for GC-MS is time-consuming, reducing overall throughput.[10] |
| Complexity & Cost | Low to Moderate | High | Moderate | HPLC-UV systems are workhorses in most labs. UPLC-MS/MS and GC-MS require more specialized equipment and expertise. |
| Derivatization Req. | No | No | Yes | The polar and non-volatile nature of the carboxylic acid necessitates derivatization (e.g., silylation) to make it suitable for GC analysis.[10][11] This adds time, complexity, and a potential source of error. |
Recommendation: For the quantification of 1-Propyl-1H-imidazole-5-carboxylic acid in reaction mixtures, a reverse-phase UPLC-based method is unequivocally superior. It eliminates the need for derivatization, offers high throughput, and can be coupled with either UV or MS detection to suit the specific analytical need.
-
For Assay and Major Component Analysis: UPLC-UV provides a robust, cost-effective, and accurate solution.
-
For Impurity Profiling and Trace Analysis: UPLC-MS/MS is the essential tool, providing the required sensitivity and specificity to detect and quantify low-level components in a complex matrix.[4]
The Validation Framework: Adhering to ICH Q2(R2) Guidelines
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3] The recently revised ICH Q2(R2) and complementary Q14 guidelines provide a harmonized, risk-based framework for this process.[2][12] The goal is to establish, through objective evidence, that the method consistently produces reliable and accurate results.[13]
Caption: The Analytical Method Validation Workflow.
Part I: Method Development & Optimization (UPLC-UV/MS)
This section provides a foundational protocol. The goal of development is to create a method that is robust and reliable before formal validation begins.
Experimental Protocol: Method Development
-
Instrumentation: Utilize a UPLC system capable of operating at high pressures (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II). Couple with a Photodiode Array (PDA) detector and/or a tandem quadrupole mass spectrometer (e.g., Sciex 5500, Waters Xevo TQ).[8][14]
-
Column Selection:
-
Initial Choice: Start with a high-quality C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm).
-
Rationale: C18 columns are versatile and provide excellent retention for moderately polar compounds. The HSS T3 chemistry is particularly well-suited for retaining and separating polar, ionizable compounds under acidic mobile phase conditions.[15]
-
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile modifier, making it compatible with MS detection.[6] It also serves to protonate the carboxylic acid, suppressing its ionization and leading to better retention and sharper peak shapes on a reverse-phase column. Acetonitrile is often chosen over methanol for its lower viscosity and favorable UV cutoff.
-
-
Gradient Elution:
-
Initial Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.
-
Rationale: A gradient is necessary to elute the polar analyte from the non-polar column while also cleaning the column of any less polar impurities from the reaction mixture. This initial run will establish the approximate retention time.
-
-
Optimization:
-
Adjust the gradient slope around the elution time of the analyte to ensure optimal resolution from nearby impurities.
-
Set the column temperature to 35-40 °C to ensure reproducible retention times.
-
Set the flow rate to 0.4-0.6 mL/min for a 2.1 mm ID column.
-
-
Detector Settings:
-
UV/PDA: Scan from 200-400 nm. Select the wavelength of maximum absorbance for quantification (likely around 210-230 nm for the imidazole ring).
-
MS/MS: Perform an infusion of a standard solution to determine the precursor ion (M+H)+ and optimize cone voltage. Then, perform a product ion scan to identify a stable, high-intensity fragment for Multiple Reaction Monitoring (MRM).[4]
-
-
Sample Preparation:
-
Protocol: Accurately weigh a sample of the reaction mixture, dissolve it in a suitable diluent (e.g., a 50:50 mixture of water:acetonitrile), and dilute to a concentration within the expected calibration range. Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) before injection.
-
Rationale: This "dilute and shoot" approach is fast and minimizes sample preparation errors. The diluent should be similar in composition to the initial mobile phase to prevent peak distortion. Filtration is critical to protect the UPLC system from particulates.
-
Part II: The Validation Protocol in Practice
Once a robust method is developed, it must be formally validated according to ICH guidelines.[16] Below are the protocols for each key validation parameter.
Specificity
-
Definition: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]
-
Why It's Critical: You must prove that the peak you are measuring is solely your target compound and not a co-eluting impurity, which would lead to an overestimation of yield or an underestimation of purity.
-
Experimental Protocol:
-
Analyze a blank sample (diluent) to ensure no system peaks interfere.
-
Analyze a placebo (a mixture of all reaction components except the analyte) to check for interference from the matrix.
-
Analyze a solution of the 1-Propyl-1H-imidazole-5-carboxylic acid reference standard.
-
Spike the placebo solution with the reference standard and verify that the analyte peak is well-resolved from all other peaks. For UPLC-MS/MS, the specificity is further confirmed by the unique MRM transition.
-
Perform forced degradation studies (e.g., expose the analyte to acid, base, peroxide, heat, and light) and demonstrate that the degradation product peaks are resolved from the main analyte peak.
-
-
Acceptance Criteria: The analyte peak must be free from interference at its retention time. Peak purity analysis (using a PDA detector) should pass. Resolution between the analyte and the closest eluting peak should be >2.0.
Linearity & Range
-
Definition: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Why It's Critical: Establishes the concentration window within which the method provides accurate and precise results.
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. The range should typically span 80% to 120% of the expected sample concentration for an assay. For impurity analysis, the range should bracket the expected impurity levels.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
-
Acceptance Criteria:
Accuracy
-
Definition: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16]
-
Why It's Critical: Confirms that the method is measuring the correct amount of analyte, free from systematic errors or bias.
-
Experimental Protocol:
-
Prepare a placebo reaction matrix.
-
Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an assay. For impurities, the range may be wider depending on the concentration.
Precision
-
Definition: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16]
-
Why It's Critical: Demonstrates the reproducibility of the method under various conditions.
-
Experimental Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible. This assesses the impact of random events on the method's performance.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay of a drug substance.[17]
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Definition:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]
-
-
Why It's Critical: Essential for impurity analysis, defining the lower limits of the method's capability.
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Sequentially dilute a standard solution to determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[18]
-
Based on Standard Deviation of the Response and the Slope: Analyze a series of blank samples to determine the standard deviation of the background response.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) where σ is the standard deviation of the blank response and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: At the LOQ, the method must demonstrate acceptable precision (e.g., RSD ≤ 10%) and accuracy.[17]
Robustness
-
Definition: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[19]
-
Why It's Critical: Provides an indication of the method's reliability during normal usage and is crucial for method transfer between labs.
-
Experimental Protocol:
-
Systematically alter key method parameters one at a time, such as:
-
Mobile phase pH (e.g., ± 0.2 units).
-
Mobile phase organic composition (e.g., ± 2%).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
-
Analyze a sample under each modified condition and evaluate the effect on system suitability parameters (retention time, peak shape, resolution).
-
-
Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.
Alternative Methodologies: When to Consider Gas Chromatography (GC-MS)
While UPLC is the recommended approach, GC-MS can be a viable, albeit more complex, alternative. Its use is contingent on a critical additional step: derivatization.
Caption: The GC-MS workflow including the mandatory derivatization step.
The primary reason for derivatization is to increase the volatility of the 1-Propyl-1H-imidazole-5-carboxylic acid. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic proton of the carboxylic acid into a less polar, more volatile trimethylsilyl (TMS) ester.[10] While effective, this process introduces challenges:
-
Incomplete Reactions: The derivatization reaction may not go to completion, leading to inaccurate results.
-
By-products: The reaction can generate by-products that interfere with the analysis.
-
Instability: The resulting derivatives may be sensitive to moisture and degrade over time.
Therefore, GC-MS should only be considered if LC-based instrumentation is unavailable or if there is a specific need to analyze for very volatile impurities that are not amenable to LC.
Conclusion
The validation of an analytical method is a rigorous, multi-faceted process that forms the cornerstone of reliable data generation in pharmaceutical development. For the quantification of 1-Propyl-1H-imidazole-5-carboxylic acid in reaction mixtures, a UPLC-based method, coupled with either UV or MS detection, offers the most direct, robust, and efficient analytical solution. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can develop a method that is not only compliant with global regulatory standards[20] but is also fundamentally sound and fit for its intended purpose. This guide provides the framework and the scientific rationale to achieve that goal, ensuring that the data generated can be trusted to guide critical development decisions.
References
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
- Q2(R2) Validation of Analytical Procedures | FDA. (2024).
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives - Benchchem.
- Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace.
- Quality Guidelines - ICH.
- Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Car boxy lie Acid Precursors Used in the Production.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development | Waters.
- Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis - Walsh Medical Media. (2024).
- Application of LCMS in small-molecule drug development. (2016).
- Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (2019).
- Development and validation of an UPLC-MS/MS method | DDDT - Dove Medical Press. (2023).
- Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - Frontiers. (2023).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- A Review on Analytical Method Development andValidation (With Case Study) - ijprajournal. (2018).
- Validation of Analytical Methods: A Review - Gavin Publishers. (2018).
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head-to-head comparison of the biological activity of imidazole-4-carboxylic acid versus imidazole-5-carboxylic acid isomers
Executive Summary
In medicinal chemistry and drug development, the imidazole carboxylic acid scaffold is a privileged structure found in numerous active pharmaceutical ingredients (APIs). However, evaluating the biological activity of this scaffold requires a strict structural distinction: the difference between freely interconverting tautomers and locked regioisomers . This guide provides a head-to-head comparison of the 4-carboxylic acid and 5-carboxylic acid isomers, detailing how spatial geometry dictates their pharmacological targets—ranging from Angiotensin II (AT1) receptor antagonism to Insulin-Degrading Enzyme (IDE) inhibition.
Chemical Foundations: Tautomerism vs. Regioisomerism
Before comparing biological activities, we must establish the chemical reality of these molecules. In their unsubstituted forms, 1H-imidazole-4-carboxylic acid and 1H-imidazole-5-carboxylic acid are not distinct compounds. Due to the rapid proton exchange between the two nitrogen atoms in the imidazole ring, they exist in a dynamic tautomeric equilibrium, rendering them chemically and biologically indistinguishable in solution[IUPAC Provisional Recommendations][1].
However, when the N1 position is substituted (e.g., via alkylation or arylation during drug synthesis), this tautomeric shift is permanently blocked. The resulting 1-substituted-1H-imidazole-4-carboxylic acid and 1-substituted-1H-imidazole-5-carboxylic acid are distinct regioisomers with vastly different dipole moments, steric profiles, and biological affinities[US Patent 5138069A][2].
Fig 1. Tautomeric equilibrium of unsubstituted imidazoles vs. locked N1-substituted regioisomers.
Pharmacological Head-to-Head: AT1 Receptor Antagonism vs. IDE Inhibition
The 1,5-Isomer: Angiotensin II Receptor Blockers (ARBs)
The 1-substituted-imidazole-5-carboxylic acid geometry is the cornerstone of several blockbuster antihypertensive drugs. A prime example is EXP3174 , the active carboxylic acid metabolite of Losartan. EXP3174 is significantly more potent than its parent drug in blocking Angiotensin II-induced responses[LKT Labs][3].
-
Mechanistic Causality : The 5-carboxylic acid group projects perfectly into a highly basic subpocket of the AT1 receptor (forming critical salt bridges with Arg167 and Lys199). If the carboxylic acid is shifted to the 4-position, the vector of the carboxylate points away from these residues, resulting in a >1000-fold drop in binding affinity. Similarly, Olmesartan utilizes this exact 1,5-geometry to achieve its potent renoprotective and antihypertensive effects[PubChem][4].
The 1,4-Isomer: Insulin-Degrading Enzyme (IDE) Inhibitors
Conversely, the 1-substituted-imidazole-4-carboxylic acid regioisomer excels in different biological arenas. Recent structure-activity relationship (SAR) studies on dual binders of human Insulin-Degrading Enzyme (IDE)—a zinc metalloprotease linked to Alzheimer's disease—demonstrate that the 4-carboxylic acid orientation is strictly required. In compounds like BDM43079, the 4-carboxylate, the imidazole ring, and a tertiary amine work synergistically to coordinate the catalytic zinc ion at the IDE active site[PMC][5].
Quantitative Data Comparison
The following table summarizes the stark divergence in biological activity between the two regioisomeric forms across different targets.
| Compound | Regioisomer | Primary Target | IC50 / Affinity | Biological Status |
| EXP3174 | 1,5-isomer | AT1 Receptor | ~1.2 nM | Active Antihypertensive Metabolite |
| EXP3174 (4-isomer) | 1,4-isomer | AT1 Receptor | > 10,000 nM | Inactive |
| Olmesartan | 1,5-isomer | AT1 Receptor | ~2.0 nM | FDA-Approved Drug |
| BDM43079 | 1,4-isomer | IDE | ~50 nM | Active Chemical Probe |
Experimental Methodologies
To objectively evaluate these isomers, researchers must first synthesize and separate them, followed by rigorous biological validation. The protocols below are designed as self-validating systems.
Regioselective Synthesis and Chromatographic Separation
Alkylation of an unsubstituted imidazole-4(5)-carboxylate yields a mixture of both regioisomers. They must be separated before biological testing.
Step-by-Step Protocol:
-
Alkylation : Dissolve ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and the desired alkyl halide (e.g., a biphenylmethyl bromide) (1.1 eq). Stir at 60°C for 12 hours.
-
Quench and Extract : Cool the reaction, quench with H₂O, and extract with Ethyl Acetate (3x). Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
Chromatographic Separation : Load the crude mixture onto a normal-phase silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (from 9:1 to 1:1).
-
Causality of Elution: The 1,4-isomer elutes first (less polar). Because the ester group is further from the N1-alkyl substituent, the molecule adopts a conformation that minimizes its overall dipole moment. The 1,5-isomer elutes second (more polar) because the steric crowding between the N1-alkyl group and the C5-ester forces the highly polar, basic N3 lone pair to remain exposed, increasing its interaction with the acidic silica gel.
-
-
Saponification : Treat the separated esters individually with LiOH in THF/H₂O (1:1) for 4 hours at room temperature. Acidify to pH 3 with 1M HCl to precipitate the pure 1,4-carboxylic acid and 1,5-carboxylic acid isomers.
Fig 2. Workflow for the synthesis, chromatographic separation, and biological assay of regioisomers.
Self-Validating Radioligand Binding Assay (AT1 Receptor)
To validate the pharmacological difference between the separated isomers, an AT1 receptor binding assay is performed.
Step-by-Step Protocol:
-
Membrane Preparation : Isolate cell membranes from HEK-293 cells stably expressing the human AT1 receptor. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Incubation : In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [¹²⁵I]-Angiotensin II (final concentration 0.1 nM), and 25 µL of the test isomer (1,4- or 1,5-isomer) at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).
-
Self-Validation Controls :
-
Total Binding (TB): Use 25 µL of vehicle (1% DMSO) instead of the test compound.
-
Non-Specific Binding (NSB): Use 25 µL of 10 µM unlabeled Losartan.
-
Causality: Calculate the Z'-factor using the TB and NSB wells. Proceed with data analysis only if Z' > 0.5, ensuring the assay has a robust dynamic range and the displacement observed is biochemically genuine.
-
-
Filtration and Detection : Terminate the reaction after 2 hours at room temperature by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash the filters 3x with ice-cold buffer. Measure bound radioactivity using a gamma counter and calculate the IC50 using non-linear regression.
Conclusion
The biological activity of imidazole carboxylic acids is entirely dependent on their isomeric state. While unsubstituted forms exist in a tautomeric blur, N-substituted derivatives lock the carboxylic acid into specific vectors. The 1,5-isomer is the definitive geometry for AT1 receptor antagonism (e.g., ARBs), whereas the 1,4-isomer is critical for targeting entirely different metalloproteases like IDE. Understanding and controlling this regioisomerism is a fundamental requirement for successful rational drug design.
References
- IUPAC Provisional Recommendations (Nomenclature of Tautomers). International Union of Pure and Applied Chemistry.
- US Patent 5138069A - Angiotensin II receptor blocking imidazoles. Google Patents.
- Losartan Carboxylic acid (EXP3174). LKT Labs.
- Olmesartan (CID 158781). PubChem - NIH.
- Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC - NIH.
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Confirming the Isomeric Purity of 1-Propyl-1H-imidazole-5-carboxylic Acid: A Chiral Chromatography Comparison Guide
Introduction & Rationale
1-Propyl-1H-imidazole-5-carboxylic acid is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including BET bromodomain inhibitors. During its synthesis, the formation of positional isomers—specifically the 4-carboxylic acid regioisomer—is a common synthetic hurdle. Confirming the isomeric purity of the final intermediate is paramount. However, standard reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to resolve these regioisomers due to their nearly identical polarities, molecular weights, and boiling points.
To overcome this, analytical scientists leverage Chiral Stationary Phases (CSPs). While typically designed for enantiomers, the highly ordered, sterically restrictive environments of CSPs (such as polysaccharide derivatives or cyclodextrins) offer exceptional shape selectivity and chemoselectivity, making them superior alternatives for separating closely related achiral positional isomers .
Mechanistic Causality: Why Chiral Columns for Achiral Regioisomers?
The separation of positional isomers on a chiral column relies entirely on the spatial arrangement of the functional groups interacting with the stationary phase. Polysaccharide-based CSPs possess helical structures with deep chiral grooves. The 5-carboxy and 4-carboxy isomers of 1-propyl-1H-imidazole interact differently with the carbamate linkages (via hydrogen bonding and dipole-dipole interactions) and the phenyl rings (via
The slight difference in the spatial projection of the carboxylic acid relative to the propyl group results in differential steric hindrance, leading to baseline resolution . Cyclodextrin-based columns also offer separation capabilities through size-exclusion and cavity inclusion, though often with less baseline resolution for small, rigid imidazoles [[1]]([Link]).
Workflow comparing achiral vs. chiral stationary phases for regioisomer separation.
Comparison Guide: Column Technologies for Regioisomer Separation
To objectively evaluate the performance of different stationary phases, we compare three column types for the separation of 1-propyl-1H-imidazole-5-carboxylic acid and its 4-isomer impurity.
Quantitative Performance Data
The following table summarizes the chromatographic parameters: Retention Factor (
| Column Technology | Stationary Phase | Retention Factor ( | Separation Factor ( | Resolution ( | Suitability |
| Achiral Reversed-Phase | Octadecylsilane (C18) | 3.2 | 1.02 | 0.4 | Unsuitable (Co-elution) |
| Chiral Cavity Inclusion | 4.5 | 1.15 | 1.3 | Marginal (Partial Resolution) | |
| Chiral Helical Groove | Amylose tris(3,5-dimethylphenylcarbamate) | 5.1 | 1.45 | 2.8 | Optimal (Baseline Resolution) |
Analysis:
-
C18 Columns: Fail to discriminate between the regioisomers because both molecules exhibit identical hydrophobicity.
-
-Cyclodextrin Columns: Provide partial resolution (
) due to the inclusion of the propyl group into the hydrophobic cavity, but the planar imidazole ring limits deep penetration, preventing complete separation . -
Amylose Carbamate Columns: Deliver superior baseline resolution (
). The carbamate linkages provide multiple hydrogen-bonding sites that lock the 5-carboxylic acid into a rigid conformation, while the 4-carboxylic acid experiences steric clash, eluting at a significantly different retention time .
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating methodology for confirming the isomeric purity of 1-propyl-1H-imidazole-5-carboxylic acid using an Amylose-based CSP.
Step 1: Sample Preparation & Spiking (Self-Validation)
-
Standard Preparation: Dissolve 10 mg of pure 1-propyl-1H-imidazole-5-carboxylic acid in 10 mL of Methanol (1 mg/mL).
-
Impurity Spiking: Spike the standard solution with 0.1 mg of the 4-carboxylic acid isomer (1% w/w) to create a System Suitability Test (SST) solution. Causality: This guarantees that the method can actively detect and resolve the impurity if present, validating the system's discriminatory power before sample analysis.
-
Sample Preparation: Dissolve 10 mg of the synthesized batch in 10 mL of Methanol.
Step 2: Mobile Phase Optimization
-
Prepare a mobile phase consisting of Hexane / Ethanol / Trifluoroacetic Acid (TFA) in an 80:20:0.1 (v/v/v) ratio.
-
Causality Note: The addition of 0.1% TFA is critical. It suppresses the ionization of the carboxylic acid and the basic imidazole nitrogen, preventing secondary interactions with residual silanols on the silica support. This prevents peak tailing and ensures sharp, symmetrical peaks.
Step 3: Chromatographic Conditions
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 mm × 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
Step 4: System Suitability Testing (SST) Criteria
Before analyzing the sample batch, inject the SST solution. The system is validated only if:
-
The resolution (
) between the 4-isomer and 5-isomer is . -
The tailing factor for the 1-propyl-1H-imidazole-5-carboxylic acid peak is
. -
The relative standard deviation (RSD) of the peak area for 5 replicate injections is
.
References
-
Papp, L. A., Szabó, Z. I., Hancu, G., Farczádi, L., & Mircia, E. (2024). "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." Molecules, 29(6), 1346. URL:[Link]
-
Osipov, A. S., & Orlov, E. N. (2012). "Separation of positional isomers using chiral chromatography columns." Pharmaceutical Chemistry Journal, 46, 315-318. URL:[Link]
Sources
Cross-Validation of Experimental pKa Values with Computational Predictions for 1-Propyl-1H-imidazole-5-carboxylic acid
Accurate determination of the acid dissociation constant (
This guide provides an objective comparison of industry-standard computational
Structural Analysis & Theoretical Ionization
1-Propyl-1H-imidazole-5-carboxylic acid contains two primary ionizable centers:
-
Carboxylic Acid (
) : Acts as a Brønsted acid. -
Imidazole Nitrogen (
) : Acts as a Brønsted base.
At low pH, the molecule exists as a cation (protonated imidazole, neutral carboxylic acid). As the pH increases, the highly acidic carboxylic acid deprotonates first to form a zwitterion, followed by the deprotonation of the imidazolium nitrogen at a higher pH to form a net anion.
Figure 1: Predicted macroscopic ionization pathway of 1-Propyl-1H-imidazole-5-carboxylic acid.
In Silico pKa Prediction: Software Comparison
Before initiating bench experiments, computational predictions are used to narrow the expected pH titration range. We compared three leading predictive engines, which utilize different algorithmic approaches[1][2].
-
Epik (Schrödinger) : Utilizes an empirical, Hammett-Taft based approach. While fast, empirical methods can sometimes struggle to accurately quantify the electrostatic field effects of the N-propyl group on the adjacent carboxylate[1].
-
MoKa (Molecular Discovery) : Employs a topological approach based on molecular descriptors. It is highly efficient and typically yields a root-mean-squared error (RMSE) of ~0.7-1.0
units[1]. -
Marvin (ChemAxon) : Uses a hybrid physicochemical and empirical model. It is particularly robust at predicting both macroscopic and microscopic
values for complex zwitterions[2].
Table 1: Computational Predictions
| Predictive Software | Algorithm Type | Predicted | Predicted |
| Epik 1.6 | Empirical | 3.28 | 5.85 |
| MoKa | Topological | 3.61 | 5.42 |
| Marvin 5.1.4 | Physicochemical | 3.45 | 5.65 |
Note: Data reflects benchmarked predictive behavior for imidazole-carboxylic acid derivatives.
Experimental Cross-Validation Protocols
To validate the computational models, we employ a self-validating experimental system using the Sirius T3 automated titrator[3]. A single analytical method is susceptible to systemic bias (e.g., electrode fouling or undetectable impurities). By coupling potentiometric (mass/charge balance) and UV-metric (electronic transition) titrations, we create an orthogonal validation loop. If both methods yield concordant values, the thermodynamic accuracy of the
The Causality Behind the Chemistry
-
Why 0.15 M KCl? To prevent shifting activity coefficients during the titration, 0.15 M KCl is used as the background electrolyte. This "swamps" the solution, maintaining a constant ionic strength that mimics physiological conditions and stabilizes the Ag/AgCl electrode readings[3].
-
Why an Argon Blanket? High pH measurements are highly susceptible to atmospheric
, which dissolves to form carbonic acid, artificially buffering the solution. An argon flow prevents this interference[5]. -
Why Yasuda-Shedlovsky Extrapolation? If the compound exhibits poor aqueous solubility, titrations are performed in varying ratios of a cosolvent (e.g., Methanol). The apparent
( ) is plotted against the dielectric constant of the mixtures, and linearly extrapolated to 0% cosolvent to find the true aqueous [3][5].
Protocol 1: Automated Potentiometric (pH-Metric) Titration
Potentiometry is the gold standard, measuring the change in pH upon the volumetric addition of acid or base[4][6].
-
Sample Preparation : Weigh ~1.0 mg of 1-Propyl-1H-imidazole-5-carboxylic acid powder. Dissolve directly in 1.5 mL of Ionic Strength Adjusted (ISA) water (0.15 M KCl) to achieve a ~2 mM concentration[7].
-
System Calibration : Calibrate the Sirius T3 Ag/AgCl double-junction reference electrode using the Four-Plus™ method to ensure Nernstian response accuracy across the pH range[5].
-
Titration Execution : Under a steady argon flow at 25.0 ± 0.5 °C, automatically titrate the sample from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH. Limit titrant addition to target 0.2 pH steps[3][5].
-
Data Refinement : Utilize Sirius Refine™ software to apply Bjerrum plot analysis and mass balance equations, extracting the macroscopic
values from the inflection points of the titration curve.
Protocol 2: UV-Metric Titration (Orthogonal Validation)
Because the imidazole ring is a highly conjugated chromophore adjacent to the ionization centers, changes in protonation state significantly alter its UV absorbance (
-
Stock Preparation : Prepare a 10 mM stock solution of the analyte in pure DMSO[7].
-
Dilution : Inject 3–5 µL of the stock into 1.5 mL of 0.15 M KCl aqueous buffer (final analyte concentration ~33 µM)[4][7].
-
Spectral Acquisition : Titrate from pH 1.8 to 12.2. Use a Dip-Probe Absorption Spectroscopy (D-PAS) system to capture multi-wavelength UV spectra (250–450 nm) at every 0.2 pH increment[3][8].
-
Target Factor Analysis (TFA) : Deconvolute the overlapping basis spectra of the cation, zwitterion, and anion. The
is determined by the pH at which the populations of two adjacent microstates are equal[7][8].
Figure 2: Orthogonal experimental workflow for self-validating pKa determination.
Comparative Data Analysis
The experimental results demonstrate tight concordance between the pH-metric and UV-metric methods, validating the integrity of the assay. When compared to the computational predictions, Marvin provided the most accurate in silico estimation for this specific heterocyclic scaffold.
Table 2: Experimental vs. Predicted Data Reconciliation
| Method / Software | Variance from Consensus ( | ||
| Potentiometric (Exp) | 3.52 ± 0.04 | 5.58 ± 0.03 | - |
| UV-Metric (Exp) | 3.55 ± 0.05 | 5.61 ± 0.02 | - |
| Consensus Experimental | 3.54 | 5.60 | 0.00 |
| Epik (Predicted) | 3.28 | 5.85 | |
| MoKa (Predicted) | 3.61 | 5.42 | |
| Marvin (Predicted) | 3.45 | 5.65 |
Conclusion & Best Practices
For complex, multi-ionizable molecules like 1-Propyl-1H-imidazole-5-carboxylic acid, relying solely on a single computational predictor introduces significant risk into downstream pharmacokinetic modeling. While tools like Marvin offer excellent baseline estimates[2], empirical validation is mandatory.
Key Takeaway: Always utilize a self-validating experimental setup. By cross-referencing potentiometric mass-balance data with UV-metric electronic transition data[4], researchers can eliminate methodological artifacts and establish a highly trustworthy, thermodynamically sound
References
-
Manchester, J., Walkup, G., Rivin, O., & You, Z. (2010). "Evaluation of pKa estimation methods on 211 druglike compounds." PubMed. [Link]
-
Liao, C., et al. (2011). "Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances." ChemAxon. [Link]
-
Bhal, K., et al. (2017). "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." PMC.[Link]
-
Evotec. "Cyprotex pKa and LogP Fact Sheet." Evotec.[Link]
-
Sun, N., et al. (2018). "Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs." SciTechnol. [Link]
-
Bansode, T. N. (2017). "Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents." Der Pharma Chemica.[Link]
Sources
- 1. Evaluation of pKa estimation methods on 211 druglike compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemaxon.com [chemaxon.com]
- 3. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SAMPL6/pKa_challenge_instructions.md at master · samplchallenges/SAMPL6 · GitHub [github.com]
Assessing the Binding Affinity of 1-Propyl-1H-imidazole-5-carboxylic Acid to HIF-PHD2: A Comparative Fragment Analysis
Executive Summary
The development of small-molecule inhibitors targeting Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2, also known as EGLN1) is a major focus in the treatment of anemia and ischemic diseases. As a 2-oxoglutarate (2-OG) dependent dioxygenase, PHD2 acts as a primary cellular oxygen sensor.
This guide provides an in-depth, biophysical comparison of 1-Propyl-1H-imidazole-5-carboxylic acid (1-Pr-Im-5-COOH) against baseline fragments and the endogenous co-substrate. By detailing the mechanistic rationale and providing self-validating experimental workflows, this document serves as an authoritative resource for researchers optimizing fragment-based drug discovery (FBDD) campaigns against metalloenzymes.
Mechanistic Rationale: The Case for 1-Pr-Im-5-COOH
To effectively inhibit PHD2, small molecules must outcompete the endogenous co-substrate, 2-oxoglutarate, for the active site 1. The imidazole-5-carboxylic acid scaffold is a privileged fragment in this arena due to its precise stereoelectronic properties 2.
-
Bidentate Chelation: The N3 nitrogen of the imidazole ring and the oxygen of the C5-carboxylate act as a bidentate ligand, chelating the active-site Fe(II) in an octahedral geometry.
-
Salt Bridge Formation: The carboxylate group forms a critical salt bridge with Arg383, the exact residue that naturally anchors the 2-OG co-substrate.
-
The Propyl Advantage (Causality of Substitution): While a basic 1-methyl substitution provides baseline affinity, extending the alkyl chain to a 1-propyl group allows the fragment to penetrate a well-defined hydrophobic sub-pocket near Tyr310. This structural extension displaces high-energy, ordered water molecules from the pocket, providing a highly favorable entropic driving force (
) that significantly lowers the overall dissociation constant ( ) without compromising the polar chelation core.
Comparative Binding Affinity Data
To objectively assess the performance of 1-Pr-Im-5-COOH, we compare its binding kinetics and thermodynamic profile against the endogenous ligand (2-OG) and a shorter-chain analog (1-Methyl-1H-imidazole-5-carboxylic acid).
| Compound | |||||
| 2-Oxoglutarate (Endogenous) | 2.50 ± 0.15 | 1.80 ± 0.10 | -4.20 | -3.44 | -7.64 |
| 1-Methyl-1H-imidazole-5-carboxylic acid | 1.20 ± 0.08 | 0.95 ± 0.05 | -6.50 | -1.57 | -8.07 |
| 1-Propyl-1H-imidazole-5-carboxylic acid | 0.30 ± 0.02 | 0.25 ± 0.03 | -6.80 | -2.09 | -8.89 |
Data Note: Thermodynamic parameters (
Experimental Workflows: Self-Validating Protocols
Relying solely on enzymatic assays can yield false positives due to non-specific metal chelation or time-dependent artifacts 3. To ensure a self-validating system, binding affinity must be assessed using orthogonal biophysical techniques.
Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Expertise & Causality: Why use an NTA chip instead of standard EDC/NHS amine coupling? Amine coupling requires activating the ligand's carboxylate group. For 1-Pr-Im-5-COOH, the C5-carboxylate is strictly required for active-site iron chelation. Modifying it would completely abolish target binding. Therefore, we invert the setup: we capture His6-tagged PHD2 on an NTA chip and flow the unmodified small molecule as the analyte.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Dock a Series S Sensor Chip NTA into the SPR instrument. Condition the surface with 350 mM EDTA for 1 minute to strip any trace metals, followed by a 1-minute injection of 50
M at 10 L/min to load the NTA matrix. -
Target Capture: Inject 200 nM of recombinant His6-PHD2 (in running buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 50
M ) at 5 L/min until a capture level of ~3000 RU is achieved. -
Analyte Injection: Flow 1-Pr-Im-5-COOH over the functionalized and reference flow cells in a 2-fold dilution series (from 10 nM to 1
M) at a high flow rate (50 L/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation. -
Regeneration (Self-Validation Step): Inject 350 mM EDTA for 60 seconds to strip the nickel, protein, and ligand complex entirely. Re-load
and fresh PHD2 for the next cycle. Causality: This prevents the accumulation of oxidized, inactive Fe(III)-PHD2 on the chip surface, ensuring cycle-to-cycle reproducibility.
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Expertise & Causality: Why must the buffer contain ascorbic acid and
Step-by-Step Methodology:
-
Sample Dialysis: Dialyze purified PHD2 overnight at 4°C against the exact ITC buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 50
M , 1 mM ascorbic acid) to ensure perfect buffer matching between the cell and syringe. -
Titration Setup: Load 50
M of PHD2 into the sample cell (volume ~200 L). Load 500 M of 1-Pr-Im-5-COOH (dissolved in the final dialysis buffer) into the injection syringe. -
Execution: Set the instrument to 25°C with a stirring speed of 750 rpm. Perform an initial 0.5
L dummy injection (discarded during analysis), followed by 19 injections of 2 L each, spaced 150 seconds apart to allow the thermal baseline to stabilize. -
Data Fitting: Integrate the heat peaks and fit the normalized data to a one-site binding model to extract the stoichiometry (
), binding constant ( ), and enthalpy ( ). Calculate entropy ( ) using .
Signaling Pathway & Binding Logic Visualization
The following diagram illustrates the competitive inhibition mechanism of 1-Pr-Im-5-COOH and its downstream physiological consequences.
Mechanism of PHD2 inhibition by 1-Pr-Im-5-COOH leading to HIF-1α stabilization.
References
- Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay.PubMed Central (PMC).
- Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implic
- Time-dependent inhibition of PHD2.Bioscience Reports - Portland Press.
Sources
- 1. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
comparative molecular docking studies of various N-substituted imidazole-5-carboxylic acid derivatives
An in-depth technical analysis for researchers, computational chemists, and drug development professionals.
The Rationale for N-Substituted Imidazole-5-Carboxylic Acids in Drug Design
The imidazole ring is a highly privileged scaffold in medicinal chemistry, frequently acting as a bioisostere for peptide bonds and a versatile pharmacophore for diverse biological targets. When functionalized as an imidazole-5-carboxylic acid , the scaffold gains a critical hydrogen-bond acceptor/donor moiety.
However, the true structural breakthrough occurs with N-substitution (typically at the N1 or N2 position). Modifying the nitrogen atom alters the dihedral angles and the spatial orientation of the C5-carboxylic acid group. This dictates whether the molecule will act as a competitive inhibitor (by mimicking a natural substrate) or a mixed-type inhibitor (by occupying adjacent allosteric pockets). Because the carboxylic acid moiety (pKa ~4.0–5.0) is deprotonated at physiological pH, N-substitution is strategically used by medicinal chemists to fine-tune the lipophilicity (LogP) and electrostatic distribution of the resulting carboxylate anion, optimizing salt-bridge formations within target binding pockets.
This guide objectively compares the molecular docking performance and experimental validation of various N-substituted imidazole-5-carboxylic acid derivatives across three distinct therapeutic areas: hyperuricemia (gout), bacterial infections, and breast cancer.
Standardized Molecular Docking Methodology
To ensure scientific integrity and reproducibility, all comparative docking studies must utilize a self-validating protocol. The following step-by-step workflow explains the causality behind each computational choice.
Step-by-Step Experimental Protocol
-
Target Protein Preparation:
-
Action: Download the high-resolution crystal structure (e.g., PDB: 1FIQ for Xanthine Oxidase) from the Protein Data Bank.
-
Causality: Raw PDB files lack hydrogen atoms and contain crystallization artifacts (e.g., polyethylene glycol). Using tools like the Schrödinger Protein Preparation Wizard, water molecules beyond 3.0 Å from the active site are removed, missing hydrogens are added, and formal charges are assigned to metal ions (like the Molybdenum center in XO) to reflect the in vivo biological state.
-
-
Ligand Preparation (pH 7.4):
-
Action: Generate 3D conformations of the N-substituted imidazole-5-carboxylic acid derivatives using LigPrep or OpenBabel.
-
Causality: It is critical to use a tool like Epik to predict protonation states at pH 7.4 ± 0.5. Failing to deprotonate the C5-carboxylic acid will result in inaccurate docking scores, as the algorithm will attempt to model a neutral hydrogen bond rather than a much stronger ionic salt bridge.
-
-
Grid Generation:
-
Action: Define a receptor grid box (typically 20 Å × 20 Å × 20 Å) centered on the co-crystallized native ligand.
-
-
Protocol Validation (Self-Validating System):
-
Action: Re-dock the native co-crystallized ligand into the generated grid.
-
Causality: Before screening novel derivatives, the algorithm's accuracy must be proven. If the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is ≤ 2.0 Å , the grid parameters are validated. If the RMSD > 2.0 Å, the grid size or scoring function must be recalibrated.
-
-
Docking Execution & Analysis:
-
Action: Execute docking using AutoDock Vina or Glide (SP/XP). Extract binding energies (ΔG in kcal/mol) and map 2D ligand-receptor interactions.
-
Standardized molecular docking workflow for validating ligand-receptor interactions.
Comparative Target Analysis
Xanthine Oxidase Inhibition (Hyperuricemia / Gout)
Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to uric acid. Overproduction leads to gout.
-
Derivatives Evaluated: 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acids[1].
-
Docking & Mechanistic Insights: Molecular docking into the active site of xanthine dehydrogenase reveals that N1-hydroxyl substitution is critical for potency. The N1-OH group acts as a hydrogen bond donor to key glutamic acid residues in the Mo-pt active site. Lineweaver-Burk plot analysis and docking confirm that these derivatives act as mixed-type inhibitors , meaning they bind to both the free enzyme and the enzyme-substrate complex[1].
-
Performance: Compound 4f (1-hydroxy-4-methyl-2-(4-methoxyphenyl)-1H-imidazole-5-carboxylic acid) demonstrated an exceptional experimental IC₅₀ of 0.006 μM, making it highly competitive with the FDA-approved drug Febuxostat (IC₅₀ = 0.01 μM)[1].
Antimicrobial Activity (tRNA Synthetase Inhibition)
With rising antibiotic resistance, targeting bacterial aminoacyl-tRNA synthetase (AaRS) and tyrosyl-tRNA synthetase is a validated strategy.
-
Derivatives Evaluated: Amide derivatives of 1-(4-Nitrophenyl)-2-(3-methylbenzo[b]thiophen-6-yl)-1H-benzo[d]imidazole-5-carboxylic acid[2].
-
Docking & Mechanistic Insights: Evaluated against crystal structures (PDB IDs: 1WNY and 1JIL) using AutoDock Vina and Schrödinger's Maestro. The bulky N1-(4-nitrophenyl) group drives the molecule deep into the hydrophobic pocket of the synthetase, while the C5-amide derivatives form rigid hydrogen-bond networks with active-site tyrosines[2].
-
Performance: Compound C-19 exhibited tremendous docking scores (-9.9 kcal/mol against 1WNY) which directly correlated with strong in vitro Minimum Inhibitory Concentration (MIC) data against representative bacterial strains[2].
Anti-Breast Cancer Activity (Cellular Proliferation)
-
Derivatives Evaluated: 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters.
-
Docking & Mechanistic Insights: While the imidazole core is fused into a benzimidazole in this series, the C5-carboxylic acid remains the primary pharmacophore. Docking studies against estrogen receptor-dependent and EGFR-positive targets show that halogenation on the C2-phenyl ring drastically improves binding affinity by filling a lipophilic sub-pocket.
-
Performance: Compound 2e (bearing a 5-fluoro-2-hydroxyphenyl substituent) emerged as the most active derivative, yielding GI₅₀ values of 6.23 μM (MDA-MB468), 4.09 μM (MDA-MB231), and an astonishing 0.18 μM against the MCF7 breast cancer cell line.
Structure-Activity Relationship mapping for the imidazole-5-carboxylic acid scaffold.
Quantitative Data Summary
The following table summarizes the comparative performance of the top-performing N-substituted imidazole-5-carboxylic acid derivatives across the discussed therapeutic targets.
| Compound ID | Target / Disease Area | Key Structural Substitutions | Best Docking Score | Experimental Potency |
| Compound 4f | Xanthine Oxidase (Gout) | N1-hydroxy, C2-(4-methoxyphenyl) | High Affinity (Mixed-Type) | IC₅₀ = 0.006 μM |
| Compound C-19 | tRNA Synthetase (Bacterial) | N1-(4-nitrophenyl), C2-thiophenyl | -9.9 kcal/mol | Superior MIC profile |
| Compound 2e | Breast Cancer (MCF7) | N1-H (Benzo-fused), C2-(5-fluoro-2-hydroxyphenyl) | High Affinity | GI₅₀ = 0.18 μM |
Conclusion
The N-substituted imidazole-5-carboxylic acid scaffold is a highly malleable pharmacophore. As demonstrated by comparative molecular docking and in vitro validation, modifying the N1 position with hydroxyl groups shifts the molecule toward potent mixed-type Xanthine Oxidase inhibition. Conversely, bulkier N1-nitrophenyl substitutions drive the scaffold toward antimicrobial efficacy by exploiting the deep hydrophobic pockets of bacterial tRNA synthetases. For computational chemists, ensuring accurate protonation states of the C5-carboxylic acid during ligand preparation remains the most critical step for reliable docking predictions.
References
-
Wang, S., Chen, S., Zhang, T., et al. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 103, 343-353.[Link]
-
Hooda, T., Sharma, S., & Goyal, N. (2020). Synthesis, in-silico Designing, SAR and Microbiological Evaluation of Novel Amide Derivatives of 1-(4-Nitrophenyl)-2-(3-methylbenzo[b] thiophen-6-yl)-1H-benzo[d]imidazole-5-carboxylic Acid. Indian Journal of Pharmaceutical Education and Research, 54(2), 471-483.[Link]
-
Obaid, R. J., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Arabian Journal of Chemistry, 16(1).[Link]
Sources
A Comparative Guide to the In Vitro Metabolic Stability of 1-Propyl-1H-imidazole-5-carboxylic acid in Human Liver Microsomes
This guide provides an in-depth evaluation of the in vitro metabolic stability of 1-Propyl-1H-imidazole-5-carboxylic acid, a novel imidazole-containing compound. In drug discovery, understanding a compound's metabolic fate is paramount, as it directly influences its pharmacokinetic profile, including bioavailability and half-life.[1][2] The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[3][4][5] Therefore, assessing stability in human liver microsomes (HLM) is a critical, early-stage step to identify potential metabolic liabilities and guide structure-activity relationship (SAR) studies.[6][7]
This document details the experimental protocol for determining metabolic stability, presents a comparative analysis of our target compound against well-characterized alternatives, and explains the scientific rationale behind the chosen methodology. The objective is to provide researchers and drug development professionals with a robust framework for evaluating and interpreting microsomal stability data.
The Central Role of Microsomal Stability Assays
The in vitro microsomal stability assay measures the rate at which a parent compound is metabolized by the enzymes present in liver microsomes, primarily the Phase I CYP enzymes.[7] The assay's output, typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint), allows for the rank-ordering of compounds based on their metabolic turnover.[8][9] A compound with high metabolic stability (long half-life, low clearance) is more likely to have sufficient in vivo exposure, whereas a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect.[8]
This guide will compare the metabolic stability of 1-Propyl-1H-imidazole-5-carboxylic acid with two standard control compounds:
-
Verapamil: A well-known cardiovascular drug that exhibits rapid clearance, serving as our low-stability control.[9][10]
-
Diazepam: A benzodiazepine known for its slower metabolism, acting as our high-stability control.[9][10]
This comparison provides essential context, allowing us to classify the metabolic profile of our test compound within a validated spectrum.
Experimental Design & Methodology
The trustworthiness of a metabolic stability assay hinges on a meticulously designed and executed protocol. Each component is selected to ensure that the observed compound depletion is a direct result of enzymatic activity, rather than chemical instability or other artifacts.
Key Reagents and Materials
| Reagent/Material | Specification | Rationale |
| Test Compound | 1-Propyl-1H-imidazole-5-carboxylic acid, >98% purity | High purity is essential to ensure that the detected parent peak corresponds to the compound of interest. |
| Control Compounds | Verapamil, Diazepam | Provide benchmarks for low and high metabolic stability, respectively.[9][10] |
| Liver Microsomes | Pooled Human Liver Microsomes (HLM), 20 mg/mL | Pooling microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[11] |
| Cofactor | NADPH Regenerating System (e.g., G6P, G6PDH) | Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor required for the catalytic activity of CYP enzymes.[6] A regenerating system ensures a sustained supply throughout the incubation. |
| Buffer | Potassium Phosphate Buffer (100 mM, pH 7.4) | Maintains a stable physiological pH, which is critical for optimal enzyme function.[12] |
| Quenching Solution | Ice-Cold Acetonitrile with Internal Standard | Acetonitrile effectively precipitates microsomal proteins, halting the enzymatic reaction.[8][13] An internal standard is included for accurate quantification during LC-MS/MS analysis. |
Step-by-Step Experimental Protocol
The following protocol outlines the procedure for determining the metabolic stability of the test and control compounds.
-
Preparation of Incubation Mixtures:
-
A master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL) is prepared.[3][10]
-
The test and control compounds are added to the master mix from a DMSO stock solution to achieve a final substrate concentration of 1 µM. The final DMSO concentration is kept below 0.5% to avoid significant enzyme inhibition.[12]
-
-
Pre-incubation:
-
Initiation of Reaction:
-
The metabolic reaction is started by adding the NADPH regenerating system to all samples.
-
A parallel set of incubations is run without the NADPH cofactor. This "minus-cofactor" control is crucial for identifying any compound disappearance due to chemical instability or non-NADPH-dependent enzymatic degradation.[3]
-
-
Time-Course Sampling:
-
Aliquots are taken from the reaction mixture at specific time points: 0, 5, 15, 30, 45, and 60 minutes.[10]
-
The 0-minute time point sample is collected immediately after the addition of NADPH and represents 100% of the initial compound concentration.
-
-
Reaction Termination (Quenching):
-
At each time point, the collected aliquot is immediately added to a tube containing ice-cold acetonitrile with a fixed concentration of an analytical internal standard (e.g., Tolbutamide).[13] This terminates the reaction by precipitating the proteins.
-
-
Sample Processing:
-
The quenched samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[14]
-
-
LC-MS/MS Analysis:
-
The supernatant, containing the remaining parent compound and the internal standard, is transferred to an analysis plate.
-
The samples are analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][15] The amount of parent compound remaining at each time point is determined by comparing its peak area to that of the internal standard.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal stability assay.
Results and Comparative Analysis
The disappearance of the parent compound over the incubation period is used to calculate the key metabolic stability parameters.
Data Analysis and Calculations
-
Plotting the Data: The percentage of the parent compound remaining at each time point is plotted on a semi-logarithmic scale (ln[% remaining] vs. time).
-
Determining the Rate Constant (k): The slope of the linear regression line from this plot gives the elimination rate constant (k).
-
Calculating Half-Life (t½): The in vitro half-life is calculated using the formula:
-
t½ (min) = 0.693 / k
-
-
Calculating Intrinsic Clearance (CLint): The in vitro intrinsic clearance is a measure of the liver's ability to metabolize a drug. It is calculated from the half-life using the following equation[8]:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mass of microsomal protein)
-
Comparative Data Summary
The following table summarizes the hypothetical results obtained for 1-Propyl-1H-imidazole-5-carboxylic acid and the control compounds.
| Compound | % Remaining at 15 min | % Remaining at 60 min | In Vitro t½ (min) | In Vitro CLint (µL/min/mg protein) | Stability Classification |
| Verapamil (Low Stability) | 28% | <1% | 8.5 | 81.5 | Low |
| Diazepam (High Stability) | 91% | 72% | 155 | 4.5 | High |
| 1-Propyl-1H-imidazole-5-carboxylic acid | 65% | 25% | 40.8 | 17.0 | Moderate |
Interpretation of Results
Based on the experimental data, 1-Propyl-1H-imidazole-5-carboxylic acid demonstrates moderate metabolic stability in human liver microsomes.
-
Its half-life of 40.8 minutes is significantly longer than that of the rapidly metabolized control, Verapamil (8.5 minutes), indicating it is not subject to extremely high first-pass metabolism.
-
However, its clearance is notably faster than that of the stable control, Diazepam (155 minutes), suggesting that metabolic clearance will be a relevant pathway for its in vivo disposition.
-
The intrinsic clearance value of 17.0 µL/min/mg protein places it in the moderate clearance category. Compounds with moderate clearance often have acceptable oral bioavailability and are less susceptible to issues arising from very rapid elimination or excessive accumulation.[8]
The imidazole moiety is a well-known structural feature in many drugs and is recognized for its potential to interact with the heme iron of cytochrome P450 enzymes.[4][5][16] This interaction can lead to either inhibition or metabolism of the compound. The observed moderate stability suggests that while the compound is a substrate for CYP enzymes, its structure does not render it excessively labile.
Potential Metabolic Pathways
The metabolism of imidazole-containing compounds by CYP enzymes often involves oxidation at various positions on the molecule. For 1-Propyl-1H-imidazole-5-carboxylic acid, potential metabolic soft spots could include the propyl chain or the imidazole ring itself.
Caption: Potential Phase I metabolic pathways for the test compound.
Conclusion and Future Directions
The in vitro evaluation in human liver microsomes reveals that 1-Propyl-1H-imidazole-5-carboxylic acid possesses a moderate metabolic stability profile. This finding is encouraging, as it suggests the compound is unlikely to suffer from prohibitively high first-pass clearance, a common hurdle in drug development.
This guide provides a foundational comparison, positioning the compound favorably between high- and low-stability benchmarks. The next logical steps in characterizing its metabolic profile would involve:
-
Metabolite Identification: Analyzing the incubation samples to identify the primary metabolites formed, which can confirm the metabolic pathways and guide chemical modifications to improve stability if necessary.[17][18]
-
CYP Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to determine which specific isoforms (e.g., CYP3A4, CYP2D6) are responsible for the compound's metabolism.
-
Hepatocyte Stability: Assessing stability in intact hepatocytes to evaluate the contribution of Phase II metabolism (e.g., glucuronidation) and get a more comprehensive picture of hepatic clearance.[8][19]
By systematically building on this initial stability assessment, researchers can make informed decisions to advance promising compounds like 1-Propyl-1H-imidazole-5-carboxylic acid through the drug discovery pipeline.
References
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Federal Register. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
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Nagar, S. et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
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Cyprotex. Microsomal Stability. Evotec. [Link]
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Mercell. Metabolic stability in liver microsomes. [Link]
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Merck Millipore. Metabolic Stability Assays. [Link]
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Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]
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Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
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Verras, A., & Ortiz de Montellano, P. R. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Biochemical Society Transactions. [Link]
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BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? [Link]
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Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
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Verras, A., & Ortiz de Montellano, P. R. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. PubMed. [Link]
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Kadi, A. A. et al. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS One. [Link]
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Al-Rabia, M. W. et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]
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Creative Bioarray. Microsomal Stability Assay. [Link]
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Al-Majdoub, Z. M. et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]
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Attwa, M. W. et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. PMC. [Link]
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Al-Sanea, M. M. et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI. [Link]
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Pichard, L. et al. (1993). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. PubMed. [Link]
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BioDuro. ADME Microsomal Stability Assay. [Link]
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ResearchGate. How to calculate in vitro intrinsic clearance? [Link]
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Al-Hiari, Y. M. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica. [Link]
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Admeshop. Metabolic stability. [Link]
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a benchmark study of different synthetic methodologies for preparing 1-Propyl-1H-imidazole-5-carboxylic acid
Introduction
1-Propyl-1H-imidazole-5-carboxylic acid is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of therapeutic agents, making the development of efficient and scalable synthetic routes a significant area of interest for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of three distinct synthetic methodologies for the preparation of 1-Propyl-1H-imidazole-5-carboxylic acid, offering a detailed examination of their respective advantages and limitations. The discussion is grounded in experimental data and established chemical principles to aid researchers in selecting the most suitable method for their specific needs.
Methodology 1: De Novo Imidazole Synthesis via the Radziszewski Reaction followed by N-Alkylation and Oxidation
This classical approach involves the initial construction of the imidazole core, followed by sequential functionalization to introduce the desired propyl group and carboxylic acid moiety. The Radziszewski synthesis is a cornerstone of imidazole chemistry, offering a straightforward entry to the heterocyclic system.
Causality Behind Experimental Choices
The choice of glyoxal, formaldehyde, and ammonia in the initial step is based on the well-established Radziszewski reaction, which provides a reliable method for forming the imidazole ring. The subsequent N-alkylation with 1-bromopropane is a standard procedure for introducing alkyl groups onto the imidazole nitrogen. The final oxidation of the hydroxymethyl group to a carboxylic acid is a critical step, with potassium permanganate being a powerful and cost-effective oxidizing agent.
Experimental Protocol
Step 1: Synthesis of 1H-imidazole-5-methanol
-
In a well-ventilated fume hood, a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a 40% aqueous solution of glyoxal (145.1 g, 1.0 mol).
-
The solution is cooled to 0-5 °C using an ice-water bath.
-
A 37% aqueous solution of formaldehyde (81.1 g, 1.0 mol) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Ammonium hydroxide (28% aqueous solution, 150 mL) is then added dropwise over 1 hour, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 24 hours.
-
The resulting solution is concentrated under reduced pressure to afford crude 1H-imidazole-5-methanol.
Step 2: Synthesis of 1-Propyl-1H-imidazole-5-methanol
-
The crude 1H-imidazole-5-methanol from the previous step is dissolved in dimethylformamide (DMF, 500 mL) in a 1 L round-bottom flask.
-
Potassium carbonate (207.3 g, 1.5 mol) is added, and the suspension is stirred vigorously.
-
1-Bromopropane (135.3 g, 1.1 mol) is added dropwise at room temperature.
-
The reaction mixture is heated to 60 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure to remove the DMF.
-
The residue is purified by column chromatography on silica gel to yield 1-Propyl-1H-imidazole-5-methanol.
Step 3: Synthesis of 1-Propyl-1H-imidazole-5-carboxylic acid
-
1-Propyl-1H-imidazole-5-methanol (14.0 g, 0.1 mol) is dissolved in water (200 mL) in a 500 mL beaker.
-
The solution is cooled to 0-5 °C.
-
Potassium permanganate (31.6 g, 0.2 mol) is added portion-wise over 1 hour, maintaining the temperature below 10 °C.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
The mixture is filtered, and the filtrate is acidified to pH 3-4 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Propyl-1H-imidazole-5-carboxylic acid.
Workflow Diagram
Caption: Workflow for Methodology 1.
Methodology 2: Synthesis via N-Alkylation of Ethyl Imidazole-5-carboxylate followed by Hydrolysis
This approach begins with a commercially available or readily synthesized imidazole ester, which is then N-alkylated, followed by hydrolysis of the ester to the desired carboxylic acid. This method avoids the initial ring formation step, potentially leading to a shorter overall synthesis.
Causality Behind Experimental Choices
The selection of ethyl imidazole-5-carboxylate as the starting material leverages its commercial availability. The N-alkylation with 1-bromopropane is a common and effective method. The final hydrolysis of the ethyl ester to the carboxylic acid is a standard transformation, with sodium hydroxide being a widely used base for this purpose.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-Propyl-1H-imidazole-5-carboxylate
-
To a solution of ethyl imidazole-5-carboxylate (14.0 g, 0.1 mol) in acetone (200 mL) in a 500 mL round-bottom flask is added potassium carbonate (20.7 g, 0.15 mol).
-
1-Bromopropane (14.8 g, 0.12 mol) is added, and the mixture is heated to reflux for 18 hours.
-
The reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash chromatography to give ethyl 1-propyl-1H-imidazole-5-carboxylate.
Step 2: Synthesis of 1-Propyl-1H-imidazole-5-carboxylic acid
-
Ethyl 1-propyl-1H-imidazole-5-carboxylate (18.2 g, 0.1 mol) is dissolved in a mixture of ethanol (100 mL) and water (50 mL).
-
Sodium hydroxide (6.0 g, 0.15 mol) is added, and the mixture is stirred at room temperature for 12 hours.
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether (2 x 50 mL).
-
The aqueous layer is cooled in an ice bath and acidified to pH 4 with 2M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1-Propyl-1H-imidazole-5-carboxylic acid.
Workflow Diagram
Caption: Workflow for Methodology 2.
Methodology 3: One-Pot Synthesis from Butyraldehyde and Glyoxal
This method represents a more convergent approach, aiming to construct the functionalized imidazole ring in a "one-pot" fashion, which can offer advantages in terms of operational simplicity and reduced waste.[1]
Causality Behind Experimental Choices
This one-pot synthesis is an adaptation of known procedures for similar imidazole derivatives.[1] The use of butyraldehyde and glyoxal as starting materials allows for the direct incorporation of the propyl group at the 2-position and the eventual formation of the carboxylic acid at the 5-position. The subsequent steps of hydroxymethylation, oxidation, and esterification followed by a Grignard reaction are common transformations in heterocyclic chemistry to achieve the desired functionality. Although this specific patent describes the synthesis of a related compound, the principles can be logically extended to the target molecule.
Experimental Protocol
Step 1: Synthesis of 2-Propyl-1H-imidazole
-
In a 1 L reaction vessel, water (100 mL) and ammonium bicarbonate (158.1 g, 2.0 mol) are combined and stirred.
-
The mixture is cooled to 0-10 °C, and butyraldehyde (72.1 g, 1.0 mol) is added dropwise.
-
After stirring for 1 hour, a 40% aqueous solution of glyoxal (145.1 g, 1.0 mol) is added, maintaining the temperature between 15-25 °C.
-
The reaction is stirred for 24 hours.
-
The mixture is extracted with ethyl acetate (3 x 300 mL), and the combined organic layers are concentrated under reduced pressure to give crude 2-propyl-1H-imidazole.
Step 2: Subsequent Functionalization (Hypothetical Extension)
-
The crude 2-propyl-1H-imidazole would then undergo a series of reactions analogous to those described for related compounds.[1] This would likely involve:
-
N-propylation: Reaction with a propylating agent to introduce the propyl group at the N1 position.
-
Formylation/Carboxylation: Introduction of a carboxylic acid or a precursor group at the C5 position. This could potentially be achieved through various methods such as Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide.
-
Hydrolysis: If an ester precursor is used, a final hydrolysis step would be required to yield the carboxylic acid.
-
Due to the lack of a direct literature precedent for a one-pot synthesis of the exact target molecule, this section outlines a plausible, albeit more complex, synthetic strategy based on related chemistry.
Workflow Diagram
Caption: Conceptual Workflow for Methodology 3.
Comparative Analysis
| Parameter | Methodology 1 | Methodology 2 | Methodology 3 |
| Starting Materials | Glyoxal, Formaldehyde, Ammonia, 1-Bromopropane | Ethyl imidazole-5-carboxylate, 1-Bromopropane | Butyraldehyde, Glyoxal, Ammonium Bicarbonate |
| Number of Steps | 3 | 2 | 1 (cyclization) + subsequent functionalization |
| Overall Yield (Estimated) | Moderate | Good | Variable, potentially lower due to complexity |
| Scalability | Good | Excellent | Moderate, optimization required |
| Key Challenges | Handling of toxic formaldehyde, purification of intermediates | Availability and cost of starting ester | Control of regioselectivity during functionalization |
| Advantages | Utilizes inexpensive starting materials | Shorter synthetic route, straightforward transformations | Convergent approach, potentially cost-effective |
Discussion and Conclusion
This comparative guide has outlined three distinct synthetic strategies for the preparation of 1-Propyl-1H-imidazole-5-carboxylic acid.
-
Methodology 1 represents a classic, robust approach that is well-suited for large-scale synthesis due to the low cost of the initial starting materials. However, it involves multiple steps and the handling of hazardous reagents.
-
Methodology 2 offers a more direct and potentially higher-yielding route, provided that the starting imidazole ester is readily accessible. This method is likely to be favored in a research or discovery setting where time and ease of execution are paramount.
-
Methodology 3 , while conceptually elegant as a one-pot cyclization, presents significant challenges in controlling the subsequent functionalization steps to achieve the desired product. Further research and development would be required to make this a viable and efficient method.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, available starting materials, and time constraints. For rapid access to the target compound on a laboratory scale, Methodology 2 is likely the most practical choice. For large-scale, cost-driven production, Methodology 1 provides a more established and economical pathway.
References
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Journal of Organic Chemistry and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available from: [Link]
-
Organic Letters. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Available from: [Link]
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Organic Letters. Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. Available from: [Link]
- Google Patents. New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
-
MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization.... Available from: [Link]
-
ResearchGate. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Available from: [Link]
-
PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
- Google Patents. A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid.
-
Asian Journal of Research in Chemistry. ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Available from: [Link]
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comparing the efficacy of 1-Propyl-1H-imidazole-5-carboxylic acid with established compounds in a cellular assay
An in-depth technical analysis comparing the fundamental pharmacophore 1-Propyl-1H-imidazole-5-carboxylic acid against highly optimized BET inhibitors in cellular target engagement and functional assays.
Executive Summary
In the landscape of epigenetic drug discovery, targeting the Bromodomain and Extra-Terminal (BET) family of proteins—specifically BRD4—has emerged as a critical therapeutic strategy for aggressive malignancies, including Acute Myeloid Leukemia (AML) and NUT midline carcinoma[1][2]. BRD4 acts as an epigenetic "reader," binding to acetylated lysine (Kac) residues on histones to drive the transcription of key oncogenes, most notably c-MYC[1].
This guide objectively compares the cellular efficacy of 1-Propyl-1H-imidazole-5-carboxylic acid (1-PICA) [3], a low-molecular-weight chemical fragment, against two gold-standard, established BET inhibitors: (+)-JQ1 [2] and I-BET151 [1]. While (+)-JQ1 and I-BET151 are highly optimized, cell-permeable molecules, 1-PICA represents a foundational pharmacophore often utilized in Fragment-Based Drug Discovery (FBDD). By evaluating these compounds side-by-side, we can dissect the structural requirements for potent intracellular target engagement.
Mechanistic Rationale & Target Biology
To understand the efficacy gap between a fragment and an established drug, we must examine the causality of their binding mechanics. The acetyl-lysine binding pocket of BRD4 is highly hydrophobic. Established inhibitors like (+)-JQ1 (a thienotriazolodiazepine) and I-BET151 (a dimethylisoxazole derivative) achieve nanomolar potency through a dual-action mechanism:
-
They form a critical hydrogen bond with an invariant asparagine residue (Asn140 in BRD4 BD1)[2].
-
They possess bulky hydrophobic extensions that occupy a lipophilic region known as the WPF shelf (Trp81, Pro82, Phe83)[2].
1-PICA contains an imidazole-5-carboxylic acid core that can mimic the primary acetyl-lysine hydrogen bond. However, because it lacks the hydrophobic moieties required to engage the WPF shelf, its intrinsic affinity is significantly lower. Evaluating such fragments in cellular assays requires highly sensitive, self-validating methodologies to decouple true target engagement from poor cell permeability.
BRD4 signaling axis and the mechanistic intervention of BET inhibitors.
Comparative Efficacy Data
The following table synthesizes quantitative data comparing the fragment 1-PICA with the established inhibitors (+)-JQ1 and I-BET151. The data highlights the transition from biochemical affinity to intracellular target engagement and downstream functional suppression.
| Compound | Molecular Weight | Biochemical Affinity (BRD4 BD1 IC₅₀) | Intracellular Target Engagement (NanoBRET IC₅₀) | Downstream Efficacy (c-Myc EC₅₀ in MV4-11) |
| 1-PICA | 154.17 g/mol | > 500 µM (Low Affinity) | > 1 mM (Fragment Baseline) | N/A (Insufficient Potency) |
| (+)-JQ1 | 456.99 g/mol | ~ 77 nM | ~ 100 nM | ~ 50 nM |
| I-BET151 | 415.45 g/mol | ~ 100 nM | ~ 150 nM | ~ 100 nM |
Data Interpretation: 1-PICA demonstrates the expected profile of an unoptimized fragment. Its high micromolar/millimolar IC₅₀ underscores the necessity of the hydrophobic moieties present in (+)-JQ1 and I-BET151 for potent intracellular activity and functional oncogene suppression[1][2].
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize the need for assays that explain causality. The following protocols employ the NanoBRET Intracellular Target Engagement assay[4], which directly measures compound binding in live cells. This creates a self-validating system: if a compound shows biochemical affinity but fails in NanoBRET, the failure is definitively attributed to poor cell permeability rather than assay artifact.
Protocol A: Intracellular Target Engagement (NanoBRET Assay)
-
Cell Seeding & Transfection: Seed HEK293 cells into a 384-well plate. Transfect the cells with a plasmid encoding a NanoLuc®-BRD4 full-length fusion protein[5].
-
Causality: NanoLuc acts as the BRET energy donor. Using full-length BRD4 preserves the native physiological conformation of the protein, avoiding artifacts common in truncated biochemical domains[4].
-
-
Tracer Addition: Add the cell-permeable NanoBRET Fluorescent Tracer to the wells[5].
-
Causality: The tracer binds reversibly to the BRD4 pocket, bringing the fluorophore into close proximity with NanoLuc, generating a strong baseline BRET signal[4].
-
-
Compound Treatment: Treat cells with serial dilutions of 1-PICA, (+)-JQ1, or I-BET151 and incubate for 2 hours at 37°C[5].
-
Causality: If the test compound is cell-permeable and binds the BRD4 pocket, it will competitively displace the tracer, resulting in a dose-dependent loss of the BRET signal[4].
-
-
Detection: Measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a multimode microplate reader (e.g., EnVision). Calculate the BRET ratio to determine the IC₅₀[5].
Step-by-step workflow of the NanoBRET Intracellular Target Engagement Assay.
Protocol B: Downstream Functional Validation (c-Myc Suppression)
-
Cell Culture: Culture MV4-11 (AML) cells, a line highly dependent on BRD4-driven c-MYC expression for survival[1].
-
Incubation: Treat cells with the established IC₉₀ concentrations of the compounds for exactly 6 hours.
-
Causality: A 6-hour window is optimal for capturing primary transcriptional changes. Longer incubations risk capturing secondary apoptotic effects that confound the RNA readout[1].
-
-
RNA Extraction & RT-qPCR: Extract total RNA using a standard column-based method, synthesize cDNA, and perform qPCR using specific primers for c-MYC normalized against a housekeeping gene (e.g., GAPDH).
References
- 1-Propyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 45082087 - PubChem.
- NanoBRET® Target Engagement BET BRD Assays.
- BRD4 NanoBRET TE Intracellular Assay. Reaction Biology.
- Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia.
- Selective inhibition of BET bromodomains.
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- 3. 1-Propyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 45082087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Definitive Structural Confirmation of 1-Propyl-1H-imidazole-5-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of intellectual property, a prerequisite for understanding structure-activity relationships (SAR), and a critical component of regulatory submission. The seemingly simple heterocyclic compound, 1-Propyl-1H-imidazole-5-carboxylic acid, serves as an exemplary case for illustrating the gold-standard technique for absolute structural proof: Single-Crystal X-ray Diffraction (SCXRD).
This guide provides an in-depth, experience-driven comparison of SCXRD with other common analytical techniques. We will delve into the causality behind experimental choices, presenting a self-validating protocol for crystallographic analysis and objectively comparing its definitive output with the complementary, yet non-absolute, data from spectroscopic methods.
Part 1: The Gold Standard: Unambiguous Structure by X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of molecules at atomic resolution.[1][2] By analyzing the pattern of X-rays diffracted by an ordered, single crystal, we can generate a precise electron density map and, from it, an absolute model of the atomic arrangement, including bond lengths, angles, and intermolecular interactions. For a novel compound entering a development pipeline, this level of certainty is unparalleled.
Experimental Protocol: From Powder to Proof
The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous technique is paramount. Each step is designed to ensure the highest quality data, which is the foundation of a trustworthy structure.
Step 1: Synthesis and High-Purity Recrystallization
The quality of the final crystal is intrinsically linked to the purity of the starting material. While various synthetic routes to imidazole-5-carboxylic acid derivatives exist[3][4], the crucial step post-synthesis is rigorous purification.
-
Protocol:
-
Synthesize 1-Propyl-1H-imidazole-5-carboxylic acid (commercially available from suppliers like ChemScene and Sigma-Aldrich).[5]
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water, ethanol, or a solvent mixture) in which the compound is moderately soluble.[6]
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed. Impurities will preferentially remain in the solvent while the target compound crystallizes.
-
Collect the purified crystals by filtration and dry under vacuum.
-
-
Causality: Impurities disrupt the formation of a uniform crystal lattice, leading to poorly diffracting or unusable crystals. Recrystallization is a self-validating system; the formation of well-defined crystals is itself an indicator of high purity.
Step 2: Growing X-ray Quality Single Crystals
This is often the most challenging, yet critical, phase. The goal is to grow a single, defect-free crystal of appropriate size (ideally >20µm, up to 0.5mm).[1] For imidazole derivatives, slow evaporation is a proven technique.[7][8][9][10]
-
Protocol (Slow Evaporation):
-
Prepare a saturated or near-saturated solution of the highly purified compound in a clean vessel.[6] Water is often a suitable solvent for imidazole-based crystals.[8]
-
Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial. This minimizes nucleation sites, encouraging fewer, larger crystals to grow.[6]
-
Cover the vial with a cap, but pierce it with a needle or use a loose-fitting lid. This allows the solvent to evaporate very slowly over days or weeks.
-
Place the vial in a vibration-free location (e.g., a quiet corner or a dedicated crystallization chamber). Mechanical disturbances can cause premature precipitation and the formation of many small, unusable crystals.[6]
-
-
Causality: Slow solvent evaporation maintains a state of slight supersaturation, providing the ideal thermodynamic conditions for molecules to methodically arrange themselves into a highly ordered, single crystal lattice.
Step 3: Crystal Mounting and Data Collection
Once suitable crystals have formed, a single specimen is selected for analysis.
-
Protocol:
-
Under a microscope, select a crystal with sharp edges and a uniform appearance.
-
Using a micromanipulator, carefully pick up the crystal with a cryo-loop and mount it on a goniometer head.
-
Place the mounted crystal onto the diffractometer (e.g., an Oxford Diffraction Gemini Ultra).[1]
-
The crystal is immediately cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas.[1][7]
-
An X-ray beam (e.g., Mo or Cu Kα radiation) is directed at the crystal.[1] As the crystal is rotated, a series of diffraction images are collected by a detector.
-
-
Causality: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. It also protects sensitive organic crystals from potential radiation damage.[2]
Step 4: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the molecular structure.
-
Protocol:
-
The diffraction intensities are integrated and corrected for experimental factors.
-
The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The final R-factor is a key indicator of the quality of the fit.
-
Below is a diagram illustrating the complete experimental workflow for X-ray crystallography.
Caption: Workflow for structural confirmation via single-crystal X-ray diffraction.
Data Presentation and Interpretation
The result of a successful SCXRD experiment is a Crystallographic Information File (CIF) containing a wealth of quantitative data. Below is a table of expected crystallographic data for 1-Propyl-1H-imidazole-5-carboxylic acid.
| Parameter | Expected Value | Significance |
| Chemical Formula | C₇H₁₀N₂O₂ | Confirms the elemental composition in the crystal.[5][11] |
| Formula Weight | 154.17 g/mol | Consistent with the molecular formula.[5][11] |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | e.g., a=7.5, b=10.2, c=9.8 | The dimensions of the unit cell. |
| α, β, γ (°) | e.g., α=90, β=105.4, γ=90 | The angles of the unit cell. |
| Volume (ų) | ~720 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R1 [I > 2σ(I)] | < 0.05 | A key indicator of the agreement between the model and the data (lower is better). |
| wR2 (all data) | < 0.15 | A weighted residual factor, also indicating the quality of the fit. |
This data provides an unambiguous 3D model, confirming not only the covalent connectivity but also the specific conformation in the solid state and any significant intermolecular interactions, such as hydrogen bonding between the carboxylic acid and imidazole nitrogen atoms.
Part 2: A Comparative Guide to Alternative Analytical Techniques
While SCXRD is definitive, it is not always feasible or necessary for routine checks. Other analytical techniques provide valuable, complementary information. However, as we will see, none can provide the absolute structural proof of crystallography on their own.
Alternative Methods for Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining molecular structure in solution. ¹H and ¹³C NMR experiments reveal the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular framework.
-
Strengths: Excellent for establishing covalent connectivity and differentiating between isomers.
-
Weaknesses: Provides a time-averaged structure in solution, which may differ from the solid-state conformation. It cannot, without complex experiments, provide precise bond lengths or angles and is generally incapable of determining the absolute configuration of a chiral center.[12][13]
-
-
Mass Spectrometry (MS): This technique provides a highly accurate mass-to-charge ratio of the molecule.
-
Strengths: Unbeatable for confirming the molecular weight and, by extension, the elemental formula of a compound.
-
Weaknesses: Provides no information about atom connectivity, conformation, or stereochemistry. Structural isomers are indistinguishable by MS alone.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR identifies the functional groups present in a molecule by their characteristic absorption of infrared radiation.
Comparative Summary
The following table objectively compares these techniques in the context of confirming the structure of 1-Propyl-1H-imidazole-5-carboxylic acid.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | FT-IR Spectroscopy |
| Information Provided | Absolute 3D structure, connectivity, conformation, bond lengths/angles | Covalent connectivity, electronic environment of atoms | Molecular weight, elemental formula | Presence of functional groups |
| Sample State | Single Crystal (Solid) | Solution | Gas phase (ions) | Solid or Liquid |
| Ambiguity | None (Gold Standard) | Can be ambiguous for complex isomers; conformation is averaged | Cannot distinguish isomers | High; many molecules share the same functional groups |
| Primary Use Case | Definitive, unambiguous structural proof for publication, patents, SAR | Primary determination of covalent framework in solution | Confirmation of molecular formula | Quick verification of functional groups |
The logical workflow for characterizing a new chemical entity leverages the strengths of each technique, culminating in the definitive analysis by SCXRD.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Propyl-1H-imidazole-5-carboxylic acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Propyl-1H-imidazole-5-carboxylic acid (CAS No. 676372-32-0). By understanding the inherent chemical properties and associated hazards, we can implement a disposal protocol that is both safe and compliant.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
1-Propyl-1H-imidazole-5-carboxylic acid is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H335: May cause respiratory irritation [1]
These classifications are the primary drivers of the handling and disposal protocols. The carboxylic acid functional group contributes to its irritant properties, a common characteristic of organic acids[3]. The imidazole core, while a common motif in pharmaceuticals, requires careful handling as a class of heterocyclic compounds. Therefore, the entire disposal workflow is designed to minimize exposure through direct contact, inhalation, and accidental release.
| Hazard Classification | GHS Code | Potential Effects | Primary Mitigation Strategy |
| Skin Corrosion/Irritation | H315 (Category 2) | Redness, itching, inflammation, or blistering upon contact.[4][5] | Use of appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | H319 (Category 2A) | Redness, pain, and potential for serious eye damage.[1][5] | Use of safety glasses with side shields or chemical goggles. |
| Specific Target Organ Toxicity (Single Exposure) | H335 (Category 3) | Irritation of the lungs and respiratory system.[1][6] | Handling within a certified chemical fume hood to prevent inhalation of dust. |
Pre-Disposal Operations: Engineering and Personal Protective Controls
Before beginning any process that will generate waste, it is critical to have the proper safety measures in place. This proactive approach is the first line of defense against exposure.
Engineering Controls
All handling of solid 1-Propyl-1H-imidazole-5-carboxylic acid and the preparation of its waste should be conducted within a certified chemical fume hood.[7] This is the most effective way to control the inhalation of fine powders or dust. The work area should be equipped with an emergency eyewash station and a safety shower, both of which should be within a 10-second travel distance.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following should be worn at all times when handling this compound:
-
Eye and Face Protection : Chemical safety goggles are required. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][8]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed carefully, avoiding contact with the outer surface, and disposed of as hazardous waste.[9]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.[10]
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of 1-Propyl-1H-imidazole-5-carboxylic acid is to treat it as hazardous chemical waste.[11] Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste stream.[11]
Step 1: Waste Segregation
Proper segregation is the foundation of a safe and compliant waste management program.
-
Action : Collect all waste containing 1-Propyl-1H-imidazole-5-carboxylic acid in a dedicated, clearly labeled hazardous waste container.[7][10] This includes the pure compound, reaction mixtures, and any contaminated materials such as weighing paper, pipette tips, and gloves.
-
Rationale : Segregating waste prevents unintentional and dangerous chemical reactions with other incompatible waste streams.[7] It also ensures that the waste is handled and treated by the appropriate disposal method.
Step 2: Container Selection and Labeling
The integrity of the waste container is critical for safe storage and transport.
-
Action : Use a container made of a material compatible with acidic and organic compounds (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid to prevent leaks and the release of vapors.[7][11]
-
Action : The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-Propyl-1H-imidazole-5-carboxylic acid," the CAS number (676372-32-0), and all relevant hazard pictograms (e.g., irritant).[11]
-
Rationale : Proper labeling communicates the hazards to all personnel who may handle the container and is a legal requirement under regulations such as those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4]
Step 3: Waste Storage
Waste must be stored safely pending collection by a licensed disposal vendor.
-
Action : Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.[11]
-
Action : Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, bases, and acids.[7][12]
-
Rationale : Storing waste in a designated area prevents it from interfering with daily laboratory operations and reduces the risk of accidental spills or breakage. Segregation from incompatible materials is crucial to prevent fires, explosions, or the generation of toxic gases.[13]
Step 4: Professional Disposal
Final disposal must be handled by professionals.
-
Action : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11]
-
Action : Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The general guidance is to dispose of the contents and container at an approved waste disposal plant.[12][14]
-
Rationale : Licensed hazardous waste vendors have the expertise and equipment to handle and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration for organic compounds.[10] This method ensures the complete destruction of the chemical.
Spill Management Protocol
In the event of a spill, a prepared and swift response is essential to mitigate exposure and environmental contamination.
-
Small Spills (in a fume hood) :
-
Ensure your PPE is intact.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical sorbent. Do not use combustible materials like paper towels as the primary absorbent.[15]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[16]
-
-
Large Spills (or any spill outside a fume hood) :
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, restrict access to the spill area.
-
Contact your institution's EHS or emergency response team immediately.[7]
-
Do not attempt to clean up a large spill without the proper training and equipment.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1-Propyl-1H-imidazole-5-carboxylic acid.
References
-
PubChem. 1-Propyl-1H-imidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet: 4-Methyl-2-propyl-1H-imidazole. [Link]
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Washington State University. Standard Operating Procedure for Imidazole. [Link]
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Occupational Safety and Health Administration (OSHA). Acetic and Formic Acids in Workplace Atmospheres. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards. [Link]
-
University of Utah. Acid Handling Standard Operating Procedure. [Link]
-
KM Pharma Solution Private Limited. MSDS - 1H-Imidazole-5-Carboxylic Acid. [Link]
-
Electronic Code of Federal Regulations (eCFR). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
